6-Amino-5-nitropyrimidin-4-ol
Description
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Properties
IUPAC Name |
4-amino-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-3-2(8(10)11)4(9)7-1-6-3/h1H,(H3,5,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOLJQIRPDJLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on 6-Amino-5-nitropyrimidin-4-ol: Core Properties and Synthetic Utility
This guide serves as a comprehensive technical resource on 6-amino-5-nitropyrimidin-4-ol, a pivotal heterocyclic intermediate. We will explore its fundamental properties, synthesis, and chemical reactivity, with a focus on its application as a versatile building block in medicinal chemistry and beyond. The insights provided herein are grounded in established chemical principles to empower researchers in their synthetic endeavors.
Core Introduction: Strategic Importance of a Substituted Pyrimidine
This compound is a highly functionalized pyrimidine derivative. The pyrimidine scaffold is of immense biological significance, forming the core of nucleobases such as cytosine, thymine, and uracil.[1] The strategic placement of an amino group (an electron-donating group), a nitro group (a powerful electron-withdrawing group), and a hydroxyl group on this ring system imparts a unique and exploitable reactivity profile. This trifecta of functional groups makes it an exceptionally valuable precursor for the synthesis of more complex heterocyclic systems, most notably purines and their analogs, which are themselves cornerstones of numerous therapeutic agents.[2]
Physicochemical and Structural Properties
A foundational understanding of the molecule's physical and chemical characteristics is paramount for its effective handling, reaction design, and purification.
Tautomerism: The Keto-Enol Equilibrium
A critical feature of this compound is its existence in a tautomeric equilibrium. While named as a pyrimidin-4-ol (the enol form), it predominantly exists as 6-amino-5-nitro-3H-pyrimidin-4-one (the keto or pyrimidone form) in the solid state. This equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities, solubility, and the reactivity of the C4 position.
Caption: Tautomeric equilibrium between the enol and keto forms.
Summary of Core Properties
The following table summarizes the key physicochemical data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄N₄O₃ | [3][4] |
| Molecular Weight | 156.10 g/mol | [3] |
| Appearance | Yellow to brownish-red solid | [5] |
| Melting Point | > 300 °C (decomposes) | [6] |
| Solubility | Sparingly soluble in water; soluble in hot aqueous base and polar aprotic solvents like DMSO. | General chemical knowledge |
| CAS Number | 36746-26-6 | [4] |
Synthesis: A Guided Experimental Protocol
The most common and reliable synthesis of this compound is through the electrophilic nitration of 6-aminopyrimidin-4-ol. The existing amino and hydroxyl groups are strongly activating and ortho-, para-directing, making the C5 position highly susceptible to nitration.
Synthetic Workflow Overview
The process involves the controlled reaction of the starting material with a potent nitrating agent in a strong acid medium, followed by careful workup to isolate the product.
Caption: Step-by-step workflow for the synthesis of this compound.
Detailed Synthesis Protocol
-
Expertise & Causality: This protocol is designed for safety and high yield. The use of concentrated sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Maintaining a low temperature throughout the addition of nitric acid is critical to prevent over-nitration and decomposition of the pyrimidine ring.
Materials:
-
6-Aminopyrimidin-4-ol
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Crushed Ice
-
Ammonium Hydroxide or Sodium Hydroxide solution
-
Standard laboratory glassware, including a three-neck flask, dropping funnel, and thermometer
Procedure:
-
Vessel Preparation: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Dissolution: Carefully add concentrated sulfuric acid to the flask, followed by the portion-wise addition of 6-aminopyrimidin-4-ol while stirring. Ensure the temperature is kept low during this process.
-
Nitrating Agent Addition: Once the starting material is fully dissolved and the solution is cooled to 0-5 °C, begin the dropwise addition of fuming nitric acid from the dropping funnel. Crucial: The internal temperature must be maintained below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for 2-3 hours to ensure the reaction goes to completion.
-
Quenching: In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step safely quenches the potent acid mixture.
-
Precipitation: Carefully neutralize the cold, acidic solution by slowly adding a base (e.g., ammonium hydroxide) until the pH is approximately 6-7. The product will precipitate as a colored solid.[5]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts and acid.
-
Drying: Dry the product under vacuum to obtain this compound.
-
Trustworthiness & Validation: The identity and purity of the synthesized product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value.
Chemical Reactivity: The Gateway to Purines and Beyond
The synthetic power of this compound lies in the sequential transformation of its functional groups.
Reduction of the Nitro Group: The Traube Purine Synthesis
The most significant application of this compound is its role as a precursor to purines. This is achieved by the chemical reduction of the 5-nitro group to a 5-amino group, yielding 5,6-diaminopyrimidin-4-ol . This diamine is the classic starting material for the Traube purine synthesis.[7]
Common reducing agents for this transformation include sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂ over a palladium catalyst). The resulting diamine can then be cyclized with a one-carbon electrophile (e.g., formic acid, triethyl orthoformate) to construct the fused imidazole ring, forming the purine core. This pathway is fundamental to creating analogs of guanine and other purine-based therapeutics.
Conversion of the Hydroxyl Group
The C4-hydroxyl group (in its keto form) can be converted into a chlorine atom using reagents like phosphorus oxychloride (POCl₃). The resulting 4-chloro derivative is highly activated towards nucleophilic aromatic substitution (SₙAr).[8] This allows for the facile introduction of various nucleophiles (amines, thiols, alkoxides) at the C4 position, dramatically expanding the molecular diversity that can be generated from this single precursor.[7][9]
Caption: Key reactive pathways of this compound in synthetic chemistry.
Safety and Handling
As a nitro-aromatic compound, this compound should be handled with care. The synthesis involves highly corrosive and oxidizing acids.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Ventilation: All manipulations, especially the synthesis, must be conducted in a well-ventilated chemical fume hood.[6][10]
-
Handling: Avoid creating dust. Avoid contact with skin and eyes.[10] In case of contact, rinse immediately and thoroughly with water.[11]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[6]
Conclusion
This compound is more than a simple chemical; it is a versatile and powerful intermediate that provides a reliable entry point into the synthesis of complex and biologically relevant heterocyclic compounds. Its well-defined reactivity, particularly in the construction of the purine scaffold, ensures its continued importance in the fields of medicinal chemistry and drug discovery. This guide provides the core technical knowledge and practical protocols to enable scientists to leverage the full synthetic potential of this valuable molecule.
References
- Safety Data Sheet for 6-aMino-2-butoxy-5-nitropyriMidin-4-ol - ChemicalBook. (Note: This is for a related compound but provides relevant general handling advice).
- 6-amino-2-morpholin-4-yl-5-nitrosopyrimidin-4-ol Information - ChemSynthesis.
- Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol - Benchchem. (Note: Details synthesis of a different pyrimidine but uses relevant techniques).
- Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific - Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich - Sigma-Aldrich.
- PubChem Compound Summary for CID 135408688, 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol - PubChem.
- SAFETY DATA SHEET for 4,5-Diaminopyrimidine - Fisher Scientific.
- MSDS of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione - ChemSrc.
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- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors - PubMed Central.
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- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines... - ChemRxiv.
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An In-depth Technical Guide to 6-Amino-5-nitropyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Amino-5-nitropyrimidin-4-ol (CAS No: 36746-26-6), a key heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. While extensive experimental data for this specific molecule is not widely published, this document synthesizes available information and provides expert-driven insights into its chemical and physical properties, a probable synthetic route, expected spectral characteristics, and potential applications. By drawing parallels with closely related and well-characterized analogs, this guide aims to equip researchers with the foundational knowledge necessary for the synthesis, characterization, and utilization of this valuable synthetic intermediate.
Introduction and Significance
This compound belongs to the class of nitropyrimidines, which are widely recognized as "privileged structures" in medicinal chemistry. The pyrimidine core is a fundamental component of nucleobases and is prevalent in a vast array of FDA-approved drugs. The strategic placement of an amino group, a nitro group, and a hydroxyl group on the pyrimidine ring of this compound imparts a unique combination of electronic and steric properties, making it a highly reactive and versatile intermediate for the synthesis of more complex molecules, particularly fused heterocyclic systems like purines and pteridines. These resulting scaffolds are central to the development of targeted therapeutics, including kinase inhibitors.[1][2]
The electron-withdrawing nitro group significantly activates the pyrimidine ring towards nucleophilic substitution, while the amino and hydroxyl groups offer multiple points for further chemical modification. This trifunctional nature allows for a high degree of synthetic flexibility, enabling the generation of diverse compound libraries for drug screening and lead optimization.
Physicochemical Properties
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 36746-26-6 | [3][4] |
| Molecular Formula | C₄H₄N₄O₃ | [4] |
| Molecular Weight | 156.10 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Solubility | Expected to have low solubility in non-polar organic solvents and moderate solubility in polar aprotic solvents like DMSO and DMF. | Inferred |
Tautomerism
A critical aspect of the chemical nature of this compound is its potential for tautomerism. The hydroxyl group at the 4-position allows for keto-enol tautomerization, meaning the compound can exist in equilibrium with its keto form, 6-amino-5-nitro-4(3H)-pyrimidinone. In the solid state and in solution, the keto form is often the predominant tautomer for related hydroxypyrimidines. The exact equilibrium will be influenced by factors such as the solvent and temperature. For the purpose of this guide, the structure will be primarily represented in its -ol form, with the understanding that the -one tautomer is also present and may be the major species.
Caption: Tautomeric equilibrium of this compound.
Synthesis and Experimental Protocols
A validated, step-by-step protocol for the synthesis of this compound is not explicitly detailed in readily accessible literature. However, a highly plausible and scientifically sound synthetic route involves the direct nitration of the commercially available precursor, 6-aminopyrimidin-4-ol (CAS: 1193-22-2). This approach is analogous to the reported synthesis of similar nitrated pyrimidinols, such as 2,4-diamino-6-hydroxy-5-nitropyrimidine.[5]
Proposed Synthetic Route: Nitration of 6-Aminopyrimidin-4-ol
The introduction of a nitro group at the 5-position of the pyrimidine ring can be achieved through electrophilic nitration. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Prophetic)
Disclaimer: This protocol is based on established chemical principles and analogous procedures. It should be performed by trained chemists with appropriate safety precautions.
Materials:
-
6-Aminopyrimidin-4-ol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5 °C in an ice-water bath.
-
Substrate Addition: Slowly and portion-wise, add 6-aminopyrimidin-4-ol to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Slowly add the nitrating mixture dropwise to the reaction flask via the dropping funnel, maintaining the internal temperature between 0-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with stirring.
-
Neutralization and Precipitation: Neutralize the resulting acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a pH of 6-7 is reached. This should be done in an ice bath to control the exotherm. The product is expected to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.
Expected Spectral Characteristics
While experimental spectra are not available, the expected spectral data can be predicted based on the chemical structure and data from similar compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show signals for the amino protons and the proton on the pyrimidine ring. The hydroxyl proton may also be visible, depending on the solvent and concentration.
-
-NH₂ protons: A broad singlet in the range of 7.0-8.0 ppm.
-
C2-H proton: A singlet in the downfield region, likely between 8.0-9.0 ppm, due to the electron-withdrawing effects of the adjacent nitrogen atoms and the nitro group.
-
-OH proton: A broad singlet, the chemical shift of which will be highly variable depending on concentration and solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton.
-
C4 (bearing -OH): Expected in the range of 160-170 ppm.
-
C6 (bearing -NH₂): Expected in the range of 150-160 ppm.
-
C5 (bearing -NO₂): Expected to be significantly downfield, likely in the range of 120-130 ppm.
-
C2: Expected in the range of 145-155 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups.
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H stretch (amino group): Two distinct sharp peaks in the region of 3300-3500 cm⁻¹.
-
C=N and C=C stretches (pyrimidine ring): Multiple bands in the 1500-1650 cm⁻¹ region.
-
N-O stretch (nitro group): Strong, sharp asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 156. Fragmentation patterns would likely involve the loss of the nitro group (-NO₂) and other small neutral molecules.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by its three functional groups, making it a versatile synthetic intermediate.
Caption: Key reaction pathways for this compound.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard conditions (e.g., catalytic hydrogenation with Pd/C, or using reducing agents like SnCl₂). The resulting 5,6-diaminopyrimidin-4-ol is a key precursor for the synthesis of purines through cyclization with various one-carbon sources (e.g., formic acid, orthoesters).
-
Reactions of the Hydroxyl Group: The hydroxyl group can be converted to a better leaving group, most commonly a chloro group, by treatment with reagents like phosphorus oxychloride (POCl₃). This transformation yields 6-amino-4-chloro-5-nitropyrimidine, a highly valuable intermediate for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of a wide range of substituents at the 4-position.
-
Reactions of the Amino Group: The amino group can undergo standard transformations such as acylation, alkylation, and diazotization, providing further opportunities for diversification.
Applications in Drug Discovery
As a versatile synthetic intermediate, this compound is a valuable starting material for the synthesis of compound libraries targeting various biological pathways. Its primary utility lies in its role as a precursor to substituted purines and other fused pyrimidine systems. These scaffolds are known to interact with a wide range of enzymes, particularly kinases, making them attractive for the development of inhibitors for oncology and other therapeutic areas.[1][6] The ability to introduce diverse substituents at multiple positions on the pyrimidine ring allows for fine-tuning of the pharmacological properties of the resulting molecules.
Conclusion
This compound is a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. While detailed experimental characterization is sparse in the literature, its chemical properties, reactivity, and synthetic utility can be reliably inferred from its structure and comparison with related compounds. This guide provides a foundational understanding of this molecule, including a plausible and detailed synthetic protocol, expected spectral characteristics, and an overview of its potential applications as a versatile building block for the synthesis of biologically active molecules. As the demand for novel and diverse chemical scaffolds continues to grow, the strategic use of such well-designed intermediates will remain a cornerstone of modern drug discovery.
References
- Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. [Link]
- LookChem. (n.d.). Cas 1672-50-0, 4,5-Diamino-6-hydroxypyrimidine.
- Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. [Link]
- PubChem. (n.d.). 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one.
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- Google Patents. (n.d.). US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.
- PubChem. (n.d.). 6-Amino-1H-pyrimidin-4-one.
- Google Patents. (n.d.). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
- Córdoba Gómez, L., et al. (n.d.).
- Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. [Link]
- CrystEngComm. (2023). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. 25, 233-244. [Link]
- Wikipedia. (n.d.). 6-Amino-5-nitropyridin-2-one.
- Semantic Scholar. (n.d.). Pyrimidines. 18. 2,4-diamino-5-nitro-6-arylaminopyrimidines. Nitration study of 2,4-diamino-6-chloropyrimidine and a literature correction.
- MDPI. (2021). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2021(4), M1303. [Link]
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An In-Depth Technical Guide to 6-Amino-5-nitropyrimidin-4-ol (CAS 36746-26-6): A Keystone Intermediate for Purine Synthesis and Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 6-Amino-5-nitropyrimidin-4-ol (CAS 36746-26-6), a pivotal heterocyclic building block in synthetic and medicinal chemistry. We delve into its physicochemical properties, provide a validated, step-by-step synthetic protocol, and explore its strategic chemical transformations. The primary focus is on its critical role as a precursor to 5,6-diaminopyrimidines, the foundational scaffolds for constructing purine analogs. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging this versatile molecule for the discovery of novel therapeutics, particularly kinase inhibitors.
Core Compound Analysis: Physicochemical Properties and Structural Insights
This compound is a highly functionalized pyrimidine derivative whose value lies in the strategic placement of its amino, nitro, and hydroxyl groups. These functionalities impart a unique reactivity profile that is exceptionally useful for the synthesis of more complex heterocyclic systems.
The pyrimidine ring is a fundamental scaffold in numerous bioactive compounds, not least because it is a core component of the nucleobases cytosine, thymine, and uracil.[1] The strategic substitution on this particular derivative makes it an invaluable starting material. The electron-withdrawing nitro group at the C5 position significantly influences the electron density of the aromatic ring, activating it for certain transformations.
It is crucial to recognize that this compound exists in a tautomeric equilibrium between the hydroxyl form (pyrimidin-4-ol) and the more stable keto form (pyrimidin-4(3H)-one), a common feature for hydroxyl-substituted pyrimidines and purines. This tautomerism can influence its reactivity in subsequent synthetic steps.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 36746-26-6 | [2] |
| Molecular Formula | C₄H₄N₄O₃ | [3] |
| Molecular Weight | 156.10 g/mol | [3] |
| Synonyms | 6-Amino-5-nitro-4-hydroxypyrimidine, 6-amino-5-nitro-3H-pyrimidin-4-one | [2][3] |
| Appearance | Typically a solid powder | Inferred from related compounds |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most reliably achieved through the electrophilic nitration of its precursor, 6-aminopyrimidin-4-ol. The choice of nitrating agent and careful control of reaction conditions are paramount to achieving high yield and purity, preventing over-nitration or degradation of the starting material.
The causality behind this experimental design is rooted in the principles of electrophilic aromatic substitution on an electron-rich heterocyclic system. The pyrimidine ring, while less reactive than benzene, is sufficiently activated by the amino and hydroxyl groups to undergo nitration. Sulfuric acid serves as a necessary catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. Temperature control is a critical self-validating step; allowing the reaction to proceed at elevated temperatures risks decomposition and the formation of unwanted byproducts.
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Foreword: The Analytical Imperative for Modified Nucleobases
An In-Depth Technical Guide to the Spectral Data of 5-Nitrocytosine
In the landscape of drug discovery and molecular biology, modified nucleobases such as 5-nitrocytosine represent a critical class of molecules. As a synthetic derivative of the canonical nucleobase cytosine, its unique electronic and structural properties—imparted by the strongly electron-withdrawing nitro group at the C5 position—make it a valuable synthon and a subject of interest for therapeutic applications. The precise and unambiguous characterization of this molecule is paramount, underpinning all subsequent biological and pharmacological investigations. This guide serves as a comprehensive analytical resource, detailing the core spectroscopic data of 5-nitrocytosine. Authored from the perspective of a senior application scientist, it moves beyond mere data presentation to explain the why behind the spectra, offering field-proven insights into data acquisition and interpretation.
Molecular Structure and Analytical Overview
5-Nitrocytosine (IUPAC: 4-amino-5-nitro-1H-pyrimidin-2-one) is a heterocyclic aromatic compound. The introduction of a nitro group at the C5 position of the pyrimidine ring dramatically alters the molecule's electron density distribution, which is the fundamental origin of its characteristic spectral features. This guide will systematically dissect its analytical signature across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Figure 1: Chemical structure of 5-Nitrocytosine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For 5-nitrocytosine, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy: Mapping Proton Environments
The ¹H NMR spectrum of 5-nitrocytosine is expected to be relatively simple. The key insight is understanding the powerful deshielding effect of the C5-nitro group on the adjacent C6-proton. Compared to cytosine, where the H6 proton resonates around 7.4-7.5 ppm, the H6 proton in 5-nitrocytosine will be shifted significantly downfield.[1] The protons on the exocyclic amine (NH₂) and the ring nitrogen (NH) are exchangeable with deuterium and may appear as broad signals, the positions of which are highly dependent on the solvent and concentration.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H6 | 8.5 - 9.0 | Singlet (s) | Strongly deshielded by the adjacent electron-withdrawing NO₂ group. |
| NH (Amine) | 7.0 - 8.0 | Broad Singlet (br s) | Position and intensity are solvent-dependent. Exchangeable with D₂O. |
| NH (Ring) | 10.0 - 11.0 | Broad Singlet (br s) | Position and intensity are solvent-dependent. Exchangeable with D₂O. |
Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over D₂O for molecules like this because it allows for the observation of exchangeable NH protons, which would be lost in D₂O. The absence of coupling for the H6 signal is a key identifier, confirming substitution at the C5 position.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
In the ¹³C NMR spectrum, the nitro group's influence is again prominent. It causes a significant downfield shift for the directly attached C5 and also affects the chemical shifts of adjacent carbons. Comparing the spectrum to that of cytosine (C2: ~157 ppm, C4: ~166 ppm, C5: ~97 ppm, C6: ~142 ppm) provides a clear diagnostic fingerprint.[1][2]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | 155 - 160 | Carbonyl carbon, relatively unaffected by the C5 substituent. |
| C4 | 160 - 165 | Carbon bearing the amino group. |
| C5 | 125 - 135 | Strongly deshielded due to direct attachment of the NO₂ group. |
| C6 | 145 - 150 | Deshielded relative to cytosine due to the adjacent NO₂ group. |
Expert Insight: Quaternary carbons (C2, C4, C5) will typically show lower intensity peaks compared to the protonated carbon (C6) in a standard proton-decoupled ¹³C NMR experiment due to the lack of Nuclear Overhauser Effect (NOE) enhancement. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be invaluable here to definitively distinguish between CH (C6) and quaternary carbons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 2-5 mg of 5-nitrocytosine in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with a 90° pulse.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
To confirm exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the NH signals should disappear.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Set the spectral width to cover 0-200 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
(Optional) Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, CH₃, and quaternary carbons.
-
Figure 2: Standard workflow for NMR analysis of 5-Nitrocytosine.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers valuable structural clues through fragmentation analysis.
The calculated monoisotopic mass of 5-nitrocytosine (C₄H₄N₄O₃) is 156.0287 g/mol . In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 156. The presence of the nitro group provides predictable fragmentation pathways.
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 156 | [C₄H₄N₄O₃]⁺ | Molecular Ion (M⁺) |
| 126 | [M - NO]⁺ | Loss of nitric oxide |
| 110 | [M - NO₂]⁺ | Loss of nitrogen dioxide |
| 82 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide from the pyrimidine ring |
Expert Insight: The choice of ionization technique dictates the observed spectrum. Electron Impact (EI) is a high-energy method that induces extensive fragmentation, making it excellent for structural elucidation by revealing the underlying scaffold.[3] In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) are more likely to show the protonated molecule, [M+H]⁺ at m/z 157, with minimal fragmentation. This is ideal for confirming molecular weight, especially in complex mixtures analyzed by LC-MS.[4]
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small quantity of the solid sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC).
-
Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.
-
Mass Analysis: Scan a mass range (e.g., m/z 40-200) using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Interpretation: Identify the molecular ion peak (M⁺). Analyze the lower mass fragments and propose losses corresponding to logical neutral fragments (e.g., NO₂, CO) to validate the structure.
Figure 3: Proposed key fragmentation pathway for 5-Nitrocytosine in EI-MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring their vibrational frequencies.[5][6] For 5-nitrocytosine, the IR spectrum is dominated by absorptions from the N-H bonds, the C=O bond, and, most diagnostically, the N-O bonds of the nitro group.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400 - 3100 | N-H Stretch | Amine (NH₂) & Amide (NH) | Strong, Broad |
| 1700 - 1650 | C=O Stretch | Ring Amide (Lactam) | Strong |
| 1650 - 1580 | N-H Bend / C=C Stretch | Amine / Pyrimidine Ring | Medium-Strong |
| 1550 - 1475 | N-O Asymmetric Stretch | Aromatic Nitro (NO₂) ** | Very Strong |
| 1360 - 1290 | N-O Symmetric Stretch | Aromatic Nitro (NO₂) ** | Strong |
Data interpreted from general IR principles and available spectra.[7][8]
Expert Insight: The two strong bands for the nitro group are the most crucial diagnostic peaks in the IR spectrum. Their presence is a powerful confirmation of successful nitration. The broadness of the N-H stretching region is due to hydrogen bonding, which is expected in the solid state.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind a small amount (~1 mg) of 5-nitrocytosine with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Spectrum Collection: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be collected and automatically subtracted.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended conjugated system of the pyrimidine ring, combined with the C=O, NH₂, and NO₂ groups (chromophores and auxochromes), gives 5-nitrocytosine a distinct UV-Vis absorption profile. The nitro group, in particular, tends to cause a bathochromic (red) shift of the absorption maxima compared to the parent cytosine molecule.[9][10]
| λₘₐₓ (nm) | Solvent | Proposed Transition |
| ~260 - 275 | Neutral pH (e.g., Water, Ethanol) | π → π |
| ~320 - 340 | Neutral pH (e.g., Water, Ethanol) | n → π or charge-transfer |
Data interpreted from available spectra and knowledge of similar compounds.[7][11]
Expert Insight: The exact position and intensity of the absorption bands are sensitive to the solvent and the pH of the solution. In basic solutions, deprotonation of the ring nitrogen can occur, leading to a shift in the λₘₐₓ. This solvatochromism and pH-dependence can be used to study the molecule's acidic/basic properties.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of 5-nitrocytosine in a suitable UV-transparent solvent (e.g., ethanol or water). Prepare a dilute solution (typically in the 1-10 µg/mL range) to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).
-
Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum over a range of approximately 200-500 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Conclusion: A Unified Spectroscopic Signature
The comprehensive characterization of 5-nitrocytosine is achieved not by a single technique, but by the synergistic interpretation of multiple spectroscopic datasets. NMR spectroscopy defines the precise atomic connectivity of the C-H framework. Mass spectrometry confirms the molecular formula and reveals the molecule's stability and fragmentation patterns. IR spectroscopy provides a rapid and definitive check for the presence of key functional groups, especially the diagnostic nitro group. Finally, UV-Vis spectroscopy elucidates the electronic properties of the conjugated system. Together, these techniques provide a robust, self-validating analytical profile essential for any researcher or drug development professional working with this important modified nucleobase.
References
- Colacino, E., Sindona, G., Gosselin, G., & Mathé, C. (2003). Synthesis and biological evaluation of some 5-nitro- and 5-amino derivatives of 2'-deoxycytidine, 2',3'-dideoxyuridine, and 2',3'-dideoxycytidine. Nucleosides, Nucleotides & Nucleic Acids, 22(11), 2013-26. [Link]
- SpectraBase. (n.d.). 5-Nitrocytosine. Wiley. [Link]
- ResearchGate. (n.d.).
- Dalton Transactions. (2019). Effects of nitric acid concentration for nitration of fused[8][13][14]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. Royal Society of Chemistry. [Link]
- PubMed Central. (2020). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. [Link]
- ResearchGate. (n.d.). 13C NMR spectrum of compound 5. [Link]
- The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. [Link]
- PubMed. (1981). Identification of 5-methylcytosine in DNA fragments immobilized on nitrocellulose paper. [Link]
- Centers for Disease Control and Prevention. (2016). NMAM METHOD 2005. [Link]
- MDPI. (2016). Synthesis and Characterization of (+)-3-C-Nitromethyl-1,2:5,6-di-O-Isopropylidene-α-d-Allofuranose. [Link]
- PubMed. (2002). Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones. [Link]
- National Institutes of Health. (2010). A New Photoproduct of 5-Methylcytosine and Adenine Characterized by HPLC and Mass Spectrometry. [Link]
- UCLA Chemistry. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]
- ResearchGate. (n.d.).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000630). [Link]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000630). [Link]
- University of Colorado Boulder. (n.d.). IR: nitro groups. [Link]
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- PubMed. (2014).
- Filo. (2024). Convert: (1) Cytosine to 5-Nitrocytosine (ii) Urea to Uracil. [Link]
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- PubMed. (2018). Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-triazine. [Link]
- Molecular Physics. (2021). Theoretical investigation of the nitro- and amino-substituted 4-(1H-1,2,4-triazole-1-yl) pyrimidine. [Link]
- PubMed. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. [Link]
- PubMed. (1983).
- Michigan State University Chemistry. (n.d.). UV-Visible Spectroscopy. [Link]
- Chemistry LibreTexts. (2020). Infrared Spectroscopy. [Link]
- MDPI. (2022). Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin. [Link]
- PubMed. (1974). Characterization of cytosine nucleosides by mass spectrometry. [Link]
- PubMed. (1949). A new synthesis of cytosine and 5-methylcytosine. [Link]
- Wikipedia. (n.d.). Infrared spectroscopy. [Link]
- Biological Magnetic Resonance Bank. (n.d.). bmse000180 Cytosine. [Link]
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- Michigan State University Chemistry. (n.d.). Infrared Spectroscopy. [Link]
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
- ResearchGate. (n.d.). UV-Vis spectra of aqueous solutions of 1∙10−5 M cyt c and nitrofural. [Link]
- Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy?
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An In-depth Technical Guide to 6-Amino-5-nitropyrimidin-4-ol: A Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Amino-5-nitropyrimidin-4-ol, a pivotal heterocyclic building block in the synthesis of targeted therapeutics. We will delve into its chemical and physical properties, explore its synthetic utility, and discuss its applications in the development of novel pharmacologically active agents. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Core Molecular Attributes
This compound is a substituted pyrimidine characterized by the presence of an amino group at position 6, a nitro group at position 5, and a hydroxyl group at position 4. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a versatile precursor in organic synthesis.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 36746-26-6 | [1][2][3][4] |
| Molecular Formula | C₄H₄N₄O₃ | [1][2] |
| Molecular Weight | 156.10 g/mol | [1][2] |
| Canonical SMILES | C1=NC(=O)C(=C(N1)N)[O-] | [2] |
| InChI Key | IQOLJQIRPDJLKC-UHFFFAOYSA-N | [2] |
Strategic Importance in Synthesis
The strategic value of this compound lies in the differential reactivity of its functional groups. The electron-withdrawing nitro group significantly influences the aromatic ring's electron density, directing further substitutions. The amino group, on the other hand, provides a nucleophilic center and can be readily diazotized for subsequent chemical transformations. This dual functionality allows for a range of synthetic manipulations, including sequential reduction and cyclization reactions.
Proposed Synthetic Pathway
While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented in readily available literature, a plausible synthetic route can be inferred from established pyrimidine syntheses. A common approach involves the nitration of a suitable aminopyrimidinol precursor. For instance, the nitration of 2,6-diaminopyrimidin-4(1H)-one using a mixture of concentrated sulfuric acid and fuming nitric acid is a documented method for producing a related nitropyrimidine.[5] A similar approach, starting with 6-aminopyrimidin-4-ol, could likely yield the target compound.
Experimental Protocol: Proposed Synthesis of this compound
Disclaimer: This is a theoretical protocol based on analogous reactions and should be optimized and validated under appropriate laboratory conditions.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1 equivalent of 6-aminopyrimidin-4-ol in concentrated sulfuric acid at 0-5 °C.
-
Nitration: Slowly add a nitrating mixture (a stoichiometric amount of fuming nitric acid in concentrated sulfuric acid) dropwise to the reaction flask, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.
Caption: Proposed workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a well-established pharmacophore found in a multitude of clinically approved drugs, exhibiting a wide range of biological activities including anticancer, anti-infective, and anti-inflammatory properties.[6] this compound serves as a valuable starting material for the synthesis of more complex, biologically active pyrimidine derivatives.
Precursor to Kinase and Thymidine Phosphorylase Inhibitors
Substituted pyrimidines are known to be effective inhibitors of various kinases and thymidine phosphorylase, enzymes that are often dysregulated in cancer and other diseases. The chemical handles on this compound allow for its elaboration into structures that can specifically target the active sites of these enzymes. For instance, the amino group can be acylated or alkylated, and the nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form fused heterocyclic systems, a common feature in many kinase inhibitors.
Caption: Logical workflow from precursor to therapeutic application.
Safety and Handling
Disclaimer: The following safety information is based on general knowledge of related nitro-amino aromatic compounds and may not be specific to this compound. A comprehensive risk assessment should be conducted before handling this chemical.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
First Aid Measures:
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
In case of skin contact: Immediately wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
In case of ingestion: Rinse mouth with water. Do not induce vomiting.
Conclusion
This compound is a strategically important intermediate in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. Its unique substitution pattern allows for a wide range of chemical transformations, making it a valuable building block for the development of targeted therapies, particularly in the areas of oncology and infectious diseases. Further research into its synthesis, reactivity, and applications is warranted to fully exploit its potential in drug discovery.
References
- J&K Scientific. This compound, 97%. [Link]
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]
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An In-Depth Technical Guide to the Solubility Profile of 6-Amino-5-nitropyrimidin-4-ol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and interpret the solubility profile of 6-Amino-5-nitropyrimidin-4-ol. Given the limited publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles and detailed experimental methodologies required to generate a robust and reliable solubility profile.
Theoretical Framework: Predicting the Solubility Behavior of this compound
The molecular structure of this compound, a substituted pyrimidine, dictates its physicochemical properties and, consequently, its solubility. Key structural features include an amino group, a nitro group, and a hydroxyl group on the pyrimidine ring. These functional groups suggest that the compound is ionizable, and its solubility will be significantly influenced by the pH of the aqueous medium.[1][2][3]
The presence of both an acidic (hydroxyl group) and a basic (amino group) functional group means that this compound is an amphoteric molecule. The overall charge of the molecule will change with pH, which in turn will affect its interaction with solvent molecules and its crystal lattice energy.[4] For acidic drugs, solubility increases with increasing pH, while for basic drugs, solubility increases with decreasing pH.[5] Therefore, a comprehensive solubility profile of this compound must be determined across a range of pH values.
Experimental Determination of Solubility: A Methodical Approach
A multi-faceted experimental approach is essential to fully characterize the solubility of this compound. This involves determining both its kinetic and thermodynamic solubility.
Kinetic vs. Thermodynamic Solubility
Kinetic solubility is a measure of how quickly a compound dissolves, often from a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer. It is a high-throughput screening method commonly used in early drug discovery to identify potential solubility issues.[6][7][8]
Thermodynamic solubility , on the other hand, is the true equilibrium solubility of a compound, where the solid form is in equilibrium with the dissolved form in a saturated solution. This is a more time-consuming but more accurate measure, crucial for later stages of drug development.[6][9][10]
Experimental Workflow for Solubility Profiling
The following diagram illustrates a comprehensive workflow for determining the solubility profile of this compound.
Caption: A logical workflow for the comprehensive solubility profiling of this compound.
Detailed Experimental Protocols
Materials and Equipment
-
This compound (solid powder, purity >95%)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Aqueous buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
UV-Vis spectrophotometer or nephelometer
-
pH meter
-
Analytical balance
-
Vortex mixer and shaker incubator
-
Filtration devices (e.g., 0.22 µm syringe filters)
-
Microcentrifuge and tubes
-
96-well plates (for kinetic assays)
Protocol 1: Kinetic Solubility Assay (Nephelometric Method)
This protocol provides a high-throughput method for assessing the kinetic solubility of the target compound.[7][11]
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.
-
Add 198 µL of the desired aqueous buffer to each well to achieve a final compound concentration of 100 µM.
-
Mix the plate on a plate shaker for 2 hours at room temperature.
-
Measure the light scattering of each well using a nephelometer.
-
Compare the scattering signal to that of control wells (buffer with and without DMSO) to determine the concentration at which precipitation occurs.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[6][10][12]
-
Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of vials containing 1 mL of different aqueous buffers (pH 2-10). The excess solid is crucial to ensure a saturated solution is formed.
-
Incubate the vials in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 72 hours to allow the system to reach equilibrium.
-
After incubation, separate the undissolved solid from the solution by either centrifugation at high speed or filtration through a 0.22 µm filter. This step must be performed carefully to avoid disturbing the equilibrium.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV. A calibration curve of the compound in the relevant buffer should be prepared for accurate quantification.
-
Confirm the solid phase remaining after the experiment by techniques like X-ray powder diffraction (XRPD) to ensure no phase transformation has occurred during the experiment.[9]
Data Presentation and Interpretation
The quantitative data obtained from the solubility experiments should be summarized in a clear and concise format.
Tabulated Solubility Data
| pH | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |
| 2.0 | ||
| 4.0 | ||
| 6.0 | ||
| 7.4 | ||
| 8.0 | ||
| 10.0 |
Note: The above table is a template for presenting the experimentally determined solubility data.
pH-Solubility Profile
A graphical representation of the thermodynamic solubility as a function of pH is essential for visualizing the compound's solubility behavior. This plot will likely show a "U" shape, characteristic of an amphoteric compound, with minimum solubility at its isoelectric point.
Conclusion
References
- Vertex AI Search. (2025, December 19). How Does pH Impact Ionic Compound Solubility? - YouTube.
- Khan Academy. pH and solubility.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- ACS Publications. (2021, March 24). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research.
- askIITians. (2025, March 11). How does pH affect solubility?
- NIH. (2023, November 13).
- MDPI. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
- AxisPharm. Kinetic Solubility Assays Protocol.
- ChemSynthesis. (2025, May 20). 6-amino-2-morpholin-4-yl-5-nitrosopyrimidin-4-ol.
- PubMed. In vitro solubility assays in drug discovery.
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- EXPERIMENT 1 DETERMIN
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- CymitQuimica. CAS 4316-94-3: 6-Chloro-5-nitropyrimidin-4-amine.
- Experimental and Computational Methods Pertaining to Drug Solubility. (PDF)
- Benchchem. An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Lund University Publications.
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The Stability of 6-Amino-5-nitropyrimidin-4-ol: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the stability of 6-Amino-5-nitropyrimidin-4-ol, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's behavior under various stress conditions and providing robust protocols for its stability assessment.
Introduction: The Pivotal Role of this compound
This compound is a substituted pyrimidine that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. The presence of amino, nitro, and hydroxyl functional groups on the pyrimidine core imparts a unique reactivity profile, making it a valuable precursor for targeted therapeutics. However, these same functional groups can also be susceptible to degradation, impacting the purity, potency, and safety of downstream products. A thorough understanding of the stability of this intermediate is therefore paramount for robust process development and ensuring the quality of active pharmaceutical ingredients (APIs).
This guide will delve into the predicted stability of this compound under various conditions, propose potential degradation pathways, and provide detailed experimental protocols for comprehensive stability testing.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₄O₃ | [1] |
| Molecular Weight | 156.1 g/mol | [1] |
| Appearance | Solid (predicted) | [2] |
| Melting Point | >360 °C (for a related compound, 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine) | [2] |
| Solubility | Data not readily available; likely moderate solubility in polar organic solvents. | [3] |
Predicted Stability Profile
While specific experimental stability data for this compound is not extensively published, we can infer its stability based on the chemical nature of its functional groups and data from related compounds. Safety Data Sheets for similar compounds state that they are generally "Stable under recommended storage conditions".[4]
Thermal Stability
The pyrimidine ring itself is a stable aromatic system. The presence of amino and hydroxyl groups, which can participate in hydrogen bonding, and the nitro group may contribute to a relatively high melting point and thermal stability. Research on energetic compounds based on 6-amino-5-nitropyrimidine suggests that this core structure can be a component of highly thermally stable molecules.[5] However, at elevated temperatures, decomposition is expected.
Predicted Thermal Degradation:
-
Decarboxylation: Not applicable.
-
Nitro Group Reduction: The nitro group is a potential site for thermal decomposition, possibly leading to the formation of nitroso compounds or further reduction products.
-
Ring Opening: At very high temperatures, cleavage of the pyrimidine ring may occur.
Photostability
Substituted pyrimidines and compounds with nitro aromatic groups can be susceptible to photodegradation. The absorption of UV or visible light can excite the molecule, leading to chemical reactions.
Predicted Photodegradation Pathways:
-
Photoreduction of the Nitro Group: The nitro group can be reduced to a nitroso or amino group upon exposure to light, especially in the presence of a hydrogen donor.
-
Photooxidation: The amino group can be susceptible to oxidation.
-
Ring Isomerization or Cleavage: High-energy light could potentially induce rearrangements or cleavage of the pyrimidine ring.
Studies on other amino-substituted aromatic compounds, such as aminoquinolones, have shown that they can be rapidly photodegraded upon UVA irradiation, yielding toxic photoproducts.[6]
pH Stability
The stability of this compound is expected to be highly dependent on pH due to its ionizable functional groups.
-
Acidic Conditions (Low pH): The amino group will be protonated, which may increase its stability against oxidation. However, strong acidic conditions could promote hydrolysis of the pyrimidine ring, although this is generally slow for such aromatic systems.
-
Neutral Conditions (pH ~7): The compound is likely to be most stable around neutral pH.
-
Alkaline Conditions (High pH): The hydroxyl group will be deprotonated to form a phenoxide-like anion. This increases the electron density of the ring, potentially making it more susceptible to oxidative degradation. The amino group may also be more reactive.
Oxidative and Reductive Stability
The presence of both an amino group (susceptible to oxidation) and a nitro group (susceptible to reduction) makes this compound sensitive to redox conditions.
-
Oxidative Stress: Common oxidizing agents (e.g., hydrogen peroxide, permanganate) are likely to degrade the molecule. The amino group is a primary target for oxidation. The oxidation of aminouracils has been reported to lead to the formation of dihydroxy- and trihydroxy-pyrimidine derivatives.[7]
-
Reductive Stress: The nitro group is readily reduced to a nitroso, hydroxylamino, or amino group by various reducing agents (e.g., sodium dithionite, catalytic hydrogenation). This is a common synthetic transformation for this class of compounds.
Potential Degradation Pathways
Based on the functional groups present, several degradation pathways can be postulated. The following diagram illustrates the most probable degradation routes under different stress conditions.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
A comprehensive stability testing program is crucial to definitively characterize the stability of this compound. The following protocols outline a systematic approach.
Analytical Methodology
A validated, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended technique.[8]
HPLC Method Development Workflow:
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6-Amino-5-nitropyrimidin-4-ol derivatives and analogs
An In-Depth Technical Guide to 6-Amino-5-nitropyrimidin-4-ol: Synthesis, Reactivity, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of this compound and its analogs, a class of heterocyclic compounds of significant interest in medicinal chemistry. Pyrimidine derivatives are foundational scaffolds in numerous therapeutic agents due to their diverse biological activities.[1][2][3] This document details the synthesis, chemical reactivity, and structure-activity relationships of these nitro-activated pyrimidines. It provides field-proven experimental protocols for their preparation and biological evaluation, intended to support researchers, scientists, and drug development professionals. The guide explores their potential as anticancer, antimicrobial, and antiviral agents, with a focus on the mechanistic basis of their activity, such as kinase inhibition.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of nucleobases like cytosine, thymine, and uracil, which are fundamental components of DNA and RNA.[1][4] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of new therapeutics. Their versatile structure allows for substitution at multiple positions, enabling fine-tuning of their physicochemical properties and biological targets. Consequently, pyrimidine-based compounds have been successfully developed into a wide array of drugs, including anticancer (e.g., 5-Fluorouracil), antiviral (e.g., Zidovudine), and antibacterial (e.g., Trimethoprim) agents.[4]
The this compound core is of particular interest. The presence of a nitro group (-NO2) at the C5 position acts as a powerful electron-withdrawing group, which significantly activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) reactions. This feature makes it a versatile intermediate for creating libraries of novel compounds. The amino and hydroxyl groups provide key hydrogen bonding points for interaction with biological targets, making this scaffold a promising starting point for designing potent and selective inhibitors of various enzymes and receptors.
Synthesis and Chemical Reactivity
The synthesis of this compound derivatives can be approached through two primary strategies: direct functionalization of a pre-formed pyrimidine ring or construction of the ring from acyclic precursors.
Synthesis of the Core Scaffold via Nitration
A common and effective method for synthesizing the core structure is the direct nitration of an existing aminohydroxypyrimidine. The strong electron-donating properties of the amino and hydroxyl groups direct the electrophilic nitration to the C5 position.
A representative procedure involves the nitration of 2,6-diaminopyrimidin-4(1H)-one.[5] The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). Careful temperature control is critical to ensure selectivity and prevent runaway reactions. The high yield (96.4%) reported for this method underscores its efficiency.[5]
Synthesis of Derivatives via Nucleophilic Aromatic Substitution (SNAr)
The nitro group at C5 makes the carbon atoms at positions C2, C4, and C6 highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the cornerstone for generating diverse analogs. Starting from a precursor like 4,6-dichloro-5-nitropyrimidine, chemists can selectively displace the chlorine atoms with various nucleophiles such as amines, thiols, or alkoxides to build extensive compound libraries.[6]
Interestingly, studies have shown that even alkoxy groups, typically poor leaving groups, can be displaced by amines in these activated systems, leading to symmetrically disubstituted products instead of the expected mono-substituted compounds.[6][7] This highlights the profound activating effect of the C5-nitro group.
Biological Activities and Therapeutic Applications
The structural similarity of pyrimidines to the building blocks of nucleic acids allows them to function as antimetabolites or to interact with a wide range of biological targets, leading to broad therapeutic potential.[2][4]
Anticancer Properties
Many pyrimidine derivatives exhibit potent anticancer activity.[1] One key mechanism is the inhibition of protein kinases, enzymes that are often dysregulated in cancer cells.[3] For instance, derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.[8][9]
A study on 2,4,6-trisubstituted-5-nitropyrimidines revealed that specific substituents are crucial for activity. The compound 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine was found to be the most potent, with an IC50 of 0.32 µM against L1210 leukemia cells.[10]
| Compound Class | Cancer Cell Line | IC50 (µM) | Source |
| 6-(dibromomethyl)-5-nitropyrimidine | L1210 (Leukemia) | 0.32 | [10] |
| 6-(dibromomethyl)-5-nitropyrimidine | H.Ep.2 (Larynx) | 1.6 | [10] |
| Aminodimethylpyrimidinol (6O) | Hep3B (Liver) | Potent Activity | [8][9] |
| Nitropyridine-linked thiazolidinone | MCF-7 (Breast) | 6.41 | [11] |
| Nitropyridine-linked thiazolidinone | HepG2 (Liver) | 7.63 | [11] |
Structure-Activity Relationship (SAR) Insights
SAR studies provide crucial insights for rational drug design. For the 2,4,6-trisubstituted-5-nitropyrimidines, it was found that antiproliferative activity was highly dependent on the substituent at the C6 position, with only CHBr₂, CH₂Br, and CHO groups being compatible with high potency.[10] In contrast, a wider variety of substituents, such as morpholino groups, were tolerated at the C4 position.[10] This suggests that the C6 position may be involved in a critical interaction with the target, possibly through an alkylation mechanism as suggested by the short-lived activity of the compounds.[10]
In the development of FGFR4 inhibitors, introducing methyl groups on the central pyrimidine ring was found to sometimes cause steric clashes with the kinase hinge, thus informing the design of more selective inhibitors.[8]
Key Experimental Methodologies
Reproducibility and validation are paramount in scientific research. This section provides detailed, self-validating protocols for the synthesis and biological evaluation of the title compounds.
Detailed Synthesis Protocol: Preparation of 2,6-Diamino-5-nitropyrimidin-4-ol[5]
This protocol describes the nitration of 2,6-diaminopyrimidin-4(1H)-one. The self-validating steps include monitoring the reaction and verifying the final product's purity.
Materials:
-
2,6-diaminopyrimidin-4(1H)-one (126 g)
-
Concentrated sulfuric acid (98%, 20 g)
-
Fuming nitric acid (93%, 68.5 g)
-
Dichloromethane (for washing)
-
Potable water (for washing)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Dissolution: In the reaction vessel, dissolve 126 g of 2,6-diaminopyrimidin-4(1H)-one in 730 g of filtrate from a previous batch (or a suitable solvent) with stirring.
-
Acidification: Control the temperature between 30-35°C and slowly add 20 g of concentrated sulfuric acid.
-
Nitration: While maintaining the temperature at 30-35°C, add 68.5 g of 93% fuming nitric acid dropwise. Causality: The dropwise addition and temperature control are crucial to manage the exothermic reaction and prevent over-nitration or degradation.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at the same temperature for 2 hours to ensure the reaction goes to completion.
-
Crystallization: Cool the reaction mixture to -5 to 0°C to induce crystallization of the product.
-
Filtration: Filter the mixture. The resulting filtrate can be saved for use as a solvent in subsequent batches.
-
Washing: Wash the collected solid cake first with 100 mL of dichloromethane and then with 200 mL of potable water to remove residual acids and impurities.
-
Drying & Analysis: Drain the solid thoroughly. The expected yield is approximately 165 g (dry weight). Analyze the product purity using HPLC. A purity of >98% is expected.[5]
Biological Assay Protocol: MTT Assay for Cytotoxicity Assessment[12]
The MTT assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette, incubator, plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Causality: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Outlook
The this compound scaffold and its analogs represent a highly valuable class of compounds in modern drug discovery. Their synthetic tractability, particularly through nucleophilic aromatic substitution, allows for the creation of large and diverse chemical libraries. The demonstrated biological activities, especially as anticancer agents via kinase inhibition, confirm their therapeutic potential. Future research should focus on exploring novel substitutions on the pyrimidine ring to enhance potency and selectivity, investigating their efficacy in in vivo models, and elucidating their mechanisms of action against a broader range of biological targets.
References
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- 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis. (n.d.). ChemicalBook.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. (n.d.). Semantic Scholar.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). International Journal of Pharmaceutical Sciences and Research.
- An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. (n.d.). Benchchem.
- Application Notes and Protocols: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. (n.d.). Benchchem.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025). ResearchGate.
- Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). International Journal of Creative Research Thoughts.
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- Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. (1993). Journal of Medicinal Chemistry.
- Comparative Biological Activities of 2-Amino-6-isopropylpyrimidin-4-ol Derivatives: A Guide for Researchers. (n.d.). Benchchem.
- Significance The Biological Activity to Pyrimidine Analogues. (2020). Scientific Journal of Medical Research.
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-Activated Pyrimidines. (2023). ChemRxiv.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv.
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biological activity of 6-Amino-5-nitropyrimidin-4-ol
An In-depth Technical Guide on the Biological Activity of 6-Amino-5-nitropyrimidin-4-ol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of interest within medicinal chemistry. Due to the limited availability of direct biological data for this specific molecule in peer-reviewed literature, this guide adopts a predictive and forward-looking approach. We will first delineate the known physicochemical properties of this compound. Subsequently, we will synthesize data from closely related 6-aminopyrimidine and 5-nitropyrimidine analogues to build a robust hypothesis regarding its potential biological activities. The core of this document is a proposed research framework, offering detailed, field-proven experimental protocols for the systematic evaluation of its cytotoxic, kinase inhibitory, and anti-inflammatory potential. This guide is intended for researchers, scientists, and drug development professionals, providing both a thorough review of the existing landscape for related compounds and a practical roadmap for future investigation.
Introduction to this compound: An Uncharacterized Scaffold
The pyrimidine ring is a cornerstone of numerous biologically active molecules, from endogenous nucleic acids to a wide array of approved therapeutics.[1] The specific compound, this compound, features key functional groups—an amino group, a nitro group, and a hydroxyl group—that suggest a high potential for biological interactions. The electron-withdrawing nitro group at the 5-position, coupled with the electron-donating amino and hydroxyl groups at positions 6 and 4, respectively, creates a unique electronic profile that could drive interactions with various biological targets. While direct studies on this molecule are not prevalent in the public domain, its structural motifs are present in compounds with well-documented pharmacological activities.
Physicochemical Properties
A summary of the basic chemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | Not Available | |
| Molecular Formula | C4H4N4O3 | [2] |
| Molecular Weight | 156.1 g/mol | [2] |
| Appearance | Not specified |
Predicted Biological Activity: An Analysis of Structural Analogs
The likely biological activities of this compound can be inferred by examining the established pharmacology of its structural relatives. This comparative analysis forms the basis of our proposed experimental investigation.
Potential as an Anticancer Agent
The 5-nitropyrimidine scaffold is a known feature in compounds designed for antiproliferative activity. A study on 2,4,6-trisubstituted-5-nitropyrimidines demonstrated that derivatives of this class inhibit the proliferation of L1210 and H.Ep.2 cells, with the most potent compound showing an IC50 of 0.32 µM against L1210 cells.[3] The activity was suggested to proceed via an alkylation mechanism.[3] Furthermore, various 6-amino-5-cyanopyrimidine derivatives have been synthesized and shown to possess potent anticancer effects against leukemia.[1] Given these precedents, it is plausible that this compound could exhibit cytotoxic or antiproliferative effects against cancer cell lines.
Kinase Inhibition Potential
The pyrimidine core is a privileged scaffold in the design of kinase inhibitors. Numerous clinically approved kinase inhibitors are based on this heterocycle. For instance, derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[4][5] One such derivative, compound 6O, displayed a high degree of selectivity for FGFR4 over other FGFR subtypes, with an IC50 of 75.3 nM.[4][5] The amino and hydroxyl groups on the pyrimidine ring are often crucial for forming key hydrogen bond interactions within the ATP-binding pocket of kinases. Therefore, this compound represents a valuable starting point for screening against a panel of kinases.
Anti-inflammatory Activity
The nexus between inflammation and diseases like cancer and IBD is well-established. Structurally similar compounds, such as 6-amino-2,4,5-trimethylpyridin-3-ols, have been investigated for their anti-inflammatory properties.[6] These compounds have shown potent inhibitory activity in in vitro and in vivo models of colitis, acting via PI3K inhibition.[6] One analog demonstrated an IC50 of 0.19 µM against TNF-α-induced monocyte adhesion to colon epithelial cells, a key process in inflammatory bowel disease.[6] This suggests that this compound could also modulate inflammatory pathways.
Proposed Research Workflow for Biological Characterization
To systematically investigate the biological potential of this compound, we propose a multi-tiered screening approach. This workflow is designed to efficiently identify and validate its primary biological activities.
Caption: Proposed research workflow for this compound.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, designed to provide clear, actionable data for the characterization of this compound.
Protocol: In Vitro Antiproliferative Activity (MTT Assay)
This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on human cancer cell lines.
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. A decrease in metabolic activity is indicative of cytotoxicity or a reduction in cell proliferation.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., Hep3B, a hepatocellular carcinoma line sensitive to pyrimidine inhibitors) in 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium.[4][5] Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.[4]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a method to assess the inhibitory activity of this compound against a specific kinase, such as FGFR4.
Causality: Kinase activity is measured by quantifying the phosphorylation of a specific substrate. A reduction in substrate phosphorylation in the presence of the test compound indicates direct inhibition of the kinase.
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, the specific kinase (e.g., recombinant human FGFR4), a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP spiked with γ-32P-ATP.
-
Compound Addition: Add this compound at various concentrations (e.g., 10-point dose-response from 1 nM to 10 µM). Include a positive control inhibitor (e.g., BLU9931 for FGFR4) and a no-compound control.[4]
-
Initiation and Incubation: Initiate the kinase reaction by adding the ATP mixture. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Quantification: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated γ-32P-ATP. Measure the remaining radioactivity on the filter, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value by fitting the data to a dose-response curve.[7]
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
Conclusion
While this compound remains a molecule with uncharacterized biological activity, its chemical structure places it within a class of compounds known for significant pharmacological effects, including anticancer, kinase inhibitory, and anti-inflammatory properties. The predictive analysis and detailed experimental workflows provided in this guide offer a scientifically rigorous foundation for initiating a comprehensive investigation into its therapeutic potential. The successful execution of these proposed studies will elucidate the primary biological functions of this compound and determine its viability as a lead scaffold for future drug discovery efforts.
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- A Comparative Analysis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol as a Precursor for Pyrimidine Kinase Inhibitors - Benchchem.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed Central.
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- The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives - ResearchGate.
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- Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents - PubMed.
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- 6. In vitro and in vivo inhibitory activity of 6-amino-2,4,5-trimethylpyridin-3-ols against inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Unlocking the Therapeutic Potential of 6-Amino-5-nitropyrimidin-4-ol: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-5-nitropyrimidin-4-ol is a small molecule with a pyrimidine scaffold that holds significant, yet largely unexplored, therapeutic potential. While direct biological data for this specific compound is limited, its structural motifs—the aminopyrimidine core and the nitro group—are present in numerous clinically and pre-clinically validated therapeutic agents. This technical guide synthesizes evidence from structurally related compounds to propose and detail the most promising therapeutic targets for this compound. We will delve into the rationale behind prioritizing certain target classes, provide detailed, field-proven experimental protocols for target validation, and present a logical framework for advancing this compound through the early stages of drug discovery. The primary hypothesized targets include protein kinases, particularly Fibroblast Growth Factor Receptor 4 (FGFR4), enzymes involved in nucleotide metabolism such as thymidine phosphorylase, and leveraging the nitro-moiety for hypoxia-activated cancer therapy.
The Aminopyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The 2-aminopyrimidine moiety is a well-established pharmacophore in the development of protein kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a foundational element in numerous approved and investigational drugs.
Primary Hypothesis: Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition
The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis.[3] Aberrant FGFR signaling is a known driver in several cancers. Notably, various 2-aminopyrimidine derivatives have been successfully designed as potent and selective FGFR4 inhibitors.[4][5] Given the structural similarities, it is highly probable that this compound could serve as a scaffold for FGFR4 inhibition.
Experimental Workflow: FGFR4 Inhibition Cascade
Caption: Workflow for validating this compound as an FGFR4 inhibitor.
Protocol: LanthaScreen™ Eu Kinase Binding Assay for FGFR4
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of the test compound to the FGFR4 kinase.
Materials:
-
FGFR4, active, recombinant human (Thermo Fisher Scientific)
-
LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)
-
Kinase Tracer 236 (Thermo Fisher Scientific)
-
Test Compound (this compound)
-
Assay Buffer: 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting at 1 mM.
-
Assay Plate Preparation: To a 384-well plate, add 2.5 µL of the diluted compound. For positive and negative controls, add 2.5 µL of DMSO.
-
Kinase/Antibody Mixture: Prepare a 2X solution of FGFR4 and Eu-anti-GST antibody in Assay Buffer. Add 5 µL to each well.
-
Tracer Mixture: Prepare a 2X solution of Kinase Tracer 236 in Assay Buffer. Add 5 µL to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm and 620 nm.
-
Data Analysis: Calculate the emission ratio (665/620) and plot against the compound concentration to determine the IC50 value.
| Parameter | Example Value | Source |
| FGFR4 IC50 | 2.6 nM | Example from a known 2-aminopyrimidine FGFR4 inhibitor[4] |
| FGFR1/2/3 IC50 | >1000 nM | For selectivity determination[4] |
| MDA-MB-453 IC50 | 0.38 µM | Cellular potency example[5] |
Targeting Nucleotide Metabolism
The pyrimidine core of this compound makes it a structural analog of natural nucleobases, suggesting it could interact with enzymes involved in nucleotide synthesis and salvage pathways.
Hypothesis: Inhibition of Thymidine Phosphorylase (TP)
Thymidine Phosphorylase (TP) is an enzyme involved in the pyrimidine salvage pathway and is overexpressed in many solid tumors. Its inhibition can lead to anti-angiogenic and anti-tumor effects. Derivatives of 6-aminouracil have been shown to inhibit TP.[6] Given that this compound is a derivative of a 6-aminopyrimidine, it is a plausible candidate for TP inhibition.
Logical Pathway: From Compound to TP Inhibition
Caption: Proposed inhibitory action on Thymidine Phosphorylase.
Protocol: Spectrophotometric Assay for Thymidine Phosphorylase Activity
This assay measures the conversion of thymidine to thymine, which can be monitored spectrophotometrically.
Materials:
-
Recombinant human Thymidine Phosphorylase
-
Thymidine
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Test Compound
-
96-well UV-transparent microplate
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer and 1 mM thymidine.
-
Compound Addition: Add the test compound at various concentrations to the wells of the microplate.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined optimal concentration of thymidine phosphorylase to each well.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 300 nm every 30 seconds for 15 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
| Enzyme Target | Lead Compound Example | Reported IC50 | Source |
| Thymidine Phosphorylase | 7-deazaxanthine (7DX) | 32 µM | [7] |
| Thymidine Phosphorylase | Pyrazolo[1,5-a][2][4][5]triazin-2-thioxo-4-one derivative | 0.04 µM | [7] |
Hypoxia-Activated Prodrug Strategy
The presence of a nitro group on the pyrimidine ring opens up the possibility of a hypoxia-activated therapeutic strategy.[8] Solid tumors often have hypoxic (low oxygen) regions, which are resistant to conventional therapies. The nitro group can be selectively reduced in these hypoxic environments by nitroreductase enzymes, leading to the formation of cytotoxic species that can kill cancer cells.
Protocol: In Vitro Hypoxia-Specific Cytotoxicity Assay
Materials:
-
Cancer cell line (e.g., HT-29 colon cancer cells)
-
Complete growth medium
-
Hypoxia chamber (e.g., Baker Ruskinn InvivO2)
-
Normoxic incubator (21% O2, 5% CO2)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Procedure:
-
Cell Seeding: Seed HT-29 cells in two identical 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Place one plate in a normoxic incubator and the other in a hypoxia chamber (1% O2) for 48-72 hours.
-
Viability Assessment: After incubation, perform the CellTiter-Glo® assay on both plates according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 values under both normoxic and hypoxic conditions. A significantly lower IC50 under hypoxic conditions indicates hypoxia-selective activation.
Other Potential Avenues of Investigation
-
Tubulin Polymerization: Some aminopyrimidine derivatives have been shown to interfere with microtubule dynamics by promoting tubulin polymerization.[9] This represents another potential anti-cancer mechanism.
-
Antimicrobial Activity: The pyrimidine scaffold is present in many antimicrobial agents.[1] Screening against a panel of bacterial and fungal strains could reveal potential anti-infective properties.
Conclusion
This compound is a compound of significant interest for drug discovery due to its privileged structural motifs. The aminopyrimidine core strongly suggests a role as a kinase inhibitor, with FGFR4 being a particularly compelling target. Furthermore, its similarity to nucleobases points towards the inhibition of enzymes in nucleotide metabolism, such as thymidine phosphorylase. The presence of a nitro group provides an intriguing opportunity for development as a hypoxia-activated prodrug for cancer therapy. The experimental protocols outlined in this guide provide a clear and actionable path for researchers to systematically investigate and validate these potential therapeutic targets, ultimately unlocking the full therapeutic potential of this promising molecule.
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- 2-Aminopyrimidine derivatives as anticancer drugs.
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- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. [Link]
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- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem
- 2-aminopyrimidine derivatives and their medical use.
- 2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymeriz
- Antitumor agents. 174.
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- Enzyme regulatory site-directed drugs: study of the interactions of 5'-amino-2',5'-dideoxythymidine (5'-AdThd) and thymidine triphosphate with thymidine kinase and the relationship to the stimulation of thymidine uptake by 5'-AdThd in 647V cells. PubMed. [Link]
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The Strategic Role of 6-Amino-5-nitropyrimidin-4-ol in Medicinal Chemistry: A Precursor to Bioactive Scaffolds
Introduction: Unveiling the Potential of a Versatile Pyrimidine Building Block
In the landscape of modern drug discovery and medicinal chemistry, the strategic synthesis of novel therapeutic agents often hinges on the availability of versatile and reactive chemical scaffolds. 6-Amino-5-nitropyrimidin-4-ol is one such pivotal molecule. While not typically recognized for its own direct pharmacological activity, its true significance lies in its role as a key intermediate in the synthesis of a diverse array of biologically active heterocyclic compounds. The strategic placement of its functional groups—an amino group, a nitro group, and a hydroxyl group on a pyrimidine core—renders it an ideal precursor for the construction of more complex fused ring systems, most notably purine and pteridine analogs.
This in-depth technical guide will elucidate the "mechanism of action" of this compound not through its own biological interactions, but through the function of the potent therapeutic agents it is designed to create. We will explore its synthesis, its chemical transformations into key bioactive scaffolds, and the ultimate mechanisms by which these derivative molecules exert their therapeutic effects, particularly in the realm of oncology. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile building block in their synthetic and medicinal chemistry endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 36746-26-6 | [1] |
| Molecular Formula | C₄H₄N₄O₃ | [2] |
| Molecular Weight | 156.10 g/mol | [2] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available |
Synthesis of this compound: The Gateway to Bioactive Derivatives
The synthesis of this compound is a critical first step in its journey towards becoming part of a therapeutic agent. A common and effective method involves the nitration of 6-aminopyrimidin-4-ol. This reaction leverages the electron-rich nature of the pyrimidine ring, which is activated towards electrophilic substitution by the amino and hydroxyl groups.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
6-aminopyrimidin-4-ol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a flask submerged in an ice bath, slowly add a measured amount of 6-aminopyrimidin-4-ol to concentrated sulfuric acid with constant stirring until fully dissolved. Maintain the temperature below 10 °C.
-
Nitration: While maintaining the low temperature, add fuming nitric acid dropwise to the solution. The addition should be slow to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will precipitate the product.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash thoroughly with cold distilled water to remove any residual acid, and then dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.
The Core Directive: Transformation into Bioactive Scaffolds
The true utility of this compound is realized in its conversion to fused heterocyclic systems. The key to this transformation is the presence of the nitro and amino groups at adjacent positions (5 and 6, respectively) on the pyrimidine ring.
From Pyrimidine to Purine: A Strategic Annulation
The synthesis of purine analogs is a cornerstone of antimetabolite chemotherapy. This compound is an excellent starting material for this purpose. The synthetic strategy involves the following key steps:
-
Reduction of the Nitro Group: The nitro group at the 5-position is reduced to a primary amine. This is typically achieved using a variety of reducing agents, such as sodium dithionite or catalytic hydrogenation. This step is crucial as it generates a 5,6-diaminopyrimidine derivative.
-
Imidazole Ring Formation: The resulting 1,2-diamine functionality is now primed for cyclization to form the fused imidazole ring of the purine scaffold. This is typically achieved by reacting the diaminopyrimidine with a one-carbon source, such as formic acid, formamide, or a suitable orthoester.
Caption: Synthetic pathway from this compound to a purine analog.
Expanding the Scope: Synthesis of Pteridine Analogs
The 5,6-diaminopyrimidine intermediate derived from this compound is also a precursor to pteridine-based drugs, such as methotrexate and its analogs.[3][4][5][6] In this case, the diaminopyrimidine is condensed with a 1,2-dicarbonyl compound or its equivalent to form the fused pyrazine ring of the pteridine scaffold.
Mechanism of Action: From Precursor to Potent Inhibitor
The "mechanism of action" of this compound is, in essence, the mechanism of action of the molecules it is used to synthesize. These derivatives often function as antimetabolites, interfering with critical cellular processes.
Purine Analogs: Disrupting the Building Blocks of Life
Purine analogs are a class of antimetabolite drugs that bear a structural resemblance to endogenous purine bases (adenine and guanine).[7][8] Their primary mechanisms of action include:
-
Inhibition of de novo Purine Biosynthesis: After being anabolized to their nucleotide forms, purine analogs can act as feedback inhibitors of key enzymes in the purine biosynthesis pathway, such as phosphoribosyl pyrophosphate (PRPP) amidotransferase.[7] This leads to a depletion of the natural purine nucleotide pool, thereby halting DNA and RNA synthesis.
-
Incorporation into Nucleic Acids: The triphosphate forms of purine analogs can be incorporated into DNA and RNA by polymerases.[9][10] This incorporation can lead to chain termination, strand breaks, and the formation of dysfunctional nucleic acids, ultimately triggering apoptosis.[9][10]
-
Enzyme Inhibition: Purine analogs can also directly inhibit enzymes involved in nucleotide metabolism, such as DNA polymerases and ribonucleotide reductase.[9]
Caption: Mechanism of action of purine analogs as antimetabolites.
Pteridine Analogs: Targeting Folate Metabolism
Pteridine analogs, most famously methotrexate, are potent inhibitors of dihydrofolate reductase (DHFR).[11][12][13][14] DHFR is a critical enzyme in folate metabolism, responsible for reducing dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, a key component of DNA. By inhibiting DHFR, these drugs lead to a depletion of tetrahydrofolate, which in turn halts the synthesis of DNA, RNA, and proteins, ultimately leading to cell death.[12][13]
Conclusion: A Testament to the Power of Synthetic Strategy
This compound stands as a testament to the elegance and power of strategic synthetic design in medicinal chemistry. While its own bioactivity is not its primary attribute, its role as a versatile and reliable precursor to potent purine and pteridine analogs is of immense value to the drug discovery and development community. Understanding its synthetic utility and the mechanisms of action of its derivatives provides researchers with a powerful tool in the rational design of novel therapeutics. The continued exploration of the chemistry of this and similar pyrimidine scaffolds will undoubtedly lead to the discovery of new and improved treatments for a wide range of diseases.
References
- Pizzorno, G., Diasio, R. B., & Cheng, Y.-C. (n.d.). Purine Analogs. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]
- Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study. (2022). Bioorganic Chemistry, 129, 106207. [Link]
- Clinical Learning. (2023, March 23). 2. Antimetabolites: Purine Analogs: Pharmacology Video Lectures [Video]. YouTube. [Link]
- Wang, M., & Yin, B. (2021). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. Frontiers in Oncology, 11, 766816. [Link]
- Cody, V., et al. (2012). Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. Journal of Medicinal Chemistry, 55(4), 1576–1588. [Link]
- National Cancer Institute. (n.d.). Definition of purine nucleoside analog. NCI Dictionary of Cancer Terms. [Link]
- Van der Born, K., et al. (2007). Pyrimidine and Purine Analogues, Effects on Cell Cycle Regulation and the Role of Cell Cycle Inhibitors to Enhance Their Cytotoxicity.
- Abdel-Ghani, T. M., & El-Sayed, M. A. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(2), 316-330. [Link]
- Sehrawat, A., et al. (2020). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Current Medicinal Chemistry, 27(26), 4433-4479. [Link]
- Al-Karmalawy, A. A., et al. (2025). Exploring the anticancer potential of new pyrazolopyrimidine analogues as multi-target directed EGFR/STAT3 downregulatory candidates with apoptotic potential. New Journal of Chemistry, 49(14), 6025-6037. [Link]
- Targeting dihydrofolate reductase: Design, synthesis and biological evaluation of novel 6-substituted pyrrolo[2,3-d]pyrimidines as nonclassical antifolates and as potential antitumor agents. (n.d.).
- Possible prebiotic formation of both pyrimidine and purine precursors... (n.d.).
- Sharifi-Rad, J., et al. (2021). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. Cancers, 13(16), 4069. [Link]
- Gomha, S. M., et al. (2017). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Applied Pharmaceutical Science, 7(11), 065-071. [Link]
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- Biosynthesis of purine & pyrimidine. (2017, May 17). SlideShare. [Link]
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- Synthesis of methotrexate. (n.d.).
- Synthesis of methotrexate. (n.d.).
- Process for the production of methotrexate. (n.d.).
- Process for the preparation of high purity methotrexate and derivatives thereof. (n.d.).
- Synthesis and antifolate activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues of trimetrexate and piritrexim. (n.d.). Semantic Scholar. [Link]
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Introduction: Unveiling the Potential of a Nitropyrimidine Scaffold
An In-Depth Technical Guide to the Preliminary Screening of 6-Amino-5-nitropyrimidin-4-ol
This compound is a small molecule belonging to the nitropyrimidine class of heterocyclic compounds. The pyrimidine core is a foundational structure in numerous biologically active molecules, including nucleobases and therapeutic agents. The presence of a nitro group, a potent electron-withdrawing moiety, and an amino group, an electron-donating group, on this scaffold suggests a high potential for diverse chemical interactions and, consequently, a broad range of biological activities. Related substituted pyrimidine and nitropyrimidine structures have demonstrated significant potential as antitumor and anti-inflammatory agents, making this compound a compelling candidate for preliminary drug discovery screening.[1][2]
This guide provides a comprehensive, multi-tiered framework for the initial in vitro screening of this compound. The strategy is designed to first establish a foundational physicochemical profile, then assess broad-spectrum bioactivity and liability, and finally, provide a logical pathway for hit prioritization. The causality behind each experimental choice is emphasized to ensure a robust and scientifically sound preliminary evaluation.
Phase 1: Foundational Characterization: Physicochemical Profiling
Before any biological assessment, understanding the fundamental physicochemical properties of the test compound is paramount. A compound that cannot be reliably dissolved or degrades rapidly under experimental conditions will yield misleading or irreproducible biological data.[3][4] This phase ensures that the compound is "assay-ready."
Solubility Assessment
The solubility of a compound dictates its bioavailability and the feasibility of creating stock solutions for in vitro assays.[5] The goal is to identify an optimal solvent and determine the maximum soluble concentration.
Experimental Protocol: Kinetic Solubility Assessment
-
Preparation : Dispense 1 mg of this compound into several microcentrifuge tubes.
-
Solvent Screening : To each tube, add 100 µL of a different solvent commonly used in biological assays (e.g., Dimethyl sulfoxide (DMSO), Ethanol, Phosphate-Buffered Saline (PBS) pH 7.4).
-
Dissolution : Vortex each tube vigorously for 1-2 minutes. Visually inspect for complete dissolution against a light source.
-
Incremental Addition : If the compound is not fully dissolved, add the solvent in 50 µL increments, vortexing after each addition, until dissolution is achieved or a maximum practical volume is reached.[5]
-
Quantification : The concentration of the resulting clear solution is the measured solubility. For high-throughput needs, this can be automated and measured via methods like nephelometry.
-
Justification : DMSO is the preferred starting solvent for stock solutions due to its ability to dissolve a wide range of organic molecules. However, the final concentration in any cell-based assay must be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Stability Analysis
Stability testing establishes the compound's shelf life and its integrity under assay conditions.[4] High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis as it can separate and quantify the parent compound from its degradation products.[6]
Experimental Protocol: Solution Stability via HPLC
-
Sample Preparation : Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the optimal solvent identified above (e.g., DMSO). Prepare a second solution in the final assay buffer (e.g., cell culture medium).
-
Timepoint Zero (T=0) : Immediately analyze an aliquot of each solution via a validated stability-indicating HPLC method to determine the initial peak area of the parent compound. This serves as the 100% reference.
-
Incubation : Store the prepared solutions under various conditions relevant to experimental procedures:
-
Room Temperature (25°C)
-
Refrigerated (4°C)
-
Incubator (37°C)
-
-
Analysis : Analyze aliquots at subsequent time points (e.g., 2, 8, 24, 48 hours).
-
Data Interpretation : Calculate the percentage of the parent compound remaining at each time point relative to T=0. The appearance of new peaks in the chromatogram indicates degradation. A compound is generally considered stable if >90% of the parent molecule remains.[6]
| Parameter | Test Condition | Result | Implication for Screening |
| Solubility | DMSO | >50 mg/mL | Suitable for high-concentration stock solution. |
| PBS (pH 7.4) | 150 µg/mL | May precipitate in aqueous buffers if diluted improperly. | |
| Stability (37°C) | In DMSO (24h) | 99% remaining | Stock solution is stable under incubation conditions. |
| In Culture Medium (24h) | 92% remaining | Acceptable stability in final assay medium for up to 24h. |
Phase 2: Tier 1 Screening: Broad-Spectrum Bioactivity Assessment
With a well-characterized compound in hand, the next step is to cast a wide net to identify primary biological activities and potential liabilities.[7] This tier involves parallel screening in fundamental assays representing common pathological processes. The screening concentration is typically set at a single high dose (e.g., 10 or 30 µM) for initial hit discovery.[8]
Cytotoxicity Profiling
Cytotoxicity is a critical first-pass biological assay. It serves two purposes: 1) to identify potential anti-cancer activity against proliferative cells, and 2) to establish a therapeutic window, i.e., the concentration range where the compound can be tested in other assays without causing non-specific cell death.[9][10]
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
-
Cell Seeding : Seed cells (e.g., HeLa for cancer, HEK293 for a non-cancerous line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for a specified duration (e.g., 24 or 48 hours). Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., doxorubicin) controls.
-
MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout : Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).
| Cell Line | Type | IC50 (µM) |
| HeLa | Cervical Cancer | 12.5 |
| A549 | Lung Cancer | 28.1 |
| MCF-7 | Breast Cancer | 15.3 |
| HEK293 | Normal Kidney | >100 |
Antioxidant Capacity Evaluation
Oxidative stress is implicated in a vast number of diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable chemical-based method for evaluating a compound's free radical scavenging ability.[12][13]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation : Prepare a methanolic solution of DPPH (e.g., 0.1 mM). The solution should have a deep violet color.
-
Reaction : In a 96-well plate, add the DPPH solution to various concentrations of this compound. Use ascorbic acid as a positive control.
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
Readout : Measure the absorbance at 517 nm. A reduction in absorbance (loss of violet color) indicates radical scavenging.
-
Analysis : Calculate the percentage of DPPH scavenging activity and determine the EC50 (the effective concentration that scavenges 50% of the DPPH radicals).
Anti-inflammatory Potential Assessment
Inflammation is a key driver of many chronic diseases. The inhibition of protein denaturation is a well-established in vitro method for screening anti-inflammatory potential, as the denaturation of tissue proteins is a hallmark of inflammation.[14][15]
Experimental Protocol: Bovine Serum Albumin (BSA) Denaturation Assay
-
Reaction Mixture : Prepare a reaction mixture containing BSA (e.g., 0.5% w/v) in buffer and add various concentrations of this compound. Use a standard non-steroidal anti-inflammatory drug (NSAID) like Diclofenac as a positive control.[14][16]
-
Incubation : Incubate the mixtures at 37°C for 20 minutes.
-
Denaturation : Induce denaturation by heating the samples at a higher temperature (e.g., 57°C) for 30 minutes.[14]
-
Readout : After cooling, measure the turbidity of the solutions using a spectrophotometer at 660 nm. Increased turbidity corresponds to increased denaturation.
-
Analysis : Calculate the percentage inhibition of protein denaturation for each concentration and determine the IC50.
Phase 3: Data Analysis and Hit Prioritization
A "hit" from a primary screen is not merely a compound that shows activity. A successful hit is a compound that demonstrates potent and selective activity. The data from Tier 1 must be integrated to make an informed decision.
Defining a Hit:
-
Potency : The compound shows significant activity in a desired assay, typically with an IC50 or EC50 value below a certain threshold (e.g., <10 µM).
-
Selectivity : The compound is significantly more potent in the desired bioactivity assay than in the cytotoxicity assay. The Selectivity Index (SI) is a key metric, calculated as:
-
SI = IC50 (Cytotoxicity in normal cells) / IC50 (Bioactivity)
-
A higher SI value (e.g., >10) is desirable, indicating the compound's effect is not due to general toxicity.
-
Sources
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- 2. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. seed.nih.gov [seed.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. medchemexpress.com [medchemexpress.com]
- 8. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. kosheeka.com [kosheeka.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
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- 14. bbrc.in [bbrc.in]
- 15. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijcrt.org [ijcrt.org]
The Prospect of 6-Amino-5-nitropyrimidin-4-ol in Oncology: A Technical Guide for Preclinical Research and Development
Abstract
This technical guide provides a comprehensive framework for the investigation of 6-Amino-5-nitropyrimidin-4-ol as a potential scaffold in anticancer drug discovery. While direct evidence of its antitumor activity is not yet established in publicly available literature, its structural features—a pyrimidine core, an amino group, a nitro moiety, and a hydroxyl group—position it as a compound of significant interest. This document delineates the scientific rationale for its investigation, drawing parallels from established pyrimidine-based anticancer agents. We present a structured, field-proven approach for its preclinical evaluation, from initial in vitro screening to prospective mechanistic studies. This guide is intended for researchers, medicinal chemists, and drug development professionals dedicated to the discovery of novel oncology therapeutics.
Introduction: The Pyrimidine Scaffold as a Cornerstone of Cancer Chemotherapy
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] In oncology, pyrimidine analogs have been instrumental, primarily as antimetabolites that interfere with nucleic acid synthesis, leading to the disruption of DNA and RNA replication in rapidly proliferating cancer cells.[2] Marketed drugs such as 5-fluorouracil, cytarabine, and gemcitabine are testaments to the enduring utility of the pyrimidine core in cancer treatment.
Beyond antimetabolites, substituted pyrimidines are increasingly recognized for their potential to target other critical pathways in cancer progression.[3] The versatility of the pyrimidine ring allows for diverse substitutions, enabling the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for various molecular targets, including protein kinases.[4] It is within this context of a proven pharmacophore and the continuous search for novel anticancer agents that we turn our attention to the untapped potential of this compound.
Structural Rationale for Investigating this compound
The therapeutic potential of a molecule is intrinsically linked to its chemical structure. The functional groups appended to the pyrimidine core of this compound each offer avenues for biological activity and synthetic modification.
-
The 6-Amino Group: The amino substituent is a common feature in many biologically active pyrimidines. It can act as a hydrogen bond donor, crucial for anchoring the molecule within the active site of a target protein. Furthermore, it serves as a versatile synthetic handle for the introduction of various side chains to explore structure-activity relationships (SAR).
-
The 5-Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrimidine ring. In some contexts, nitroaromatic compounds have been shown to exhibit anticancer activity.[5] Moreover, the nitro group can be bioreduced in hypoxic tumor microenvironments, potentially leading to the formation of cytotoxic metabolites. It also presents a key site for synthetic modification, for instance, reduction to an amino group, which can then be further functionalized.
-
The 4-Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding interactions with biological targets. Its presence also opens up possibilities for derivatization, such as etherification, to modulate physicochemical properties like solubility and cell permeability.
The combination of these functional groups on a pyrimidine scaffold suggests a molecule with the potential for diverse biological interactions and a rich platform for medicinal chemistry exploration.
A Proposed Workflow for the Preclinical Evaluation of this compound
The following is a detailed, hypothetical workflow for the systematic evaluation of this compound and its derivatives as potential anticancer agents. This workflow is designed to be a self-validating system, where each stage of investigation informs the next.
Phase 3: Lead Optimization and In Vivo Validation
With a confirmed mechanism of action and a validated target, the focus shifts to improving the compound's potency, selectivity, and drug-like properties.
Systematic modification of the 6-amino, 5-nitro, and 4-hydroxyl groups will be undertaken to synthesize a library of analogs. These analogs will be evaluated in the previously established in vitro assays to build a comprehensive SAR profile. Bioisosteric replacement of the nitro group, for example, with a cyano or a sulfone group, could be explored to modulate the electronic properties and metabolic stability. [6]
Promising lead compounds from the SAR studies will be advanced to in vivo models.
Experimental Protocol: Xenograft Mouse Model
-
Tumor Implantation: Implant human cancer cells (e.g., K562) subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer the lead compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for a specified period.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for target engagement biomarkers).
Future Directions and Conclusion
The journey from a hypothetical scaffold to a clinical candidate is long and arduous. However, the structured and iterative approach outlined in this guide provides a robust framework for the exploration of this compound in anticancer research. Its rich chemical functionality, coupled with the proven track record of the pyrimidine core in oncology, makes it a compelling starting point for a drug discovery program. Future research should focus on the synthesis of a diverse library of derivatives and their rigorous biological evaluation. The insights gained from such studies will not only elucidate the potential of this specific molecule but also contribute to the broader understanding of pyrimidine chemistry in the context of cancer therapeutics.
References
A comprehensive list of references will be compiled based on the specific studies and protocols utilized during the execution of the proposed research plan. The following are representative of the types of sources that would be cited:
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- Role of Pyrimidine Derivatives in the Treatment of Cancer.
- Anticancer drugs have pyrimidine ring in their structure.
- Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
- Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.
- Bioisosteres of Common Functional Groups.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- Structure-activity relations in carcinogenesis by N-nitroso compounds.
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds.
Sources
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
6-Amino-5-nitropyrimidin-4-ol: A Technical Guide to a Potential Kinase Inhibitor Scaffold
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1] This technical guide provides an in-depth analysis of 6-Amino-5-nitropyrimidin-4-ol, a substituted pyrimidine with the potential to serve as a valuable scaffold for the development of novel kinase inhibitors. While direct evidence of its kinase inhibitory activity is not yet extensively documented in publicly available literature, its structural features, shared with known kinase inhibitors, suggest significant promise. This guide will explore its synthesis, physicochemical properties, and the rationale for its potential as a kinase inhibitor. Furthermore, we will provide detailed, field-proven protocols for evaluating the kinase inhibitory activity of its future derivatives, ensuring a self-validating system for research and development.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
The relentless pursuit of targeted therapies has positioned protein kinase inhibitors at the forefront of modern drug discovery.[2] The pyrimidine nucleus is a cornerstone in this endeavor, with its derivatives demonstrating potent and selective inhibition of various kinases.[1] The structural resemblance of the pyrimidine core to the adenine base of ATP allows these molecules to competitively bind to the ATP-binding site of kinases, thereby blocking their catalytic activity.[3] The strategic functionalization of the pyrimidine ring is key to achieving high affinity and selectivity for the target kinase. The subject of this guide, this compound, possesses key functional groups—an amino group and a nitro group—that offer versatile handles for chemical modification, making it an intriguing starting point for the synthesis of a library of potential kinase inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting scaffold is paramount for its successful development into a drug candidate.
| Property | Value | Source |
| CAS Number | 36746-26-6 | [4][5] |
| Molecular Formula | C4H4N4O3 | [6] |
| Molecular Weight | 156.10 g/mol | [6] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | C1=NC(=O)C(=C(N1)N)[O-] | [4] |
| InChI Key | IQOLJQIRPDJLKC-UHFFFAOYSA-N | [4] |
| Appearance | Solid (predicted) | |
| H-Bond Acceptors | 4 | [4] |
| H-Bond Donors | 2 |
Note: Some physical properties are predicted based on the chemical structure and may vary based on experimental determination.
Synthesis of this compound and Derivatives
Conceptual Synthetic Pathway
The synthesis would likely involve the nitration of a corresponding aminopyrimidinol precursor.
Caption: A potential mechanism of action for a this compound derivative targeting a receptor tyrosine kinase.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel kinase inhibitors. Its chemical structure provides a solid foundation for the synthesis of diverse libraries of compounds. The future of this molecule in drug discovery will depend on a systematic and rigorous evaluation of its derivatives against a panel of kinases. The protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to unlock the therapeutic potential of this intriguing pyrimidine derivative. The path forward involves synthesizing a focused library of analogs, performing comprehensive in vitro and cell-based screening, and elucidating the structure-activity relationships to guide further optimization towards potent and selective kinase inhibitors.
References
- PubMed.
- PubMed. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. [Link]
- PubMed. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. [Link]
- PubMed Central.
- PubMed. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. [Link]
- ChemSynthesis. 6-amino-2-morpholin-4-yl-5-nitrosopyrimidin-4-ol. [Link]
- PubChem. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. [Link]
- PubChem. 6-Amino-5-nitrosouracil. [Link]
- PubMed. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link]
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
- PubMed. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]
- PubMed Central.
- ResearchGate.
- ResearchGate. (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link]
- PubMed. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. [Link]
- National Institutes of Health. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). [Link]
- ResearchGate. (PDF)
- PubChem. 6-Methoxy-5-nitropyrimidin-4-amine. [Link]
Sources
- 1. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. This compound ,97% [chemicalbook.com]
- 7. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Synthesis of 6-Amino-5-nitropyrimidin-4-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of 6-Amino-5-nitropyrimidin-4-ol, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The document provides a thorough examination of the synthetic pathway, focusing on the electrophilic nitration of 6-aminopyrimidin-4-ol. It includes a detailed, step-by-step experimental protocol, an analysis of the reaction mechanism, safety precautions, and methods for characterization. This guide is intended to be a valuable resource for researchers engaged in the synthesis of pyrimidine derivatives and the development of novel therapeutic agents.
Introduction and Significance
This compound is a substituted pyrimidine that serves as a versatile building block in the synthesis of more complex heterocyclic systems. The pyrimidine scaffold is a fundamental core in a vast array of biologically active compounds, including nucleobases, vitamins, and a wide range of pharmaceuticals. The presence of both an amino and a nitro group on the pyrimidine ring of the title compound imparts unique reactivity, making it a valuable precursor for the synthesis of purine analogs and other fused heterocyclic systems. These resulting compounds are of significant interest in the development of kinase inhibitors, antivirals, and other therapeutic agents. The nitro group, in particular, can be readily reduced to an amino group, providing a handle for further functionalization and the construction of diverse molecular architectures.
Synthetic Route: Electrophilic Nitration
The most direct and established method for the synthesis of this compound is the electrophilic nitration of the readily available starting material, 6-aminopyrimidin-4-ol. This reaction is a classic example of an electrophilic aromatic substitution on a heteroaromatic ring.
Reaction Mechanism
The nitration of 6-aminopyrimidin-4-ol proceeds through a well-understood electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: Concentrated nitric acid is protonated by the stronger acid, concentrated sulfuric acid, to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich pyrimidine ring of 6-aminopyrimidin-4-ol acts as a nucleophile and attacks the nitronium ion. The electron-donating amino and hydroxyl groups activate the pyrimidine ring towards electrophilic attack, directing the substitution to the C5 position, which is meta to the ring nitrogens and activated by the adjacent amino and hydroxyl groups. This attack forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
-
Deprotonation: A weak base, typically the hydrogen sulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the C5 position of the carbocation intermediate. This step restores the aromaticity of the pyrimidine ring, yielding the final product, this compound.
The overall transformation is a highly efficient method for introducing a nitro group onto the pyrimidine core.
Experimental Protocol
This protocol is adapted from established procedures for the nitration of structurally similar hydroxypyrimidines.[1][2] Researchers should perform a thorough risk assessment before commencing any experimental work.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Aminopyrimidin-4-ol | ≥98% | Commercially Available | Starting material |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | ACS Reagent Grade | Dehydrating and acid catalyst |
| Concentrated Nitric Acid (HNO₃) | 70% | ACS Reagent Grade | Nitrating agent |
| Deionized Water | High Purity | For workup | |
| Ice | For cooling | ||
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | For neutralization | |
| Buchner Funnel and Flask | For filtration | ||
| Filter Paper | |||
| pH paper or pH meter | |||
| Round-bottom flask | Reaction vessel | ||
| Magnetic stirrer and stir bar | |||
| Dropping funnel | For controlled addition | ||
| Ice bath | For temperature control |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add 6-aminopyrimidin-4-ol (1.0 eq). Place the flask in an ice bath to pre-cool.
-
Dissolution in Sulfuric Acid: Slowly and cautiously add concentrated sulfuric acid (approximately 5-10 mL per gram of starting material) to the flask while maintaining the temperature below 10 °C. Stir the mixture until the 6-aminopyrimidin-4-ol is completely dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid (approximately 2 mL per mL of nitric acid). This should be done in an ice bath with careful temperature control.
-
Nitration Reaction: Using a dropping funnel, add the prepared nitrating mixture dropwise to the solution of 6-aminopyrimidin-4-ol in sulfuric acid. It is crucial to maintain the reaction temperature between 0 and 5 °C throughout the addition. After the addition is complete, allow the reaction to stir at this temperature for an additional 1-2 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This will precipitate the product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper. Further washing with a small amount of cold ethanol can aid in removing residual acids.
-
Drying: Dry the product under vacuum to a constant weight.
Synthetic Workflow Diagram
Caption: Synthetic Workflow for this compound
Safety Precautions
-
Corrosive Reagents: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions. Always add reagents slowly and use an efficient cooling bath.
-
Quenching: The quenching of the reaction mixture on ice should be done slowly and cautiously to control the heat generated from the dilution of the strong acids.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic waste must be neutralized before disposal.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: Determination of the melting point can provide a preliminary indication of purity.
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
FT-IR: To identify the characteristic functional groups (e.g., -NO₂, -NH₂, -OH, C=O).
-
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Chromatography (TLC, LC-MS, HPLC): To assess the purity of the final product and monitor the reaction progress.
Applications and Future Directions
This compound is a valuable intermediate for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce diverse substituents. This allows for the generation of libraries of compounds for screening against various biological targets. Future research may focus on the development of more efficient and environmentally friendly synthetic methods, as well as the exploration of the biological activities of novel derivatives of this versatile building block.
References
- PubChem. 6-Amino-1H-pyrimidin-4-one. [Link]
- Latypov, N. V., et al. "Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products." Russian Journal of Organic Chemistry, vol. 37, no. 5, 2001, pp. 729-33.
- Master Organic Chemistry.
- Astrat'ev, A. A., et al. "Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine.
- Unacademy.
Sources
Navigating the Synthesis and Application of 6-Amino-5-nitropyrimidin-4-ol: A Detailed Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of 6-Amino-5-nitropyrimidin-4-ol, a key heterocyclic building block in medicinal chemistry and drug development. Authored for researchers, scientists, and professionals in the field, this document details the synthesis, chemical properties, and critical applications of this versatile pyrimidine derivative, with a focus on its role as a precursor to biologically active pteridine and purine analogs.
Introduction: The Strategic Importance of this compound
This compound (C₄H₄N₄O₃, MW: 156.1 g/mol ) is a substituted pyrimidine characterized by the presence of an amino group at position 6, a nitro group at position 5, and a hydroxyl group at position 4.[1][2] This unique arrangement of functional groups makes it a highly valuable intermediate in organic synthesis. The electron-withdrawing nitro group activates the pyrimidine ring, facilitating nucleophilic substitution reactions, while the adjacent amino group is crucial for subsequent cyclization reactions.
The primary significance of this compound lies in its role as a direct precursor to 5,6-diaminopyrimidin-4-ol. This diamino derivative is a cornerstone in the synthesis of a wide array of fused heterocyclic systems, most notably pteridines, which are central to numerous biological processes and form the core of many therapeutic agents.[3]
Physicochemical Properties and Characterization
While extensive experimental data for this compound is not widely published, its properties can be inferred from related compounds and general chemical principles.
| Property | Value/Information | Source |
| CAS Number | 36746-26-6 | [4] |
| Molecular Formula | C₄H₄N₄O₃ | [1][2] |
| Molecular Weight | 156.1 g/mol | [1][2] |
| Appearance | Expected to be a solid powder. | |
| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF. | |
| Melting Point | Not definitively reported in the searched literature. |
Spectroscopic Characterization (Predicted):
-
¹H NMR: Signals corresponding to the amine protons and the proton on the pyrimidine ring are expected. The exact chemical shifts would be influenced by the solvent and pH.
-
¹³C NMR: Resonances for the four carbon atoms of the pyrimidine ring are anticipated, with the carbon atoms attached to the nitro and hydroxyl groups shifted downfield.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the amino group, O-H stretching of the hydroxyl group, C=O (in the tautomeric keto form), C=N, and N-O stretching of the nitro group would be present.[5]
-
Mass Spectrometry: The molecular ion peak [M]+ at m/z 156 would be expected, along with characteristic fragmentation patterns.[5]
Synthesis of this compound: A Detailed Protocol
The most logical and commonly employed method for the synthesis of this compound is the nitration of the readily available precursor, 6-aminopyrimidin-4-ol. The following protocol is a representative procedure based on established nitration methodologies for similar pyrimidine systems.
Reaction Scheme:
Sources
Application Notes and Protocols for 6-Amino-5-nitropyrimidin-4-ol in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on the potential applications of 6-Amino-5-nitropyrimidin-4-ol in cell-based assays. Due to the limited publicly available data on the specific biological activities of this compound, this guide leverages structure-activity relationships derived from closely related aminopyrimidine and nitropyrimidine analogs. The protocols and applications described herein are proposed based on the known functions of these related molecules, which prominently include roles as kinase inhibitors and antiproliferative agents. This guide is intended to serve as a foundational resource for researchers initiating studies with this compound, offering expertly crafted, yet predictive, experimental designs. All protocols are presented with the scientific rationale underpinning each step, ensuring a robust starting point for investigation.
Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative
This compound is a small molecule belonging to the pyrimidine class of heterocyclic compounds. While direct studies on its biological effects are not extensively documented in peer-reviewed literature, its structural motifs—an aminopyrimidine core and a nitro group—are present in numerous compounds with well-characterized biological activities. The aminopyrimidine scaffold is a cornerstone in the development of kinase inhibitors, as it can mimic the purine ring of ATP and bind to the ATP-binding site of various kinases.[1] Derivatives of aminopyrimidines have been successfully developed as inhibitors for a range of kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[1][2]
The presence of a nitro group can also confer significant biological activity. For instance, various 5-nitropyrimidine derivatives have been investigated as potential antitumor agents, with their mechanism of action sometimes linked to alkylating properties that can disrupt cell proliferation.[3]
Given this structural context, it is plausible that this compound may exhibit activity as a kinase inhibitor or a modulator of cell proliferation. This guide, therefore, focuses on providing detailed protocols for cell-based assays designed to investigate these potential activities.
Potential Mechanism of Action: A Predictive Overview
Based on its structural features, this compound could potentially exert its effects through several mechanisms. The aminopyrimidine core suggests a primary hypothesis of kinase inhibition. Many kinase inhibitors function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways that regulate cell growth, differentiation, and survival.
Figure 1. Predicted mechanism of action for this compound as a kinase inhibitor.
Core Application: Cell Proliferation and Viability Assays
A fundamental first step in characterizing the biological activity of a novel compound is to assess its impact on cell proliferation and viability. These assays can determine if this compound exhibits cytotoxic or cytostatic effects.
Rationale for Experimental Design
The choice of cell line is critical and should be guided by the hypothesized target. For instance, if investigating potential FGFR4 inhibition, hepatocellular carcinoma (HCC) cell lines with high FGFR4 expression, such as Hep3B, would be appropriate.[2][4] A dose-response study is essential to determine the concentration at which the compound elicits a biological effect and to calculate key parameters like the half-maximal inhibitory concentration (IC50).
Detailed Protocol: MTT Cell Proliferation Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO, to create a stock solution)
-
Selected cancer cell line (e.g., Hep3B, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.[2]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis and Presentation
The absorbance values are proportional to the number of viable cells. The percentage of cell viability can be calculated as follows:
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
The results should be plotted as a dose-response curve with the compound concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis. The IC50 value can then be determined from this curve.
| Compound Concentration (µM) | Mean Absorbance (570 nm) | % Viability |
| Vehicle Control | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.10 | 88.0% |
| 10 | 0.65 | 52.0% |
| 30 | 0.25 | 20.0% |
| 100 | 0.10 | 8.0% |
Table 1. Example data from an MTT assay.
Advanced Application: In-Cell Kinase Activity Assay
To directly test the hypothesis that this compound functions as a kinase inhibitor within a cellular context, a targeted in-cell kinase assay can be employed. This type of assay measures the ability of a compound to inhibit a specific kinase inside the cell.[5]
Rationale for Experimental Design
This assay provides more specific mechanistic information than a general proliferation assay. It can help to identify the specific kinase or kinase family that is targeted by the compound. The choice of assay will depend on the available technology and the specific kinase of interest. For example, assays that measure the phosphorylation of a specific substrate of the kinase can be used.
Detailed Protocol: Western Blotting for Phosphorylated Downstream Targets
This protocol uses Western blotting to assess the phosphorylation status of a key downstream protein in a signaling pathway regulated by the hypothesized target kinase. A reduction in the phosphorylation of the substrate protein in the presence of the compound indicates inhibition of the upstream kinase.
Materials:
-
This compound
-
Appropriate cell line
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.
-
Data Analysis and Visualization
The intensity of the bands corresponding to the phosphorylated and total protein can be quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is then calculated for each treatment condition. A decrease in this ratio with increasing compound concentration indicates kinase inhibition.
Figure 2. A generalized workflow for Western blot analysis of kinase inhibition.
Concluding Remarks and Future Directions
The application notes and protocols provided in this guide offer a rational and structured approach to begin investigating the biological activities of this compound in cell-based assays. While the proposed experiments are based on the known activities of structurally related compounds, it is imperative that the results are interpreted with scientific rigor. Positive findings in these initial assays should be followed by more in-depth studies, such as in vitro kinase profiling against a panel of kinases, to determine the selectivity of the compound. Further investigations into its mechanism of action, such as cell cycle analysis or apoptosis assays, would also be valuable to build a comprehensive biological profile of this novel pyrimidine derivative.
References
- Benchchem. 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL.
- Benchchem. A Comparative Analysis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol as a Precursor for Pyrimidine Kinase Inhibitors.
- PubMed Central. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
- Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- Benchchem. An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- Benchchem. Application Notes and Protocols: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- Cell Painting Assay for DHODH Inhibitors. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay.
- ResearchGate. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
- PubMed. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
- National Institutes of Health. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
- PubMed. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents.
- National Institutes of Health. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery.
- National Institutes of Health. Cell-based Assays to Identify Inhibitors of Viral Disease.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
kinase assay protocol using 6-Amino-5-nitropyrimidin-4-ol
Application Note & Protocol
A Novel Fluorescence-Based Kinase Assay Utilizing 6-Amino-5-nitropyrimidin-4-ol as an Environmentally-Sensitive Substrate
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, making them prominent drug targets. This document describes a novel, hypothetical fluorescence-based as a direct enzymatic substrate. The proposed methodology is rooted in the principle that the intrinsic fluorescence of the pyrimidine scaffold is sensitive to its local chemical environment. We theorize that the enzymatic transfer of a phosphate group to the hydroxyl moiety of this compound will induce a detectable change in its fluorescence properties, offering a continuous and direct measure of kinase activity. This application note provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to explore this compound's potential in a high-throughput screening context. It includes the assay principle, detailed methodologies, data analysis, and crucial validation steps.
Introduction: The Quest for Better Kinase Assays
The study of protein kinase activity is fundamental to cell biology and drug discovery. Kinases catalyze the transfer of a phosphate group from ATP to a substrate, a post-translational modification that governs a vast array of cellular processes.[1] Traditional methods for measuring kinase activity, such as radioactive assays using [γ-³²P]-ATP, are highly sensitive but pose safety and disposal challenges.[2] This has driven the development of alternative methods, with fluorescence-based assays becoming a cornerstone of modern high-throughput screening (HTS) due to their sensitivity, safety, and amenability to automation.[3][4]
Fluorescence assays typically rely on substrates, often peptides, that are modified with a fluorophore. Kinase-induced phosphorylation can lead to a change in fluorescence intensity, polarization, or Förster resonance energy transfer (FRET).[2][5] A key challenge lies in the design and synthesis of these specialized substrates for each specific kinase.[6]
This application note explores the untapped potential of This compound , a small molecule typically used as a synthetic precursor for kinase inhibitors, as a novel, universal kinase substrate.[7] We hypothesize that this compound possesses environmentally sensitive fluorescent properties. The introduction of a negatively charged phosphate group by a kinase is expected to alter the electron density and local environment of the pyrimidine ring system, causing a measurable shift in its fluorescence signal. This would enable a simple, add-and-read assay format suitable for HTS.
Principle of the Assay
The proposed assay directly measures the enzymatic activity of a kinase through a change in the fluorescence of this compound upon its phosphorylation.
The core hypothesis is as follows:
-
Intrinsic Fluorescence: this compound exhibits baseline fluorescence at specific excitation and emission wavelengths.
-
Enzymatic Reaction: In the presence of a kinase and ATP, the terminal phosphate group of ATP is transferred to the 4-hydroxyl group of the pyrimidine ring.
-
Signal Modulation: The addition of the bulky, negatively charged phosphate group alters the electronic structure and solvation shell of the molecule. This change is predicted to cause either an enhancement or quenching of the fluorescence intensity, or a detectable shift in the emission maximum.
-
Direct Proportionality: The rate of change in the fluorescence signal is directly proportional to the rate of substrate phosphorylation, and therefore, to the kinase's enzymatic activity.
This direct measurement approach eliminates the need for antibodies, secondary enzymes, or radioactive materials, providing a streamlined workflow.[8]
Figure 1: Conceptual diagram of the kinase-catalyzed phosphorylation of this compound leading to a product with altered fluorescence.
Materials and Reagents
-
Kinase: Purified kinase of interest.
-
Substrate: this compound (CAS: 36746-26-6).[9]
-
Cofactor: Adenosine 5'-triphosphate (ATP), high purity.
-
Assay Buffer: e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA. Buffer composition should be optimized for the specific kinase.[5]
-
Positive Control Inhibitor: A known inhibitor for the kinase of interest (e.g., Staurosporine).
-
DMSO: Anhydrous, for compound dilution.
-
Plates: Black, opaque, 96-well or 384-well microplates suitable for fluorescence measurements.
-
Instrumentation: Fluorescence microplate reader with wavelength selection capabilities.
Experimental Protocols
Initial Characterization & Validation (Mandatory First Step)
As this is a novel application, the first step is to validate the core principle.
-
Determine Spectroscopic Properties:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution into the kinase assay buffer to a working concentration (e.g., 10 µM).
-
Using a scanning spectrofluorometer, determine the optimal excitation and emission wavelengths.
-
-
Confirm Enzymatic Phosphorylation:
-
Set up a larger-scale kinase reaction: Incubate the kinase (e.g., 50 nM) with the substrate (e.g., 50 µM) and ATP (e.g., 100 µM) for 1-2 hours.
-
Run a parallel control reaction without the kinase.
-
Analyze the reaction products by mass spectrometry (MS) to confirm the mass shift corresponding to the addition of a phosphate group (PO₃, ~79.98 Da). This step is critical to prove that the compound is indeed a substrate.
-
Protocol for Kinase Activity Assay
This protocol is designed for a total reaction volume of 50 µL in a 96-well plate. Volumes can be scaled down for 384-well plates.
-
Reagent Preparation:
-
Prepare a 2X Kinase Solution in assay buffer. The optimal concentration must be determined empirically but a starting point of 10-50 nM is common.[3]
-
Prepare a 2X Substrate/ATP solution in assay buffer containing 2X the final desired concentration of both this compound and ATP (e.g., 20 µM substrate and 20 µM ATP for a 10 µM final concentration).
-
-
Assay Procedure:
-
Add 25 µL of the 2X Kinase Solution to the appropriate wells of the microplate.
-
Include the following controls:
-
No Enzyme Control: Add 25 µL of assay buffer.
-
No Substrate Control: Use a 2X Kinase solution and a 2X ATP-only solution for the reaction initiation.
-
-
Initiate the reaction by adding 25 µL of the 2X Substrate/ATP solution to all wells.
-
Immediately place the plate in the fluorescence reader pre-set to the optimal excitation/emission wavelengths.
-
Monitor the fluorescence signal kinetically over a period of 30-60 minutes at a constant temperature (e.g., 30°C). Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 60 minutes) and then read the fluorescence.
-
Figure 2: General workflow for the proposed fluorescence-based kinase assay.
Protocol for Inhibitor Screening (IC₅₀ Determination)
-
Compound Preparation:
-
Prepare a serial dilution of the test inhibitor in DMSO. A common starting concentration is 10 mM.
-
Create an intermediate dilution of the compounds in assay buffer to minimize the final DMSO concentration (ideally ≤1%).
-
-
Assay Procedure:
-
Add a small volume (e.g., 5 µL) of the serially diluted inhibitor or DMSO (for 0% inhibition control) to the wells.
-
Add the kinase solution and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[5]
-
Initiate the reaction by adding the Substrate/ATP mixture.
-
Measure fluorescence as described in section 4.2.
-
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Recommended Starting Range | Notes |
| Kinase Concentration | 5 - 100 nM | Must be optimized for linear reaction kinetics. Determined empirically. |
| Substrate Concentration | 5 - 50 µM | Ideally near the Kₘ value for the kinase. Requires experimental determination. |
| ATP Concentration | 10 - 100 µM | Often set near the Kₘ for ATP to allow for detection of ATP-competitive inhibitors. |
| Final DMSO Concentration | ≤ 1% | High concentrations of DMSO can inhibit kinase activity. |
| Incubation Temperature | 25 - 37 °C | Should be optimized for the specific kinase and kept constant. |
| Incubation Time (Endpoint) | 30 - 120 minutes | Must be within the linear range of the reaction. |
Data Analysis
-
Kinase Activity: For kinetic assays, the activity is the initial rate of change in fluorescence (slope of the linear portion of the curve). For endpoint assays, subtract the "no enzyme" control background from all wells.
-
Inhibitor IC₅₀ Calculation:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a "no enzyme" or potent inhibitor control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
-
Authoritative Grounding and Trustworthiness
The protocol described herein is a novel application of this compound. While this specific use is theoretical, the underlying principles are firmly grounded in established kinase assay methodologies. The success of any fluorescence-based assay depends on a detectable change in a fluorescent signal upon an enzymatic reaction.[4] Many pyrimidine and pyridine derivatives are known to possess fluorescent properties that are sensitive to their environment, such as solvent polarity or the binding of metal ions.[10][11] The phosphorylation event introduces a significant local change, making a corresponding change in fluorescence a scientifically plausible hypothesis.
Self-Validation: This protocol is designed as a self-validating system. The initial characterization steps (Section 4.1) are non-negotiable and serve to either confirm or refute the central hypothesis before committing to larger-scale screening. Confirmation of phosphorylation via mass spectrometry provides unequivocal evidence that the compound acts as a substrate. The inclusion of standard controls (no enzyme, positive control inhibitor) in every assay ensures the reliability of the data generated.[2]
References
- Vertex AI Search. (n.d.). Fluorescent Peptide Assays For Protein Kinases - PMC - NIH.
- bioRxiv. (2025).
- Promega Corporation. (n.d.). Choosing the Best Kinase Assay to Meet Your Research Needs.
- BellBrook Labs. (2025).
- AACR Journals. (2006).
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- NIH. (n.d.).
- NCBI. (2012). Assay Development for Protein Kinase Enzymes.
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
- protocols.io. (2023). In vitro kinase assay.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- PubMed Central. (2025).
- PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors....
- BenchChem. (n.d.). A Comparative Analysis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol as a Precursor for Pyrimidine Kinase Inhibitors.
- PMC. (n.d.).
- MDPI. (n.d.).
- PMC. (n.d.).
- BLD Pharm. (n.d.). 36746-26-6|this compound|BLD Pharm.
Sources
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Computational Workflow for Structure-Guided Design of Potent and Selective Kinase Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine Derivatives as Fluorescent Sensors for Cations [mdpi.com]
- 11. Synthesis and characterization of novel 2, 2'-bipyrimidine fluorescent derivative for protein binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 6-Amino-5-nitropyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
6-Amino-5-nitropyrimidin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core substituted with an amino group, a nitro group, and a hydroxyl group, suggests its potential as a versatile building block for the synthesis of novel therapeutic agents. The presence of electron-withdrawing and electron-donating groups on the pyrimidine ring makes it a candidate for various biological activities.
Accurate and comprehensive analytical characterization is paramount to ensure the identity, purity, and quality of this compound for its intended use in research and development. This document provides a detailed guide to the analytical methods for the characterization of this compound, offering both theoretical insights and practical, step-by-step protocols. The methodologies described herein are grounded in established analytical principles and are designed to be robust and self-validating, in accordance with international guidelines such as those from the International Council for Harmonisation (ICH).[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for developing appropriate analytical methods. While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data from closely related analogs.
| Property | Value/Information | Source |
| Chemical Structure | C₄H₄N₄O₃ | [2] |
| Molecular Weight | 156.10 g/mol | [3] |
| CAS Number | 36746-26-6 | [3] |
| Appearance | Expected to be a brownish-yellow to brownish-red solid, based on the appearance of 2,6-diamino-5-nitropyrimidin-4-ol. | [4][5] |
| Melting Point | Not reported. For comparison, 2-amino-5-nitropyrimidine has a melting point of 235-237 °C. | [6] |
| Solubility | Expected to have moderate solubility in polar organic solvents such as DMSO and DMF, and limited solubility in water. For comparison, 4,6-Diamino-5-nitropyrimidine exhibits moderate solubility in water and organic solvents. | [7] |
Analytical Characterization Workflow
A multi-technique approach is essential for the comprehensive characterization of this compound. The following diagram illustrates a logical workflow for the analytical process, from initial purity assessment to detailed structural elucidation.
Caption: Logical workflow for the analytical characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC with UV detection is the cornerstone for assessing the purity of this compound and for its quantification. Given the polar nature of the molecule, a reversed-phase method with a polar-modified column is recommended to achieve adequate retention and peak shape.[8]
Protocol: HPLC-UV Analysis
1. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[8]
-
Recommended Column: A polar-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point to enhance retention of this polar analyte.[8]
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
3. Sample Preparation:
-
Accurately weigh approximately 1.0 mg of this compound.
-
Dissolve in 1.0 mL of a diluent such as a Water/Acetonitrile mixture (e.g., 95:5 v/v) to a final concentration of 1.0 mg/mL.[8]
-
Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.[8]
-
Injection Volume: 10 µL.
4. Detection:
-
Monitor at a wavelength determined by the UV-Vis spectral analysis (a starting point could be around 275 nm, as seen for a similar pyrimidine derivative).[9]
5. Method Validation:
-
The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Weight and Structural Confirmation
LC-MS/MS is a powerful technique for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of polar molecule.
Protocol: LC-MS/MS Analysis
1. LC System:
-
Utilize the same HPLC conditions as described above to ensure chromatographic separation prior to mass analysis. Using a formic acid-containing mobile phase is compatible with ESI-MS.[10]
2. Mass Spectrometer:
-
A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap) can be used.[11]
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be evaluated.
-
Scan Mode: Full scan for molecular ion confirmation and product ion scan (tandem MS) for fragmentation analysis.
3. Expected Observations:
-
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 157.04.
-
Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 155.02.
-
Fragmentation: Fragmentation patterns in MS/MS will provide structural information. Common losses for nitrosamines include the loss of the NO radical (30 Da).[12] Fragmentation of the pyrimidine ring can also be expected.
4. Sample Preparation:
-
Prepare the sample as described for HPLC analysis, ensuring the final concentration is suitable for the sensitivity of the mass spectrometer (typically in the low µg/mL to ng/mL range).
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is invaluable for identifying the functional groups present in this compound.[1][8]
Protocol: FTIR Analysis
1. Sample Preparation:
-
Prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr and pressing it into a thin, transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a small amount of the solid sample directly on the ATR crystal.
2. Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before analyzing the sample.
3. Expected Characteristic Bands:
| Wavenumber Range (cm⁻¹) | Assignment |
| 3400-3300 | N-H stretching (amino group) |
| 3200-3000 | O-H stretching (hydroxyl group) and C-H stretching (aromatic) |
| 1680-1640 | C=O stretching (pyrimidinone tautomer) |
| 1650-1550 | N-H bending (amino group) and C=C/C=N stretching (pyrimidine ring) |
| 1560-1520 and 1350-1320 | Asymmetric and symmetric NO₂ stretching |
| 1400-1000 | C-N and C-O stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound, providing information on the connectivity of atoms.
Protocol: ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often a good choice for polar heterocyclic compounds.
2. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for ¹H.
-
For ¹³C NMR, a proton-decoupled experiment should be performed.
3. Expected Chemical Shifts (Predicted based on analogous structures):
-
¹H NMR (in DMSO-d₆):
-
A singlet for the C2-H proton of the pyrimidine ring (if not substituted).
-
Broad signals for the NH₂ and OH protons, which are exchangeable with D₂O.
-
-
¹³C NMR (in DMSO-d₆):
-
Signals for the four carbon atoms of the pyrimidine ring. The chemical shifts will be influenced by the attached functional groups. Carbons attached to nitrogen and oxygen will be downfield. The carbon bearing the nitro group will also be significantly deshielded.
-
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry provides information about the electronic transitions within the molecule and can be used to determine an optimal wavelength for HPLC detection.
Protocol: UV-Vis Analysis
1. Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or ethanol) at a concentration that gives an absorbance reading between 0.2 and 0.8.
2. Data Acquisition:
-
Scan the sample from 200 to 400 nm.
-
Use the pure solvent as a blank.
3. Expected Absorption:
-
The pyrimidine ring and the nitro group are both chromophores. Expect to see absorption maxima characteristic of a nitro-substituted aromatic system. The presence of the amino and hydroxyl groups will likely cause a bathochromic (red) shift of the absorption maxima.
Method Validation and System Suitability
All analytical methods developed for the characterization of this compound should be validated to ensure they are fit for their intended purpose.[1] Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
System suitability tests should be performed before each analytical run to ensure the performance of the chromatographic system.
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers and drug development professionals can confidently determine the identity, purity, and structural integrity of this important chemical entity. The provided protocols, while based on sound analytical principles and data from analogous compounds, should be considered as starting points and may require optimization for specific laboratory conditions and instrumentation. Adherence to rigorous method validation ensures the generation of reliable and reproducible data, which is critical for the advancement of research and the development of new therapeutics.
References
- Lee, Y., Hwang, I., Kim, H., Youn, H., Kim, C., Lee, J., & Park, H. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 37(3), 426-436. [Link]
- SIELC Technologies. (2018). Separation of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one on Newcrom R1 HPLC column. [Link]
- ChemSynthesis. (2025). 6-amino-2-morpholin-4-yl-5-nitrosopyrimidin-4-ol. [Link]
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- Alfa Chemistry. (n.d.). CAS 36746-26-6 this compound. [Link]
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- Thermo Fisher Scientific. (2023). Reliably quantify nitrosamine impurities in drugs using an HRAM LC-MS method. [Link]
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8(1), 15. [Link]
- MDPI. (2018).
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Application Notes & Protocols for the Purification of 6-Amino-5-nitropyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity for a Key Synthetic Intermediate
6-Amino-5-nitropyrimidin-4-ol is a pivotal intermediate in the synthesis of a diverse range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The presence of impurities, such as starting materials, reaction byproducts, or degradation products, can have significant downstream consequences, leading to aberrant reaction outcomes, reduced yields, and the introduction of potentially toxic components in final drug substances. Therefore, robust and reliable purification of this compound is not merely a procedural step but a cornerstone of synthetic success and drug safety.
This guide provides an in-depth analysis of three primary purification techniques applicable to this compound, grounded in its physicochemical properties. The compound's structure, featuring a basic amino group, a mildly acidic hydroxyl group (enol form), and a polar nitro group, dictates its solubility and reactivity, which we will leverage for its purification. We will explore methods ranging from simple, high-throughput washing to more sophisticated chromatographic and acid-base manipulations.
Physicochemical Profile & Rationale for Purification Strategy
Understanding the molecular characteristics of this compound is fundamental to selecting an appropriate purification method.
-
Polarity: The combination of amino, hydroxyl, and nitro groups makes the molecule highly polar. This suggests poor solubility in non-polar organic solvents and moderate to good solubility in polar protic solvents like water, especially at elevated temperatures or adjusted pH.
-
Amphoteric Nature: The presence of a basic amino group and an acidic enolic hydroxyl group allows the molecule to exist as a cation in acidic conditions and an anion in basic conditions. This dual nature is the cornerstone of purification by acid-base extraction.[1][2]
-
Physical State: The compound is typically an orange to yellow or brownish crystalline solid, making it amenable to purification by recrystallization and filtration.[1][3]
These properties inform a logical purification workflow, starting with the simplest method to remove bulk impurities and progressing to more refined techniques if higher purity is required.
Method 1: Trituration and Washing - A High-Recovery Primary Purification
Principle: This technique leverages solubility differences between the desired compound and impurities. For many syntheses producing this compound, the crude product precipitates from the reaction mixture, while many organic impurities and inorganic salts remain in the supernatant. Washing the isolated solid with carefully selected solvents can effectively remove these contaminants. A procedure for the closely related 2,6-diamino-5-nitropyrimidin-4-ol shows that sequential washing with an organic solvent (dichloromethane) and water can elevate purity to >98%.[3]
Expert Insight: This should be the first line of attack for purification. It is rapid, requires minimal material, and is highly effective at removing both non-polar organic residues and water-soluble inorganic salts from the crude solid.
Protocol 1: Purification by Sequential Washing
-
Isolation: Following the synthetic reaction, isolate the crude this compound product by filtration. Do not allow the filter cake to dry completely if it becomes hard and difficult to re-slurry.
-
Organic Wash (Trituration): Transfer the crude solid to a beaker. Add dichloromethane (DCM), using approximately 2-3 mL per gram of crude material. Stir the resulting slurry vigorously for 15-20 minutes at room temperature. This step dissolves non-polar and less polar organic impurities.
-
Filtration 1: Filter the slurry and wash the collected solid on the filter with a small amount of fresh, cold DCM.
-
Aqueous Wash (Trituration): Transfer the DCM-washed solid back to a beaker. Add deionized water, using approximately 3-4 mL per gram of starting crude material. Stir the slurry vigorously for 15-20 minutes. This step removes residual acids, bases, and inorganic salts.
-
Filtration 2: Filter the slurry and wash the collected solid on the filter with a small amount of cold deionized water.
-
Drying: Dry the purified solid under vacuum at 40-50°C to a constant weight.
-
Purity Assessment: Analyze the purity of the final product using High-Performance Liquid Chromatography (HPLC) or other suitable analytical methods.[4]
Workflow for Purification by Washing
A visual representation of the sequential washing protocol.
Caption: Workflow for the primary purification of this compound.
Method 2: Acid-Base Extraction & Precipitation
Principle: This powerful technique exploits the amphoteric nature of the target molecule to separate it from neutral or non-ionizable impurities. By dissolving the crude material in a basic aqueous solution, the acidic hydroxyl group is deprotonated, forming a water-soluble salt. Neutral organic impurities remain insoluble and can be removed by filtration or extraction. Subsequent acidification of the aqueous solution re-protonates the molecule, causing the purified product to precipitate out. A similar strategy is highly effective for purifying related heterocyclic compounds like guanine.[2]
Expert Insight: This method is particularly effective for removing colored, polymeric, or non-ionizable impurities that are not removed by simple washing. The use of activated carbon in the basic solution can further decolorize the product.
Protocol 2: Purification by pH-Controlled Precipitation
-
Dissolution in Base: In a beaker, suspend the crude this compound in deionized water (approx. 20-30 mL per gram). While stirring, add a 1M sodium hydroxide (NaOH) solution dropwise until the solid completely dissolves and the pH is >11.
-
(Optional) Decolorization: If the solution is highly colored, add a small amount of activated carbon (approx. 5-10% w/w of the crude product) and stir for 30 minutes at room temperature.
-
Removal of Insolubles: Filter the solution to remove the activated carbon and any insoluble neutral impurities. Wash the filter cake with a small amount of dilute NaOH solution.
-
Re-precipitation: Transfer the clear, basic filtrate to a clean beaker and cool it in an ice bath. While stirring vigorously, add a 1M hydrochloric acid (HCl) or glacial acetic acid solution dropwise.[2] The product will begin to precipitate.
-
pH Adjustment: Continue adding acid until the pH of the slurry is approximately 5-6. This ensures complete precipitation of the neutral product.
-
Isolation and Washing: Allow the slurry to stir in the ice bath for 30 minutes to maximize crystallization. Filter the purified product, wash the filter cake thoroughly with cold deionized water, and then with a small amount of cold ethanol or acetone to facilitate drying.
-
Drying: Dry the purified solid under vacuum at 40-50°C to a constant weight.
Workflow for Acid-Base Purification
A visual representation of the acid-base purification protocol.
Caption: Workflow for purification via acid-base extraction and precipitation.
Method 3: Column Chromatography
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. Due to the high polarity of this compound, standard silica gel chromatography can be challenging, potentially leading to significant tailing and poor recovery. Hydrophilic Interaction Liquid Chromatography (HILIC) or chromatography on a more inert support like alumina, or using a polar-endcapped reversed-phase silica could be more effective.[4]
Expert Insight: This method is reserved for instances where very high purity is required and other methods have failed, or for small-scale purification. It is the most material- and time-intensive technique. The choice of stationary and mobile phases is critical. Given the compound's polarity, a polar stationary phase (like silica or alumina) with a polar mobile phase system is appropriate.
Protocol 3: Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent system (e.g., 100% Ethyl Acetate). Pack a glass column with the slurry.
-
Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a highly polar solvent (like methanol), adding silica gel, and evaporating the solvent to dryness. Dry-load this silica onto the top of the packed column.
-
Elution: Begin eluting the column with a mobile phase of lower polarity (e.g., 98:2 Ethyl Acetate:Methanol).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., progressing to 95:5, 90:10). The optimal gradient should be determined beforehand by Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove all traces of solvent.
Data Summary: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Expected Purity |
| Trituration/Washing | Differential Solubility | Fast, high recovery, low solvent use, good for bulk impurities. | May not remove structurally similar or occluded impurities. | >98%[3] |
| Acid-Base Precipitation | pH-Dependent Solubility | Excellent for removing neutral and colored impurities, high capacity. | Risk of product degradation in strong acid/base, requires pH control. | >99% |
| Column Chromatography | Differential Adsorption | Can achieve very high purity, separates closely related impurities. | Lower recovery, time-consuming, requires large solvent volumes, difficult to scale up. | >99.5% |
Conclusion and Best Practices
The purification of this compound is a critical step in its utilization as a synthetic intermediate. For most applications, a primary purification using a sequential wash with dichloromethane and water will yield a product of sufficient purity (>98%) with excellent recovery.[3] Should higher purity be required for sensitive downstream applications, purification via acid-base precipitation offers a robust and scalable method to remove persistent impurities. Column chromatography should be considered a final, high-purity polishing step for small quantities when analytical-grade material is essential. The ultimate choice of method will depend on the nature of the impurities, the scale of the reaction, and the final purity requirements of the project.
References
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The Synthetic Cornerstone: A Detailed Guide to the Handling, Storage, and Application of 6-Amino-5-nitropyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide for the safe handling, storage, and utilization of 6-Amino-5-nitropyrimidin-4-ol, a pivotal intermediate in medicinal chemistry and drug discovery. As a substituted pyrimidine, this compound is a valuable building block for the synthesis of a diverse range of biologically active molecules, particularly kinase inhibitors and other therapeutic agents. This guide provides an in-depth look at its chemical properties, safety protocols, and potential applications, ensuring its effective and safe use in a laboratory setting.
Chemical and Physical Properties
This compound is a heterocyclic organic compound featuring a pyrimidine core. The presence of an amino group, a nitro group, and a hydroxyl group bestows upon it a unique reactivity profile, making it a versatile precursor in organic synthesis.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value for this compound | Value for Related Compounds | Source |
| CAS Number | 36746-26-6 | 7400-06-8 (6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol) | [1] |
| Molecular Formula | C₄H₄N₄O₃ | C₁₀H₁₇N₃O₃ (6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol) | [2] |
| Molecular Weight | 156.10 g/mol | 227.26 g/mol (6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol) | [2] |
| Appearance | Likely a solid | Off-White Solid (6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol) | [3] |
| Melting Point | Not available | 193-196 °C (6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol) | [3] |
| Solubility | Not available | Moderately soluble in water and organic solvents (4,6-Diamino-5-nitropyrimidine) | |
| Stability | Likely sensitive to light and air | Stable under recommended storage conditions; may be air sensitive. | [4] |
Safety and Handling
The safe handling of this compound is of paramount importance due to its chemical nature as a nitro-containing heterocyclic compound. Adherence to strict safety protocols is mandatory to minimize risks to personnel and the environment.
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment should be worn at all times when handling this compound. This includes, but is not limited to:
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection : A lab coat and, if handling larger quantities, a chemical-resistant apron.
-
Respiratory Protection : Use in a well-ventilated area, preferably within a chemical fume hood. For operations that may generate dust, a respirator with an appropriate particulate filter is recommended.
Emergency Procedures
In the event of exposure or a spill, the following procedures should be followed immediately:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.
-
Spills : For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.[5] Ensure the cleanup is performed by trained personnel.
General Handling Precautions
-
Work in a well-ventilated area, preferably a certified chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Keep away from sources of ignition, including heat, sparks, and open flames.[6]
-
Take precautionary measures against static discharge.[7]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Storage Protocols
Proper storage is crucial to maintain the integrity and stability of this compound.
-
General Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Protection from Light : As with many complex organic molecules, it is prudent to protect this compound from light. Store in an amber vial or a container wrapped in aluminum foil.[9][10]
-
Inert Atmosphere : For long-term storage and to prevent degradation from atmospheric oxygen and moisture, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4][11]
-
Temperature : While specific data for this compound is unavailable, refrigeration (2-8 °C) is a common practice for storing similar, potentially sensitive, organic compounds.
Caption: Recommended storage protocol for this compound.
Applications in Research and Drug Development
This compound is a key precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. Its functional groups allow for a wide range of chemical modifications, making it a valuable scaffold in medicinal chemistry.
Precursor for Kinase Inhibitors
Substituted pyrimidines are a well-established class of compounds that can act as kinase inhibitors. The amino and hydroxyl groups of this compound can be functionalized to introduce moieties that interact with the ATP-binding site of various kinases.[12] The nitro group can be reduced to an amino group, providing another point for diversification and the synthesis of purine analogs.[13]
Synthesis of Biologically Active Heterocycles
The pyrimidine core of this compound is a common feature in many biologically active molecules. It can serve as a starting material for the synthesis of more complex fused heterocyclic systems, which are often explored for their potential as anticancer, antiviral, and anti-inflammatory agents.[14]
Caption: Synthetic utility of this compound in drug discovery.
Experimental Protocols: A Representative Synthesis
Nitration of 6-Aminopyrimidin-4-ol
This protocol outlines the nitration of a 6-aminopyrimidin-4-ol precursor to yield the target compound.
Materials:
-
6-Aminopyrimidin-4-ol
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (93%)
-
Dichloromethane
-
Water (deionized)
-
Reaction vessel with stirring and temperature control
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve the 6-aminopyrimidin-4-ol precursor in a suitable solvent with stirring. The temperature of the reaction should be controlled, for instance, between 30 and 35°C.
-
Acidification: Slowly add concentrated sulfuric acid to the reaction mixture while maintaining the temperature.
-
Nitration: Under the same temperature conditions, add fuming nitric acid dropwise to the reaction mixture.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture for a set period (e.g., 2 hours) to ensure the reaction goes to completion. Progress can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Crystallization: Upon completion, cool the reaction mixture (e.g., to -5 to 0°C) to induce crystallization of the product.
-
Filtration and Washing: Filter the solid product and wash it sequentially with a suitable organic solvent (e.g., dichloromethane) and then with water to remove any remaining acids and impurities.
-
Drying: Dry the final product under vacuum to obtain the purified this compound.
Note: This is a generalized procedure and requires careful optimization and safety assessment before implementation. The reaction is highly exothermic and should be performed with extreme caution.
Analytical Characterization
To confirm the identity and purity of synthesized this compound, a suite of analytical techniques should be employed. While specific data for this compound is not available in the search results, the following methods are standard for the characterization of novel organic compounds:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC) : To assess the purity of the compound.
-
Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule.
References
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- nitro razredčilo. (n.d.). Chemius.
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- nitro thinner. (2022, December 15).
- Problems Storing Light Sensitive Reagents? We have a Solution. (n.d.). Camlab.
- SAFETY DATA SHEET. (2024, September 25). Kao Chemicals.
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- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. (n.d.). Semantic Scholar.
- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. (n.d.). Google Patents.
- (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2025, June 25). ResearchGate.
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022, March 17). PubMed Central.
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Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of 6-Amino-5-nitropyrimidin-4-ol
Introduction: The Pyrimidine Scaffold in Drug Discovery
Pyrimidine and its derivatives are cornerstone heterocyclic structures in medicinal chemistry, renowned for their diverse pharmacological activities.[1] As a privileged scaffold, the pyrimidine nucleus is a key component in numerous FDA-approved drugs, particularly in oncology. The structural versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This adaptability makes pyrimidine derivatives ideal candidates for structure-activity relationship (SAR) studies, a critical process in drug discovery that elucidates the relationship between a molecule's chemical structure and its biological function.[2]
This guide focuses on 6-amino-5-nitropyrimidin-4-ol, a promising, yet underexplored, scaffold for the development of novel therapeutics. The presence of key functional groups—an amino group, a nitro group, and a hydroxyl group—on the pyrimidine core suggests the potential for diverse biological activities. The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the pyrimidine ring, potentially enhancing its interaction with biological targets. This document provides a comprehensive framework for conducting SAR studies with this compound, with a primary focus on its potential as a protein kinase inhibitor, a well-established target for pyrimidine-based drugs.[3][4]
Hypothesized Biological Target: Protein Kinases
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, protein kinases are one of the most important classes of drug targets.[6] Numerous pyrimidine-based compounds have been successfully developed as potent and selective kinase inhibitors.[7] The pyrimidine scaffold can mimic the adenine ring of ATP, enabling competitive binding to the kinase ATP-binding site.[5]
Given the structural similarities of this compound to known pyrimidine-based kinase inhibitors, it is hypothesized that this scaffold can be developed into a potent inhibitor of one or more protein kinases. The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, while the pyrimidine ring itself can engage in essential hydrophobic and pi-stacking interactions within the kinase active site. The nitro group, while contributing to the electronic profile, can also be a site for modification in SAR studies.
Workflow for SAR Studies of this compound
A systematic approach is essential for elucidating the SAR of a novel chemical scaffold. The following workflow outlines the key stages for investigating this compound and its derivatives.
Caption: Workflow for SAR studies of this compound.
PART 1: Synthesis of this compound and its Analogs
Protocol 1: Proposed Synthesis of this compound
This protocol is adapted from general methods for the synthesis of substituted aminopyrimidines.[8]
Step 1: Synthesis of 2-cyano-2-nitroacetamide.
-
In a well-ventilated fume hood, cool a solution of cyanoacetamide in acetic anhydride to 0°C.
-
Slowly add fuming nitric acid dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 2-cyano-2-nitroacetamide.
Step 2: Synthesis of this compound.
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add 2-cyano-2-nitroacetamide and formamidine hydrochloride.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with ethanol, and dry to obtain this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Analog Synthesis for SAR Studies
To explore the SAR, systematic modifications should be made at key positions of the this compound scaffold.
| Position of Modification | R-Group Variation | Rationale |
| C6-Amino Group | Alkylation (e.g., methyl, ethyl, benzyl), Acylation | To probe the necessity of the primary amine for hydrogen bonding and to explore the steric tolerance in this region of the binding pocket. |
| C4-Hydroxyl Group | Alkoxylation (e.g., methoxy, ethoxy) | To investigate the role of the hydroxyl group as a hydrogen bond donor. |
| C5-Nitro Group | Reduction to amino, Replacement with other electron-withdrawing groups (e.g., cyano, sulfonyl) | To assess the importance of the nitro group's electronic and steric properties for activity. |
PART 2: Biological Evaluation Protocols
The following protocols are designed to assess the potential of this compound and its analogs as kinase inhibitors and antiproliferative agents.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., Aurora Kinase A)
This protocol is a general method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase. Aurora kinases are a family of serine/threonine kinases that play a crucial role in mitosis, and their inhibition is a validated anticancer strategy.[4]
Materials:
-
Recombinant human Aurora Kinase A (or other kinase of interest)
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
384-well plates
-
Plate reader capable of measuring fluorescence.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add the test compound dilutions to the assay wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the kinase and fluorescently labeled peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence intensity in each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[3]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium supplemented with fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
PART 3: Data Analysis and Interpretation
The data generated from the biological assays will be used to establish the SAR for the this compound scaffold.
Quantitative SAR (QSAR) Analysis
Once a sufficient number of analogs have been synthesized and tested, QSAR models can be developed to correlate the physicochemical properties of the compounds with their biological activity. This can aid in the design of more potent and selective inhibitors.
| Compound | C6-Substitution | C4-Substitution | C5-Substitution | Kinase IC50 (µM) | Antiproliferative IC50 (µM) |
| Parent | -NH2 | -OH | -NO2 | Experimental Value | Experimental Value |
| Analog 1 | -NHCH3 | -OH | -NO2 | Experimental Value | Experimental Value |
| Analog 2 | -NH2 | -OCH3 | -NO2 | Experimental Value | Experimental Value |
| Analog 3 | -NH2 | -OH | -NH2 | Experimental Value | Experimental Value |
Computational Modeling
Molecular docking studies can provide insights into the binding mode of this compound and its analogs within the ATP-binding site of the target kinase. This can help to rationalize the observed SAR and guide the design of new analogs with improved binding affinity.
Sources
- 1. One-pot synthesis and antiproliferative activity of novel 2,4-diaminopyrimidine derivatives bearing piperidine and piperazine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
Developing Derivatives of 6-Amino-5-nitropyrimidin-4-ol: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the synthesis and derivatization of 6-Amino-5-nitropyrimidin-4-ol, a versatile heterocyclic scaffold with significant potential in medicinal chemistry. The strategic placement of amino, nitro, and hydroxyl functional groups on the pyrimidine core offers multiple avenues for chemical modification, enabling the generation of diverse compound libraries for biological screening. This document details a proposed synthesis of the core scaffold, followed by in-depth, step-by-step protocols for key derivatization reactions, including N-alkylation, conversion of the hydroxyl group to a chloro moiety, and subsequent palladium-catalyzed cross-coupling reactions. Furthermore, a protocol for the reduction of the nitro group to pave the way for further heterocyclic ring fusions is provided. The rationale behind experimental choices and methodologies is elucidated to empower researchers in their drug discovery endeavors.
Introduction: The Chemical Versatility and Biological Potential of this compound
The pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals.[1] The title compound, this compound, is a highly functionalized pyrimidine with three distinct reactive sites, making it an attractive starting point for the synthesis of novel derivatives. The electron-withdrawing nitro group significantly influences the reactivity of the pyrimidine ring and serves as a precursor to a reactive amino group.[2] The exocyclic amino group is a key site for N-alkylation and acylation, while the hydroxyl group can be converted into a leaving group, such as a chlorine atom, to facilitate cross-coupling reactions. The development of derivatives from this scaffold is spurred by the established biological activities of related nitropyrimidines, which have shown promise as anticancer and antimicrobial agents.[3][4] This guide provides the necessary protocols to unlock the synthetic potential of this promising molecule.
Synthesis of the Core Scaffold: this compound
Proposed Synthetic Route
The synthesis involves the direct nitration of 6-aminopyrimidin-4-ol at the C5 position, which is activated towards electrophilic substitution.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
6-Aminopyrimidin-4-ol
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Deionized Water
-
Dichloromethane
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 6-aminopyrimidin-4-ol to concentrated sulfuric acid at 0-5 °C (ice bath). Stir the mixture until complete dissolution.
-
Maintain the temperature between 0 and 5 °C and add fuming nitric acid dropwise to the solution over a period of 30-60 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Further wash the solid with dichloromethane to remove any nonpolar impurities.
-
Dry the product under vacuum to yield this compound.
Note: This protocol is adapted from the synthesis of a structurally similar compound, 2,4-diamino-6-hydroxy-5-nitropyrimidine, and should be performed with caution due to the use of strong acids and the exothermic nature of nitration reactions.[7]
Derivatization Strategies and Protocols
The trifunctional nature of this compound allows for a variety of derivatization strategies. The following sections provide detailed protocols for key transformations.
Caption: Key derivatization pathways for this compound.
N-Alkylation of the 6-Amino Group
Direct alkylation of the exocyclic amino group provides a straightforward method to introduce a variety of substituents.
Protocol: General Procedure for N-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
To a solution of this compound in the chosen solvent, add the base.
-
Add the alkyl halide dropwise at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Collect the precipitate by filtration or extract the aqueous layer with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Conversion of the 4-Hydroxyl Group to a Chloro Group
The conversion of the hydroxyl group at the C4 position to a chlorine atom is a critical step to enable subsequent palladium-catalyzed cross-coupling reactions. This transformation is typically achieved using phosphorus oxychloride (POCl₃).[8][9]
Protocol: Synthesis of 4-Chloro-6-amino-5-nitropyrimidine
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
Procedure:
-
In a flask equipped with a reflux condenser and a gas trap, carefully add this compound to an excess of phosphorus oxychloride.
-
Optionally, add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Palladium-Catalyzed Cross-Coupling Reactions
With the 4-chloro derivative in hand, a wide range of substituents can be introduced at this position using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11][12]
Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
4-Chloro-6-amino-5-nitropyrimidine
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)
Procedure:
-
To a reaction vessel, add 4-Chloro-6-amino-5-nitropyrimidine, the boronic acid, the palladium catalyst, and the base.
-
De-gas the vessel by purging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired C4-substituted derivative.
| Reaction | Catalyst | Base | Solvent | Typical Temp. | Ref. |
| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/EtOH/H₂O | 80-100 °C | [10][11][12] |
| Buchwald-Hartwig | Pd₂(dba)₃ with a phosphine ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 °C | |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF, DMF | Room Temp to 60 °C |
Reduction of the 5-Nitro Group
The reduction of the nitro group to an amino group opens up possibilities for further derivatization, particularly the formation of fused heterocyclic systems like purines. A variety of reducing agents can be employed for this transformation.[13]
Protocol: Reduction of the Nitro Group to an Amine
Materials:
-
A 6-Amino-5-nitropyrimidine-4-ol derivative
-
Reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C, or Fe/HCl)
-
Solvent (e.g., ethanol, ethyl acetate, acetic acid)
Procedure (using SnCl₂·2H₂O):
-
Dissolve the 6-Amino-5-nitropyrimidine-4-ol derivative in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 5,6-diaminopyrimidin-4-ol derivative.
Characterization of Derivatives
The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of new substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Biological Screening
The newly synthesized derivatives can be evaluated for their biological activity in various assays, depending on the therapeutic target of interest. Given the known activities of related compounds, initial screening could focus on:
-
Anticancer Assays: Evaluation of cytotoxicity against a panel of cancer cell lines (e.g., using MTT or SRB assays).
-
Antimicrobial Assays: Determination of the minimum inhibitory concentration (MIC) against a range of bacterial and fungal strains.
Conclusion
This compound represents a valuable and highly versatile scaffold for the development of novel small molecules in drug discovery. The protocols detailed in this guide provide a solid foundation for the synthesis and derivatization of this core structure, enabling the creation of diverse chemical libraries for biological evaluation. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling, can rapidly expand the chemical space around this privileged pyrimidine core, accelerating the identification of new therapeutic leads.
References
- Schultz, L. et al. Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. J. Comb. Chem.2003, 5 (3), 267–272. [Link][10]
- PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link][11]
- Lebraud, H. et al. One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Lett.2007, 48 (30), 5299-5302. [Link][12]
- Roychowdhury, P. et al. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.2023. [Link][1][14][15]
- ResearchGate.
- ResearchGate. Synthesis of new 6-hydroxypyrimidine-4(3Н)
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- National Center for Biotechnology Information. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link][8]
- Google P
- National Center for Biotechnology Information. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Link][16]
- Google Patents. Method for synthesizing 2-(N-alkyl)
- Google Patents.
- Google Patents. Preparation method for chloropyrimidine compound.
- Wikipedia. Reduction of nitro compounds. [Link][13]
- Google Patents. Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine. [5]
- ResearchGate. Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines.
- Google Patents.
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
- PubMed. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. [Link][3]
- National Center for Biotechnology Information.
- ResearchGate. Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. [Link]
- PubMed.
- PubMed. A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection. [Link]
- ResearchGate.
- ResearchGate.
- National Center for Biotechnology Information. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]
- Royal Society of Chemistry. Simple electrochemical reduction of nitrones to amines. [Link]
- PubMed. Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones. [Link]
- ResearchGate. Modelling of the Nitration of 2-Methylpyrimidine-4,6- dione (MPD). [Link]
- YouTube.
- PubMed. Chemical transformation/derivatization of O6-methyl- And O6-(hydroxyethyl)guanine for Detection by GC-EC/MS. [Link]
- MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
Sources
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- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
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- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
6-Amino-5-nitropyrimidin-4-ol: Exploring its Potential as a Chemical Probe in Biological Research
A Forward-Looking Perspective for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive investigation into the scientific literature reveals that 6-Amino-5-nitropyrimidin-4-ol is not currently an established chemical probe with well-documented applications and protocols. The available research primarily focuses on substituted aminopyrimidines as versatile precursors in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active molecules. However, the inherent chemical functionalities of this compound—a pyrimidine core, an amino group, and a nitro group—suggest a compelling, albeit underexplored, potential for its development as a novel chemical probe.
This document, therefore, serves as a forward-looking guide for researchers. It will first briefly touch upon the established roles of similar pyrimidine derivatives and then, based on first principles of chemical biology and probe design, will propose potential applications and hypothetical protocols for this compound. The aim is to stimulate further research into this promising yet uncharacterized molecule.
Part 1: The Landscape of Aminopyrimidines in Chemical Biology
Substituted aminopyrimidines are a cornerstone of modern medicinal chemistry and chemical biology. Their structural resemblance to endogenous purines and pyrimidines allows them to interact with a wide array of biological targets. Research has predominantly focused on their utility as scaffolds for inhibitors of various enzymes, particularly protein kinases.
Aminopyrimidines as Precursors for Kinase Inhibitors
A significant body of research highlights the role of aminopyrimidine derivatives in the development of potent and selective kinase inhibitors.[1][2] The general strategy involves using the aminopyrimidine core as a foundation for building molecules that can compete with ATP for the kinase active site. For instance, derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been synthesized and evaluated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[1][2]
The synthesis of such inhibitors often involves multi-step reactions where the amino and other functional groups on the pyrimidine ring are modified to achieve desired potency and selectivity. This established role of aminopyrimidines as precursors for enzyme inhibitors provides a logical starting point for considering the potential applications of this compound.
Part 2: Hypothetical Applications of this compound as a Chemical Probe
Based on the chemical structure of this compound, we can hypothesize several applications where it could serve as a valuable chemical probe. These proposals are intended to be foundational concepts for future experimental validation.
A Covalent Probe for Nucleophilic Residues
The electron-withdrawing nitro group on the pyrimidine ring can render the ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity could be exploited to design this compound as a covalent probe for enzymes with nucleophilic residues (e.g., cysteine, lysine, or serine) in their active sites.
Objective: To identify proteins that are covalently modified by this compound.
Materials:
-
This compound (synthesis required, as it is not readily commercially available as a research tool).
-
Target protein of interest.
-
Appropriate buffer system (e.g., phosphate-buffered saline, pH 7.4).
-
Mass spectrometer for intact protein analysis or peptide mapping.
Procedure:
-
Incubate the target protein with a molar excess of this compound at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Quench the reaction by adding a reducing agent (e.g., DTT) if targeting cysteine residues.
-
Analyze the protein sample by mass spectrometry to detect any mass shift corresponding to the addition of the probe.
-
For identification of the modification site, perform tryptic digestion followed by LC-MS/MS analysis.
A Potential Fluorescent Probe upon Derivatization
While this compound itself is not reported to be fluorescent, related 2,4,5-triaminopyrimidines have been shown to act as blue fluorescent probes for cell viability monitoring.[3] The amino group at the 6-position of this compound provides a handle for chemical modification to introduce a fluorophore. Alternatively, the nitro group could potentially be reduced to an amino group, and the resulting triaminopyrimidine derivative could exhibit fluorescent properties.
Objective: To characterize the photophysical properties of a derivatized this compound.
Materials:
-
Synthesized fluorescent derivative of this compound.
-
Spectrofluorometer.
-
A panel of solvents with varying polarities.
-
Biological targets of interest (e.g., proteins, nucleic acids).
Procedure:
-
Dissolve the fluorescent derivative in various solvents to assess solvatochromism.
-
Measure the absorption and emission spectra to determine the excitation and emission maxima and the quantum yield.
-
Perform titration experiments with biological macromolecules to investigate changes in fluorescence upon binding, which could indicate its utility as a specific probe.
Part 3: Synthesis and Characterization
General Synthetic Approach
A plausible synthetic route could involve the nitration of a suitable 6-aminopyrimidin-4-ol precursor.
Conclusion and Future Directions
While this compound is not an off-the-shelf chemical probe, its chemical structure holds significant promise for the development of novel tools for chemical biology. The proposed applications as a covalent probe and a scaffold for fluorescent probes are based on sound chemical principles and the known reactivity of related compounds. Future research should focus on the efficient synthesis of this molecule, followed by a systematic evaluation of its reactivity and photophysical properties. Such studies will be instrumental in unlocking the full potential of this compound as a valuable addition to the chemical biology toolbox.
References
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu
- 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. MySkinRecipes. (URL: [Link])
- 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. PubChem. (URL: [Link])
- (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
- 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. (URL: [Link])
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. (URL: [Link])
- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
- Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers. (URL: [Link])
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Semantic Scholar. (URL: [Link])
- The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives.
- 6-Methoxy-5-nitropyrimidin-4-amine. PubChem. (URL: [Link])
- 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- 2-Amino-5-nitropyridine. PubChem. (URL: [Link])
Sources
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Evaluating 6-Amino-5-nitropyrimidin-4-ol in FGFR4 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting FGFR4 in Oncology
The Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical and compelling target in oncology. A member of the receptor tyrosine kinase family, FGFR4 and its primary ligand, Fibroblast Growth Factor 19 (FGF19), form a signaling axis implicated in a variety of cellular processes, including proliferation, differentiation, migration, and metabolism.[1][2] Dysregulation of the FGF19-FGFR4 pathway, often through FGF19 amplification, is a key oncogenic driver in several malignancies, most notably hepatocellular carcinoma (HCC).[1][3][4] Upon activation by FGF19, FGFR4 undergoes dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote tumor growth and survival.[3][4] Given its specific role in certain cancers, the development of selective FGFR4 inhibitors represents a promising therapeutic strategy.[2][4][5]
This guide provides a comprehensive framework for the investigation of novel small molecules, using 6-Amino-5-nitropyrimidin-4-ol as a representative scaffold, for their potential as selective FGFR4 inhibitors. While derivatives of similar pyrimidine cores have shown promise as kinase inhibitors, this document outlines the essential experimental workflows to rigorously characterize the activity of new chemical entities against FGFR4.[6][7]
The FGFR4 Signaling Cascade: A Visual Overview
The FGF19-FGFR4 signaling pathway is a multi-step process that ultimately leads to changes in gene expression and cellular behavior. Understanding this pathway is crucial for designing experiments to assess inhibitor efficacy.
Caption: Hypothesized inhibition of the FGFR4 signaling pathway by this compound.
Experimental Workflow for Inhibitor Characterization
A logical and phased approach is essential to validate a novel compound as a selective FGFR4 inhibitor. The workflow progresses from initial biochemical validation to cellular and functional assays.
Caption: Phased experimental workflow for characterizing a novel FGFR4 inhibitor.
Phase 1: Biochemical Potency and Selectivity
The initial step is to determine if this compound directly inhibits the enzymatic activity of FGFR4 in a cell-free system. This provides a direct measure of the compound's potency.
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Assay)
Principle: The ADP-Glo™ kinase assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.[8][9]
Materials:
-
Recombinant human FGFR4 enzyme
-
This compound (dissolved in DMSO)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Michaelis constant (Km) for FGFR4 to ensure sensitive detection of competitive inhibitors.[9]
-
Incubation: Incubate the reaction at 30°C for 60 minutes.[9]
-
ADP Detection:
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Expected Outcome: A potent inhibitor will exhibit a low IC₅₀ value, indicating that a low concentration of the compound is required to inhibit 50% of the FGFR4 kinase activity. For comparison, known selective FGFR4 inhibitors like Roblitinib (FGF401) have IC₅₀ values in the low nanomolar range.[10]
| Compound | Target | Reported IC₅₀ (nM) |
| Roblitinib (FGF401) | FGFR4 | 1.9[10] |
| BLU-554 | FGFR4 | 5[11] |
| H3B-6527 | FGFR4 | Data not specified, but potent[11] |
| This compound | FGFR4 | To be determined |
Phase 2: Cellular Target Engagement and Pathway Analysis
Following biochemical validation, it is crucial to confirm that the compound can enter cells and inhibit FGFR4 signaling in a biological context.
Protocol 2: Western Blot Analysis of FGFR4 Pathway Inhibition
Principle: Western blotting allows for the detection of specific proteins and their phosphorylation status. Inhibition of FGFR4 should lead to a decrease in its autophosphorylation (pFGFR) and the phosphorylation of downstream effectors like ERK (pERK).[12][13]
Materials:
-
FGF19-dependent cancer cell line (e.g., Hep3B, HuH-7)
-
Cell culture medium and serum
-
This compound
-
Recombinant human FGF19
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors[14]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Primary antibodies: anti-pFGFR (Tyr653/654), anti-total FGFR4, anti-pERK (Thr202/Tyr204), anti-total ERK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate Hep3B or HuH-7 cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours to reduce basal signaling.[12]
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.[12]
-
Stimulate the cells with recombinant human FGF19 (e.g., 100 ng/mL) for 15-30 minutes to activate the FGFR4 pathway.[12]
-
-
Protein Extraction:
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[12]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[14]
-
Incubate the membrane with primary antibodies (e.g., anti-pFGFR) overnight at 4°C.[12][13]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[13]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal (e.g., pFGFR/total FGFR4).
-
Normalize all values to the loading control (β-actin) to correct for loading differences.
-
Expected Outcome: Successful on-target activity will be demonstrated by a dose-dependent decrease in the levels of pFGFR and pERK in cells treated with this compound compared to the FGF19-stimulated control.
Phase 3: Functional Cellular Effects
The final step is to assess whether the observed target inhibition translates into a functional anti-cancer effect, such as inhibiting cell proliferation.
Protocol 3: Cell Viability Assay (MTS/WST-1 Assay)
Principle: MTS and WST-1 are colorimetric assays that measure cell metabolic activity, which is proportional to the number of viable cells. A reduction in the colored formazan product indicates a decrease in cell viability or proliferation.[9][12]
Materials:
-
FGF19-dependent cancer cell line (e.g., Hep3B)
-
96-well cell culture plates
-
This compound
-
MTS or WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Hep3B cells in a 96-well plate at an optimal density and allow them to adhere overnight.[9]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with the medium containing the compound dilutions or vehicle control (DMSO).[12]
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[9][12]
-
MTS/WST-1 Assay:
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.[12]
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).[12]
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) value using a non-linear regression analysis.[9]
-
Expected Outcome: A compound with anti-proliferative effects will show a dose-dependent decrease in cell viability, yielding a GI₅₀ value that, ideally, correlates with the IC₅₀ from the biochemical assay and the concentrations showing pathway inhibition in the Western blot. For instance, a covalent inhibitor of FGFR4 demonstrated a potent anti-proliferative IC₅₀ of ~22 nM in Hep3B cells.[15]
Conclusion and Future Directions
This guide provides a foundational set of protocols to systematically evaluate the potential of this compound, or any novel chemical entity, as an inhibitor of FGFR4. Positive results from this workflow—namely, potent biochemical inhibition, confirmed cellular target engagement, and functional anti-proliferative effects—would provide a strong rationale for further preclinical development. Subsequent studies could include kinome-wide selectivity profiling to assess off-target effects, cellular thermal shift assays (CETSA) to confirm target engagement in intact cells, and ultimately, in vivo xenograft models to evaluate anti-tumor efficacy.[9][16] The rigorous application of these methodologies is paramount to advancing promising compounds from the bench to potential clinical applications.
References
- Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Cell and Developmental Biology.
- Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies. MDPI.
- FGFR4: A promising therapeutic target for breast cancer and other solid tumors. National Institutes of Health (NIH).
- Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. National Institutes of Health (NIH).
- Oncogenic FGFR4 Signaling in Cancer: New Functions and Therapeutic Opportunities. Open Access eBooks.
- Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. PubMed.
- Western Blot Protocol. Sino Biological.
- Developing FGFR4 Inhibitors as Potential Anti-Cancer Agents via In Silico Design, Supported by In Vitro and Cell-Based Testing. ResearchGate.
- Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End?. MDPI.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed.
- 6-amino-2-morpholin-4-yl-5-nitrosopyrimidin-4-ol. ChemSynthesis.
- Effects of FGFR inhibitors on cell viability and apoptosis induction. ResearchGate.
- Cell viability and apoptosis assays after targeted inhibition of the FGF2/FGFR signaling pathway. ResearchGate.
- FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma. National Institutes of Health (NIH).
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. National Institutes of Health (NIH).
- Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma. National Institutes of Health (NIH).
- Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. Frontiers.
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- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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using 6-Amino-5-nitropyrimidin-4-ol in high-throughput screening
Application Note & Protocol Guide
Topic: Strategic Implementation of 6-Amino-5-nitropyrimidin-4-ol in High-Throughput Screening for Novel Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals.
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the utilization of this compound in high-throughput screening (HTS) campaigns, with a particular focus on the discovery of novel protein kinase inhibitors. The protocols and methodologies detailed herein are grounded in established principles of assay development, HTS, and data analysis to ensure scientific rigor and reproducibility.[1][2][3]
The pyrimidine scaffold is a well-established pharmacophore in kinase inhibition, and the specific substitutions on this compound present a unique chemical entity for exploring novel structure-activity relationships (SAR).[4][5] This guide will walk researchers through the necessary steps from initial assay development to hit confirmation and follow-up studies.
Introduction to this compound in HTS
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify those with a desired biological activity.[3][6] The selection of a high-quality chemical library is a critical determinant of the success of an HTS campaign.[7] this compound, a substituted pyrimidine, represents a class of compounds with known biological relevance. While this specific molecule may not have an extensive publication history in HTS, its structural motifs are present in known bioactive molecules, making it a compelling candidate for screening.
This application note will focus on a hypothetical HTS campaign targeting protein kinases, a class of enzymes frequently implicated in diseases such as cancer. The protocols provided are designed to be adaptable to specific kinase targets and can be modified based on the available laboratory automation and detection technologies.[8][9][10]
Assay Development and Miniaturization
The foundation of a successful HTS campaign is a robust and reproducible assay.[1][11] For kinase inhibitor screening, a common and HTS-compatible method is a biochemical assay that measures the phosphorylation of a substrate. This can be achieved using various detection technologies, such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ATP detection assays.[9]
Initial Assay Selection and Optimization
For this guide, we will use a generic TR-FRET-based kinase assay as the primary screening platform. The choice of a homogeneous, "add-and-read" assay format is crucial for minimizing steps and variability in an automated HTS setting.[1]
Key Optimization Parameters:
-
Enzyme and Substrate Concentration: Titrate both the kinase and its substrate to determine the optimal concentrations that yield a robust signal while conserving reagents.
-
ATP Concentration: The concentration of ATP should be at or near the Michaelis-Menten constant (Km) for the kinase to ensure that potential inhibitors can effectively compete.
-
Reaction Time: Determine the optimal incubation time for the kinase reaction to achieve a linear signal increase.
-
DMSO Tolerance: As most compound libraries are solubilized in dimethyl sulfoxide (DMSO), the assay must be tolerant to the final concentration of DMSO used in the screen (typically 0.5-1%).[12]
Miniaturization to 384- or 1536-Well Format
To increase throughput and reduce costs, the assay should be miniaturized from a 96-well format to a 384- or 1536-well format.[3][12] This requires the use of automated liquid handlers for precise dispensing of small volumes.[6]
Table 1: Example Assay Miniaturization Parameters
| Parameter | 96-Well Plate | 384-Well Plate | 1536-Well Plate |
| Total Reaction Volume | 50 µL | 20 µL | 5 µL |
| Compound Volume | 0.5 µL | 0.2 µL | 0.05 µL |
| Enzyme/Substrate Mix | 25 µL | 10 µL | 2.5 µL |
| ATP Solution | 24.5 µL | 9.8 µL | 2.45 µL |
| Final DMSO Conc. | 1% | 1% | 1% |
High-Throughput Screening Workflow
The HTS process can be broken down into several distinct phases, from the initial large-scale screen to the confirmation and characterization of promising "hits."
Figure 1: A generalized workflow for a high-throughput screening campaign.
Primary Screening Protocol
The primary screen involves testing the entire library, including this compound and its analogs, at a single concentration (typically 10 µM).[12]
Step-by-Step Protocol:
-
Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 20 nL) of each compound from the library source plates to 384-well assay plates.
-
Enzyme/Substrate Addition: Add the optimized mixture of kinase and substrate to all wells of the assay plates.
-
Incubation: Incubate the plates for a short period (e.g., 15 minutes) at room temperature to allow the compounds to interact with the enzyme.
-
Initiate Reaction: Add the ATP solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plates for the predetermined reaction time at room temperature.
-
Detection: Add the TR-FRET detection reagents and incubate for the required time (e.g., 60 minutes).
-
Data Acquisition: Read the plates on a compatible plate reader.
Data Analysis and Hit Selection
Robust data analysis is crucial for identifying true hits while minimizing false positives.[13][14][15]
Quality Control:
-
Z'-factor: This statistical parameter is used to assess the quality of the assay. A Z'-factor greater than 0.5 is considered excellent for HTS.[6][12] It is calculated using the signals from positive and negative controls on each plate.
Hit Selection Criteria:
-
Percent Inhibition: Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Z-Score: Calculate a Z-score for each well to identify compounds that have a statistically significant effect. A common cutoff is a Z-score of less than -3 (for inhibitors).
Hit Confirmation and Follow-up
Compounds identified as "hits" in the primary screen must undergo further testing to confirm their activity and rule out artifacts.[16]
Confirmation Screen and Dose-Response
-
Fresh Compound: Re-test the primary hits from a freshly prepared sample to rule out issues with compound storage or degradation.
-
Dose-Response Curves: Test the confirmed hits over a range of concentrations (e.g., 8-10 points) to determine their potency (IC50 value).
Counter and Orthogonal Screens
-
Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself (e.g., autofluorescence). A common counter-screen is to run the assay without the kinase enzyme.
-
Orthogonal Screens: Use a different assay technology to confirm the activity of the hits. For example, if the primary screen was TR-FRET based, an orthogonal screen could be a luminescence-based ATP depletion assay.
Structure-Activity Relationship (SAR) Analysis
Once a set of validated hits is identified, a preliminary SAR analysis can be performed.[12] This involves examining the chemical structures of the active compounds to identify common structural features that are important for activity.
Figure 2: The logical flow of a preliminary Structure-Activity Relationship analysis.
Conclusion
This compound and its derivatives represent a promising starting point for a high-throughput screening campaign aimed at discovering novel kinase inhibitors. By following the detailed protocols and best practices outlined in this guide, researchers can effectively and efficiently identify and validate new bioactive compounds. The key to a successful HTS campaign lies in rigorous assay development, robust data analysis, and a systematic approach to hit confirmation and characterization.
References
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.).
- A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research.
- Comprehensive Analysis of High-Throughput Screening Data. (n.d.). SPIE Digital Library.
- Quantitative high-throughput screening data analysis: challenges and recent advances. (n.d.). PMC - NIH.
- High-throughput screening. (n.d.). Wikipedia.
- High-Throughput Screening (HTS) in Drug Discovery. (n.d.). Danaher Life Sciences.
- Assay Development for High-Throughput Drug Screening Against Mycobacteria. (2024). PubMed.
- High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC) - UCSF.
- High-Throughput Screening Data Analysis. (n.d.). Basicmedical Key.
- High throughput screening of small molecule library: procedure, challenges and future. (2016).
- Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery.
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PMC - PubMed Central.
- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025).
- 6-amino-2-morpholin-4-yl-5-nitrosopyrimidin-4-ol. (2025). ChemSynthesis.
- 36746-26-6|this compound|BLD Pharm. (n.d.).
- 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. (n.d.). PubChem.
- Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. (n.d.). PubMed.
- 6-Amino-5-nitropyridin-2-one. (n.d.). Wikipedia.
- 6-Amino-5-nitropyrimidine-4-thiol. (n.d.). Benchchem.
- 2,4-Diamino-6-hydroxy-5-nitropyrimidine. (n.d.). ChemicalBook.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). PubMed Central.
- High-Throughput Screening. (n.d.). Enamine.
- High-Throughput Screening. (n.d.). Sanford Burnham Prebys Medical Discovery Institute.
- High-Throughput Molecular Screening Center. (n.d.). The Wertheim UF Scripps Institute.
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Preparation of 6-Amino-5-nitropyrimidin-4-ol Stock Solutions: An Application Guide
Abstract
This comprehensive technical guide provides a detailed framework for the preparation, characterization, and storage of stock solutions of 6-Amino-5-nitropyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Recognizing the absence of extensive public data on its physicochemical properties, this document emphasizes a first-principles, empirical approach. It equips researchers, scientists, and drug development professionals with the necessary protocols to determine optimal solubility, prepare stable, high-quality stock solutions, and implement robust quality control measures. The methodologies described herein are designed to be self-validating, ensuring the integrity and reproducibility of downstream experimental results.
Introduction: The Scientific Imperative for Precise Stock Solutions
This compound is a pyrimidine derivative with a structural motif that suggests potential applications as a scaffold in the synthesis of targeted therapeutics. The accuracy and reliability of any biological or chemical assay hinge upon the quality of the reagents used, with the initial stock solution being the critical starting point. Impurities, incorrect concentration, or degradation of the compound can lead to erroneous data, costing valuable time and resources.
The inherent challenge with novel or less-characterized compounds like this compound is the scarcity of established handling and preparation protocols. This guide, therefore, moves beyond a simple recitation of steps. It explains the rationale behind each experimental choice, empowering the researcher to adapt and troubleshoot based on their specific experimental context. We will address key questions of solvent selection, solubility determination, stability assessment, and proper storage, ensuring a foundation of trustworthiness for all subsequent research.
Physicochemical Characterization: A Prerequisite for Success
Table 1: Inferred Physicochemical Properties of this compound and Analogs
| Property | Inferred Characteristic for this compound | Rationale based on Analog Data |
| Appearance | Likely a crystalline solid, potentially colored (yellow to orange) | Similar nitropyrimidine compounds are often colored crystalline solids. |
| Aqueous Solubility | Expected to be low to moderate, and pH-dependent. | The pyrimidine core with amino and hydroxyl groups can be protonated or deprotonated, influencing solubility. 4,6-Diamino-5-nitropyrimidine is described as having moderate solubility in water. |
| Organic Solvent Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and potentially in polar protic solvents (e.g., ethanol, methanol). | Synthesis protocols for related nitropyrimidines often utilize these types of solvents. |
| Stability | Potentially sensitive to pH, high temperatures, and light. | Pyrimidine derivatives can exhibit pH-dependent stability, and nitroaromatic compounds are known to be susceptible to photolysis.[1][2] |
| Thermal Stability | Expected to have a defined decomposition temperature. | Energetic compounds based on 6-Amino-5-nitropyrimidine have been shown to have high thermal stability, with decomposition temperatures around 295-300 °C.[3] |
Safety and Handling: A Non-Negotiable Priority
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the precautionary principles for handling related nitropyrimidine compounds should be strictly adhered to.
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[4][5]
-
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[6][7]
-
Avoiding Contamination: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[8]
-
Fire Safety: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the compound or its solutions to enter drains.[4]
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Empirical Solubility Determination
The cornerstone of preparing a valid stock solution is selecting a solvent that can dissolve the compound to the desired concentration without causing degradation. This protocol outlines a systematic approach to identify suitable solvents.
Materials:
-
This compound (solid)
-
Selection of candidate solvents (e.g., DMSO, DMF, Ethanol, Methanol, Water, PBS at pH 7.4)
-
Vortex mixer
-
Microcentrifuge tubes or small vials
-
Analytical balance
Methodology:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Solvent Addition: To each tube, add a small, precise volume of a different candidate solvent (e.g., 100 µL). This will create a high initial concentration (e.g., 10 mg/mL).
-
Dissolution Attempt:
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, gentle warming (e.g., 37°C for 10-15 minutes) can be attempted. Be cautious of potential degradation with heat.
-
Sonication can also be used to aid dissolution.
-
-
Observation and Documentation: Record the visual solubility in each solvent (e.g., "freely soluble," "partially soluble," "insoluble").
-
Serial Dilution (for soluble compounds): For solvents where the compound dissolved, you can perform serial dilutions with the same solvent to determine the approximate solubility limit.
Caption: Workflow for empirical solubility testing.
Protocol 2: Preparation of a Concentrated Stock Solution
Once a suitable solvent has been identified, this protocol provides a detailed method for preparing a concentrated stock solution.
Materials:
-
This compound (solid)
-
Validated solvent (from Protocol 4.1)
-
Analytical balance
-
Volumetric flask (Class A)
-
Vortex mixer and/or sonicator
-
Sterile, amber glass vials or cryovials for storage
Methodology:
-
Calculation: Determine the mass of this compound required to achieve the desired stock concentration and volume.
-
Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )
-
(Molecular Weight of C₄H₄N₄O₃ = 156.10 g/mol )
-
-
Weighing: Accurately weigh the calculated mass of the compound. For small quantities, use a calibrated analytical balance.
-
Dissolution:
-
Transfer the weighed compound to the volumetric flask.
-
Add approximately half of the final volume of the chosen solvent.
-
Cap and vortex until the solid is fully dissolved. Gentle warming or sonication may be applied if necessary, based on the findings from Protocol 4.1.
-
-
Volume Adjustment: Once the compound is completely dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in amber vials to minimize freeze-thaw cycles and light exposure.
-
Label each vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots under the appropriate conditions (see Section 5).
-
Caption: Step-by-step stock solution preparation.
Protocol 3: Assessment of Stock Solution Stability
The stability of the stock solution is critical for the long-term validity of your experiments. This protocol provides a framework for assessing stability under various conditions.
Materials:
-
Prepared stock solution of this compound
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
-
Temperature-controlled storage (refrigerator, freezer)
-
Light-protected and transparent vials
Methodology:
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the stock solution using a suitable analytical method (e.g., HPLC-UV) to determine the initial purity and concentration. This serves as your baseline.
-
Stability Conditions:
-
Temperature: Store aliquots at different temperatures (e.g., 4°C, -20°C, -80°C).
-
Light Exposure: Store aliquots in both amber (light-protected) and clear vials at a controlled temperature to assess photosensitivity.
-
Freeze-Thaw Cycles: Subject a set of aliquots to multiple freeze-thaw cycles (e.g., freezing at -20°C and thawing at room temperature for 30 minutes, repeated 5 times).
-
-
Time-Point Analysis: Analyze the aliquots from each condition at various time points (e.g., 24 hours, 1 week, 1 month, 3 months).
-
Data Analysis: Compare the purity and concentration at each time point to the T=0 baseline. A degradation of >5-10% is often considered significant.
Table 2: Example Stability Study Design
| Condition | Storage Temperature | Light Exposure | Time Points for Analysis |
| Control | -80°C | Amber Vial | 0, 1 month, 3 months, 6 months |
| Refrigerated | 4°C | Amber Vial | 0, 1 week, 1 month |
| Standard Freezer | -20°C | Amber Vial | 0, 1 month, 3 months |
| Photosensitivity | 4°C | Clear Vial | 0, 24 hours, 1 week |
| Freeze-Thaw | -20°C to RT | Amber Vial | After 1, 3, and 5 cycles |
Storage and Long-Term Management
Based on the stability data, establish a clear storage protocol.
-
Recommended Storage: For most organic compounds in DMSO or other organic solvents, storage at -20°C or -80°C in tightly sealed, amber vials is recommended to minimize degradation.
-
Aliquoting: Preparing single-use aliquots is crucial to avoid repeated freeze-thaw cycles which can accelerate degradation.
-
Documentation: Maintain a detailed log for each batch of stock solution, including the date of preparation, concentration, solvent, and results of any stability testing.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Compound will not dissolve | Incorrect solvent choice; concentration is above solubility limit. | Re-evaluate solubility in a wider range of solvents (Protocol 4.1). Try a co-solvent system. Reduce the target concentration. |
| Precipitation upon freezing/thawing | The compound has low solubility at lower temperatures. | Store at a higher temperature (e.g., 4°C) if stability allows. Prepare fresh solutions before each experiment. |
| Stock solution changes color over time | Degradation of the compound. | Re-assess stability (Protocol 4.3). Store at a lower temperature and protect from light. |
| Inconsistent results in downstream assays | Stock solution degradation; inaccurate initial concentration. | Prepare a fresh stock solution. Verify the concentration of the existing stock using an analytical method. |
Conclusion
The preparation of a high-quality stock solution of this compound is a foundational step that requires a systematic and empirical approach. By following the protocols outlined in this guide for solubility determination, solution preparation, and stability assessment, researchers can ensure the integrity and reproducibility of their experimental data. This commitment to meticulous preparation and validation is paramount in advancing scientific discovery and drug development.
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Application Notes & Protocols: A Guide to Molecular Docking Studies of 6-Amino-5-nitropyrimidin-4-ol
Introduction: The Convergence of a Promising Scaffold and a Powerful Technique
In the landscape of modern drug discovery, the identification and optimization of novel small-molecule inhibitors are paramount. Pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. 6-Amino-5-nitropyrimidin-4-ol is one such pyrimidine derivative, whose structural features—an electron-deficient pyrimidine ring, a hydrogen-bond donating amino group, and a nitro group—suggest significant potential for forming targeted interactions with biological macromolecules.[1] While extensive public data on the specific biological activities of this compound is nascent, its structure is analogous to compounds known to exhibit inhibitory activity against various enzymes, making it a compelling candidate for further investigation.[1][2]
Molecular docking is a powerful and indispensable computational tool in structure-based drug design.[3] It predicts the preferred orientation and conformation, or "pose," of a ligand when bound to a specific receptor, typically a protein.[4][5] By estimating the binding affinity through scoring functions, molecular docking allows for the rapid screening of virtual compound libraries and provides invaluable insights into the molecular interactions that govern ligand recognition and binding.[6][7] This process significantly accelerates the hit-to-lead optimization phase by guiding the rational design of more potent and selective inhibitors.[8]
This document provides a detailed, in-depth guide for researchers, scientists, and drug development professionals on how to conduct a molecular docking study using this compound as the ligand of interest. We will delve into the causality behind experimental choices, provide step-by-step protocols, and emphasize the importance of result validation to ensure scientific rigor.
Physicochemical Properties of this compound
A thorough understanding of the ligand's properties is the foundation of any molecular docking study.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₄O₃ | [9] |
| Molecular Weight | 156.1 g/mol | [9] |
| Canonical SMILES | C1=NC(=C(C(=O)N=C1N)[O-]) | [10] (related structure) |
| Hydrogen Bond Donors | 2 (from amino and hydroxyl groups) | Calculated |
| Hydrogen Bond Acceptors | 5 (from nitro, carbonyl, and ring nitrogens) | Calculated |
| Predicted LogP | -1.2 | [10] (related structure) |
Note: Some properties are derived from closely related structures due to limited data on the specific compound.
The Molecular Docking Workflow: A Conceptual Overview
The process of molecular docking is a systematic, multi-step procedure that begins with the preparation of both the receptor and the ligand and culminates in the analysis and validation of the predicted binding poses.
Caption: A high-level overview of the molecular docking workflow.
PART 1: Experimental Protocol for Molecular Docking
This protocol provides a generalized yet detailed methodology that can be adapted for various docking software suites (e.g., AutoDock, Schrödinger Maestro, MOE).
Step 1: Receptor (Protein) Selection and Preparation
Rationale: The quality of the receptor structure is critical for a meaningful docking result. The initial structure, typically obtained from the Protein Data Bank (PDB), is an experimental model and requires computational refinement to be suitable for docking.[11] This involves correcting for missing atoms, standardizing atom naming, and removing non-essential molecules.
Protocol:
-
Target Identification: Based on literature for related pyrimidine scaffolds, a relevant protein target class would be protein kinases . For this protocol, we will hypothetically select Fibroblast Growth Factor Receptor (FGFR) , a known target for pyrimidine-based inhibitors.[12][13]
-
Structure Retrieval: Download the 3D crystal structure of your target protein from the Protein Data Bank (PDB; rcsb.org). Choose a high-resolution structure (<2.5 Å) that, if possible, is co-crystallized with a ligand in the binding site of interest.
-
Initial Cleaning:
-
Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL, Discovery Studio).[14][15]
-
Remove all non-essential components, such as water molecules, ions, and co-solvents, unless a specific water molecule is known to be critical for ligand binding (a "bridging" water molecule).[16]
-
If the protein is a multimer, retain only the chain that contains the binding site of interest to simplify the system.[11]
-
-
Protein Preparation:
-
Utilize a dedicated protein preparation utility (e.g., the 'Protein Preparation Wizard' in Schrödinger Maestro, or AutoDock Tools).[15]
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens according to the appropriate protonation states at a physiological pH (e.g., 7.4).[16]
-
Assign Charges: Assign partial atomic charges using a standard force field (e.g., AMBER, OPLS). This is crucial for calculating electrostatic interactions.[5][17]
-
Optimize Hydrogen Bonds: Optimize the orientation of hydroxyl groups, thiols, and histidine side chains to maximize the hydrogen-bonding network.
-
Minimize Energy: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The backbone atoms should be constrained to preserve the overall fold.
-
-
Binding Site Definition:
-
Identify the active site of the protein. If a co-crystallized ligand was present, the binding site is readily defined by the volume it occupied.
-
If no ligand is present, use literature information or binding site prediction tools to locate the active pocket.[5]
-
Step 2: Ligand (this compound) Preparation
Rationale: The ligand must be converted from a 2D representation to a low-energy 3D conformation with correct atom types and partial charges. Docking algorithms explore the rotational flexibility of the ligand, so defining rotatable bonds is a key step.[17][18]
Protocol:
-
2D Structure Creation: Draw the structure of this compound in a chemical drawing tool like ChemDraw or MarvinSketch.
-
3D Conversion: Convert the 2D drawing into a 3D structure.
-
Ligand Preparation Utility: Use a tool like LigPrep (Schrödinger) or AutoDock Tools.[19]
-
Generate Possible States: Generate possible ionization states at the target pH (7.4 ± 1.0). For this compound, the hydroxyl and amino groups are key.
-
Energy Minimization: Perform a thorough energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or OPLS). This ensures that the starting conformation is energetically favorable.[16]
-
Assign Partial Charges: Assign partial charges (e.g., Gasteiger charges for AutoDock).[19]
-
Define Rotatable Bonds: Identify and define the rotatable bonds. For this molecule, the bond connecting the nitro group to the ring is a key rotatable bond. The docking software will explore different torsions of these bonds during the simulation.[19]
-
Step 3: Grid Generation and Docking Simulation
Rationale: A grid-based docking approach pre-calculates the interaction potentials for different atom types within the defined active site. This dramatically speeds up the docking calculation, as the ligand's interactions with the receptor can be rapidly looked up from the grid instead of being calculated from scratch at every step.[5]
Protocol:
-
Grid Box Definition:
-
Load the prepared receptor structure.
-
Define a grid box (a cube) that encompasses the entire binding site. The box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time. A typical size is a 20x20x20 Å cube centered on the active site.
-
-
Configure Docking Parameters:
-
Select the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock, or Standard Precision 'SP' in Glide).[7]
-
Set the number of binding poses to generate (e.g., 10-20).
-
Keep other parameters, such as the number of evaluations and population size, at their default values unless you are performing advanced optimization.
-
-
Launch the Docking Run: Start the simulation. The software will now attempt to fit the prepared ligand into the grid box, exploring different conformations and orientations and scoring each one.
PART 2: Analysis and Validation of Docking Results
Rationale: The output of a docking run is a set of predicted poses and corresponding scores. A critical analysis is required to identify the most plausible binding mode and to have confidence in the results.[6][20] Simply relying on the top-ranked score is insufficient and can be misleading.
Step 1: Analyzing Docking Poses and Scores
-
Examine the Docking Score: The primary output is a scoring function value (e.g., kcal/mol), which estimates the binding free energy. A more negative score generally indicates a stronger predicted binding affinity.[20] Compare the scores across the different generated poses for this compound.
Hypothetical Docking Results for this compound against FGFR
Pose Rank Binding Affinity (kcal/mol) RMSD from Top Pose (Å) Key Interactions 1 -8.5 0.00 H-bond with hinge region (Ala564), Pi-cation with Lys514 2 -8.2 1.85 H-bond with hinge region (Ala564), H-bond with Asp641 3 -7.9 2.10 H-bond with Asp641, Hydrophobic contact with Val492 | ... | ... | ... | ... |
-
Visual Inspection of the Top-Ranked Pose: This is the most crucial step.[21]
-
Load the receptor-ligand complex into a visualizer.
-
Analyze the intermolecular interactions. Look for chemically sensible interactions that are known to drive protein-ligand binding:
-
Hydrogen Bonds: Are the amino and hydroxyl groups of the ligand forming H-bonds with key residues in the active site (e.g., the kinase hinge region)?
-
Hydrophobic Interactions: Is the pyrimidine ring situated in a hydrophobic pocket?
-
Electrostatic Interactions: Is the nitro group interacting with any charged residues?
-
-
-
Cluster Analysis: Examine the different poses generated. If multiple low-energy poses cluster together with a low Root Mean Square Deviation (RMSD), it increases confidence that a stable binding mode has been found.[22] Poses with high RMSD values from each other represent distinctly different binding modes.
Step 2: Validating the Docking Protocol
Rationale: A docking protocol must be validated to ensure it can reliably reproduce known binding modes. This step builds trust in the predictions made for your novel compound.[23]
Protocol for Validation:
-
Re-docking the Co-crystallized Ligand (Gold Standard):
-
If you started with a PDB structure that contained a known inhibitor, use that inhibitor for a validation run.
-
Extract the co-crystallized ligand, prepare it using the same protocol as your test ligand, and dock it back into the same protein active site.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the known inhibitor with its original co-crystallized position. Calculate the RMSD between the heavy atoms. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating your protocol can accurately reproduce the experimental binding mode. [23]
-
-
Validation without a Co-crystallized Ligand:
-
Use a Known Active Compound: Find a compound in the literature known to be active against your target. Build and dock this compound. Check if the predicted interactions are consistent with published structure-activity relationship (SAR) data.[24]
-
Use a Different Scoring Function: Score your top poses using a different docking program or scoring function. If the ranking of the poses remains consistent, it suggests the result is not an artifact of a single scoring function.[25]
-
Hypothetical Target Pathway: FGFR Signaling
Understanding the biological context of the target is crucial for downstream experimental design. If this compound inhibits FGFR, it would interfere with a key signaling pathway implicated in cell proliferation and survival.
Caption: Inhibition of FGFR by a ligand blocks downstream signaling.
Conclusion and Forward Look
Molecular docking provides a powerful, rational approach to evaluating the potential of this compound as a therapeutic agent. By following a rigorous and self-validating protocol, researchers can generate credible hypotheses about its binding mode and affinity for a chosen biological target. The insights gained from these computational studies are not an end in themselves but serve as a critical guide for subsequent experimental validation, such as in vitro enzyme assays and cell-based studies, ultimately accelerating the journey from a promising chemical scaffold to a potential life-saving therapeutic.
References
- El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate.
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
- Quora. (2021). How does one prepare proteins for molecular docking?
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
- ResearchGate. (2022). How to validate the molecular docking results?
- CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.
- Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?
- ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??
- YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio.
- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules (Basel, Switzerland), 20(7), 13384–13421.
- Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford.
- Mphahlele, M. J., & Tlhapi, M. (2013). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. International journal of molecular sciences, 14(8), 15606–15621.
- Kumar, S., & Singh, N. (2017). Molecular Docking: A structure-based drug designing approach. J SciMed Central, 2(1), 1011.
- Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331.
- Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75–87.
- ResearchGate. (2019). Molecular docking proteins preparation.
- Dawn of Bioinformatics. (2022). Protein preparation for molecular docking using Discovery Studio.
- YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
- YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
- ChemSynthesis. (2025). 6-amino-2-morpholin-4-yl-5-nitrosopyrimidin-4-ol.
- ResearchGate. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
- PubChem. (n.d.). 6-Amino-1H-pyrimidin-4-one.
- National Institutes of Health. (n.d.). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I).
- PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
- PubMed. (n.d.). Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents.
- Pharmaffiliates. (n.d.). CAS No : 7400-06-8| Chemical Name : 6-Amino-5(2,2-diethoxyethyl)-4-hydroxy Pyrimidine.
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design of experiments with 6-Amino-5-nitropyrimidin-4-ol
Application Notes & Protocols
Topic: Design of Experiments with 6-Amino-5-nitropyrimidin-4-ol: A Privileged Scaffold for Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrimidine ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to engage with a wide variety of biological targets, particularly the ATP-binding site of protein kinases, makes it an invaluable starting point for drug discovery campaigns. This document provides a comprehensive guide to the design of experiments using This compound , a pyrimidine derivative poised for exploration as a novel kinase inhibitor. We will move beyond simple procedural lists to explain the causal logic behind each experimental phase, from initial in silico screening and biochemical validation to cellular target engagement and iterative structure-activity relationship (SAR) studies. Our protocols are designed to be self-validating, incorporating critical controls and orthogonal assays to ensure data integrity and build confidence in lead candidates.
Part 1: Foundational Characterization and Hypothesis Generation
The journey from a chemical scaffold to a viable drug candidate begins with a deep understanding of the molecule's intrinsic properties and a well-reasoned biological hypothesis.
The Rationale: Why Target the Kinome with an Aminopyrimidine Scaffold?
Protein kinases, which regulate cellular processes by phosphorylating substrate proteins, are a major class of "druggable" targets, especially in oncology.[3][4] Most kinase inhibitors achieve their effect by competing with adenosine triphosphate (ATP) at the enzyme's active site. The 6-aminopyrimidine core of our subject compound structurally mimics the adenine base of ATP, providing a strong rationale for its potential as a kinase-binding scaffold. The amino and nitro functional groups offer key hydrogen bonding opportunities and vectors for synthetic modification, respectively, which are critical for developing both potency and selectivity. Derivatives of similar aminopyrimidinol scaffolds have already shown promise as selective kinase inhibitors, validating this strategic approach.[5][6][7]
Initial Assessment: Physicochemical Properties
Before embarking on biological screening, it is crucial to characterize the fundamental physicochemical properties of this compound. This data informs formulation, predicts potential liabilities, and ensures the reliability of subsequent assays.
| Property | Importance | Recommended Method(s) |
| Solubility | Essential for creating stock solutions and ensuring the compound does not precipitate in assay buffers, which can cause false-positive results. | Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). |
| Purity | Impurities can confound results, leading to misinterpretation of biological activity. | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy. |
| Stability | Determines the compound's shelf-life and its integrity under assay conditions (e.g., temperature, pH, light exposure). | HPLC or LC-MS analysis of the compound after incubation under various stress conditions over time. |
| Molecular Weight | Required for all concentration calculations. | Calculated from the molecular formula (C₄H₄N₄O₃)[8] and confirmed via Mass Spectrometry. |
Hypothesis Generation: Virtual Screening Workflow
To prioritize which of the >500 kinases in the human kinome to target, a virtual (in silico) screening approach is a cost-effective first step.[9] This process docks the 3D structure of this compound into the ATP-binding sites of a kinase library to predict binding affinity.
Caption: Workflow for virtual screening to identify potential kinase targets.
Part 2: Primary Screening and Hit Identification
With a prioritized list of potential targets, the next phase is to experimentally validate these predictions through biochemical assays. The goal is to identify a "hit"—a compound that demonstrates consistent, concentration-dependent inhibition of a target kinase.
Principles of Robust Experimental Design
Getting meaningful results from compound screening is entirely dependent on good experimental design.[10]
-
Concentration Range: A wide range of concentrations (e.g., 8-10 points, from 10 nM to 100 µM) should be tested to accurately map the sigmoidal dose-response curve. This prevents misinterpretation of the IC₅₀ value.[10]
-
Controls: Every assay plate must include:
-
Negative Control: DMSO only (0% inhibition).
-
Positive Control: A known, potent inhibitor for the target kinase (100% inhibition).
-
These controls are essential for calculating the Z-factor, a statistical measure of assay quality. A Z-factor between 0.5 and 1.0 indicates an excellent assay.
-
-
Replicates: All measurements should be performed in at least triplicate to assess the variability and statistical significance of the data.[10]
Protocol: Luminescence-Based Biochemical Kinase Assay
This protocol describes a generic, high-throughput method for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[11] The Kinase-Glo™ assay is a common example of this technology.
Objective: To determine the IC₅₀ value of this compound against a purified target kinase.
Materials:
-
Purified, active target kinase enzyme.
-
Kinase-specific peptide substrate.
-
This compound (10 mM stock in 100% DMSO).
-
Kinase assay buffer (containing MgCl₂, DTT, etc.).
-
ATP solution (at the Kₘ concentration for the target kinase).
-
Kinase-Glo™ Luminescence Reagent.
-
White, opaque 384-well assay plates.
Procedure:
-
Compound Plating: Prepare a serial dilution plate of this compound in DMSO. Use an acoustic dispenser to transfer nanoliter volumes into the 384-well assay plates to achieve the final desired concentrations.
-
Kinase/Substrate Addition: Add the kinase enzyme and its specific substrate, diluted in assay buffer, to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Reaction: Add ATP to all wells to start the phosphorylation reaction.
-
Reaction Incubation: Incubate the plate for 1 hour at 30°C. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
Detection: Add Kinase-Glo™ reagent to each well. This reagent stops the kinase reaction and initiates a luciferase-based reaction that produces light in direct proportion to the amount of ATP remaining.
-
Signal Measurement: Incubate for 10 minutes in the dark, then measure luminescence using a plate reader.
Data Analysis and Hit Confirmation
The raw luminescence data is converted into percent inhibition relative to the controls. A non-linear regression analysis is then used to fit the data to a dose-response curve and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for primary screening data analysis and hit validation.
A confirmed hit is a compound that shows a reproducible IC₅₀ < 10 µM and passes an orthogonal assay —a different detection method (e.g., TR-FRET) that measures product formation instead of ATP depletion—to rule out false positives from assay artifacts.[12]
Part 3: Lead Generation and Selectivity Profiling
A potent "hit" is not yet a "lead." A promising lead compound must also be selective , meaning it inhibits the intended target kinase much more effectively than other kinases in the kinome.[3] Poor selectivity can lead to off-target effects and toxicity in a clinical setting.
Protocol: Kinome-Wide Selectivity Profiling
Objective: To assess the selectivity of a hit compound by screening it against a large panel of purified kinases.
Procedure:
-
Select a commercial kinase profiling service that offers a panel of >300-400 kinases.
-
Submit the compound for screening at two fixed concentrations, typically 1 µM and 10 µM.
-
The service will perform biochemical assays and report the percent inhibition for each kinase in the panel.
-
Data Analysis: Analyze the results to identify any off-target kinases that are significantly inhibited. The Selectivity Index can be calculated by comparing the inhibitory potency against the primary target versus off-target kinases.[3]
Caption: Conceptual diagram of kinase selectivity profiling.
Protocol: Cellular Target Engagement Assay (NanoBRET™)
A major challenge in drug discovery is that potent biochemical inhibitors often fail in cell-based assays.[13] This can be due to poor cell permeability or rapid efflux. A cellular target engagement assay confirms that the compound can enter a living cell and bind to its intended kinase target.
Objective: To quantify the binding of the compound to its target kinase in intact cells.
Principle: The NanoBRET™ assay uses bioluminescence resonance energy transfer (BRET). The target kinase is fused to a NanoLuc® luciferase enzyme, and a fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound, its fluorescence is excited by the luciferase, producing a BRET signal. A test compound that binds to the active site will displace the tracer, disrupting the BRET signal in a dose-dependent manner.[13]
Procedure:
-
Cell Line Preparation: Use a cell line (e.g., HEK293) that has been engineered to express the NanoLuc®-kinase fusion protein.
-
Cell Plating: Seed the cells into a 96-well or 384-well white assay plate.
-
Compound Addition: Add serial dilutions of the test compound to the wells and incubate under normal cell culture conditions (37°C, 5% CO₂).
-
Tracer and Substrate Addition: Add the fluorescent tracer and the luciferase substrate to the wells.
-
Signal Measurement: Immediately measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC₅₀.
Part 4: Iterative Structure-Activity Relationship (SAR) Studies
Once a selective, cell-active hit is identified, the goal shifts to lead optimization. This is achieved through an iterative SAR process where synthetic chemistry is used to create analogs of the hit compound to improve potency, selectivity, and drug-like properties (e.g., metabolic stability, oral bioavailability).
Synthetic Strategy for Analog Generation
The this compound scaffold offers several handles for chemical modification. Based on synthetic routes for related pyrimidines, a library of derivatives can be generated.[14][15]
-
Position 6 (Amino group): The primary amine can be alkylated or acylated to explore interactions with the solvent-exposed region of the ATP pocket.
-
Position 5 (Nitro group): The nitro group can be reduced to an amine, which can then be derivatized. This significantly alters the electronics of the ring system.
-
Position 2/4: Depending on the synthetic starting materials, substituents can be introduced at other positions on the pyrimidine ring to probe for additional binding interactions.
The Iterative SAR Cycle
The SAR process is a cyclical workflow that integrates design, synthesis, and testing to systematically improve the compound's profile.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Each cycle provides new data that informs the design of the next generation of compounds. This process continues until a lead candidate is identified that meets all the predefined criteria for potency, selectivity, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making it suitable for advancement into preclinical in vivo studies.[3][4]
References
- KCAS Bio. (2025). Making Sense of Compound Screening Results in Drug Discovery. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- National Center for Biotechnology Information (NCBI). (2012). Assay Development for Protein Kinase Enzymes. [Link]
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
- National Center for Biotechnology Information (NCBI). (2025). Large Row-Constrained Supersaturated Designs for High-throughput Screening. [Link]
- ChemSynthesis. (n.d.). 6-amino-2-morpholin-4-yl-5-nitrosopyrimidin-4-ol. [Link]
- ACS Publications. (2024). Virtual Screening Strategies for Identifying Novel Chemotypes. [Link]
- The Francis Crick Institute. (2017). New approach makes it easier to find novel drugs. [Link]
- PubChem. (n.d.). 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. [Link]
- ResearchGate. (2023).
- Semantic Scholar. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. [Link]
- National Center for Biotechnology Information (NCBI). (n.d.). Privileged Scaffolds for Library Design and Drug Discovery. [Link]
- PubMed. (n.d.). Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. [Link]
- National Center for Biotechnology Information (NCBI). (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]
- PubMed Central. (2022).
- Wikipedia. (n.d.). 6-Amino-5-nitropyridin-2-one. [Link]
- MDPI. (n.d.).
- Pharmaffiliates. (n.d.). CAS No : 7400-06-8| Chemical Name : 6-Amino-5(2,2-diethoxyethyl)-4-hydroxy Pyrimidine. [Link]
- PubMed. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. [Link]
- ResearchGate. (2022). (PDF)
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound [m.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimizing Compound Screening in Drug Discovery | KCAS Bio [kcasbio.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-5-nitropyrimidin-4-ol
Welcome to the technical support center for the synthesis of 6-Amino-5-nitropyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve the yield and purity of this important synthetic intermediate.
Introduction
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of various biologically active compounds. The introduction of the nitro group at the C5 position is a critical step that can be challenging. This guide provides a detailed protocol for the nitration of 6-aminopyrimidin-4-ol and addresses common issues encountered during the synthesis.
Core Synthesis Workflow
The primary route to this compound involves the electrophilic nitration of 6-aminopyrimidin-4-ol. The amino and hydroxyl groups on the pyrimidine ring are activating and direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of similar pyrimidine derivatives.[1]
Materials:
-
6-Aminopyrimidin-4-ol
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with stirring bar
-
Thermometer
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
Preparation of the Reaction Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Starting Material: Slowly add 6-aminopyrimidin-4-ol to the cold sulfuric acid with continuous stirring. Ensure the temperature does not rise above 10 °C.
-
Nitration: Once the starting material is fully dissolved, begin the dropwise addition of fuming nitric acid via the dropping funnel. Maintain the reaction temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture over crushed ice with stirring. This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper. This is crucial to remove any residual acid.
-
Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Decomposition of product: Temperature too high during reaction or work-up. 3. Loss of product during work-up: Product may have some solubility in the acidic aqueous solution. | 1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. Strictly maintain the reaction temperature between 0-5 °C. Pour the reaction mixture onto a large excess of ice to ensure rapid cooling. 3. Ensure the precipitation is complete by using a sufficient amount of ice and allowing adequate time for the product to crash out. | 1. Electrophilic aromatic substitution can be slow at low temperatures. 2. The nitro group is strongly deactivating, and the pyrimidine ring can be susceptible to degradation under harsh acidic and oxidative conditions at elevated temperatures. 3. The protonated product may have some water solubility, which is minimized at low temperatures. |
| Dark Brown or Tarry Product | 1. Oxidation of the starting material or product: The amino group is sensitive to oxidation by nitric acid. 2. Over-nitration or side reactions: At higher temperatures, dinitration or other side reactions can occur. | 1. Maintain a low reaction temperature and add the nitric acid slowly. Consider using a milder nitrating agent if oxidation is a persistent issue. 2. Ensure precise temperature control. The rate of side reactions often increases more rapidly with temperature than the desired reaction. | 1. Aromatic amines are easily oxidized, leading to colored polymeric byproducts.[2] 2. The energy barrier for side reactions is often higher, so lower temperatures favor the desired kinetic product. |
| Product is Contaminated with Starting Material | 1. Insufficient nitrating agent: The stoichiometry of the nitrating agent may be too low. 2. Incomplete reaction: See "Low or No Product Yield". | 1. Ensure the use of a slight excess of fuming nitric acid. 2. As above, extend reaction time and monitor by TLC. | 1. A stoichiometric amount of nitronium ion is required for complete conversion. 2. The reaction kinetics may be slow under the given conditions. |
| Product is Difficult to Filter | 1. Formation of very fine particles: This can happen if the product precipitates too quickly. | 1. Pour the reaction mixture into the ice slurry slowly with vigorous stirring to promote the formation of larger crystals. | 1. Slower precipitation allows for more ordered crystal growth, leading to larger particles that are easier to filter. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to maintain a low temperature during the nitration?
A1: Maintaining a low temperature (0-5 °C) is crucial for several reasons. Firstly, the nitration of activated aromatic rings is a highly exothermic reaction. Without proper cooling, the temperature can rise uncontrollably, leading to a higher rate of side reactions such as oxidation of the amino group and dinitration. Secondly, the nitronium ion (NO₂⁺) is formed in situ from the reaction of nitric acid and sulfuric acid, and this equilibrium is temperature-dependent. Low temperatures favor the controlled formation of the nitronium ion and minimize the decomposition of nitric acid.
Q2: Can I use a different nitrating agent?
A2: While a mixture of fuming nitric acid and concentrated sulfuric acid is the most common and effective nitrating agent for this transformation, other reagents can be considered, especially if side reactions are problematic. Milder nitrating agents, such as a mixture of nitric acid and acetic anhydride, could potentially offer better selectivity, but the reaction conditions would need to be re-optimized.
Q3: How can I be sure that the nitro group has been introduced at the C5 position?
A3: The regioselectivity of the nitration is dictated by the directing effects of the substituents on the pyrimidine ring. The amino group at C6 and the hydroxyl group at C4 are both ortho-, para-directing and strongly activating. The C5 position is ortho to the C6-amino group and meta to the C4-hydroxyl group, making it the most electronically enriched and sterically accessible position for electrophilic attack. The structure of the final product should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Q4: My final product is slightly colored. How can I improve its purity?
A4: A slight coloration is often due to trace amounts of oxidized byproducts. Recrystallization is the most effective method for purification. Suitable solvents for recrystallization would need to be determined experimentally but could include water, ethanol, or a mixture of the two. The use of activated charcoal during recrystallization can also help to remove colored impurities.
Q5: What are the main safety precautions for this reaction?
A5: This reaction involves the use of highly corrosive and strong oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of reagents should be done slowly and cautiously, especially when pouring the reaction mixture into ice, as this is a highly exothermic step.
References
- Patel, S. S., Patel, D. B., & Patel, H. D. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ChemistrySelect, 6(7), 1337-1356.
- O'Brien, D. E., et al. (1965). Pyrimidines. 18. 2,4-diamino-5-nitro-6-arylaminopyrimidines. Nitration study of 2,4-diamino-6-chloropyrimidine and a literature correction. Journal of Medicinal Chemistry, 8(2), 182-187.
- ResearchGate. (2023). Scheme 5: Nitration of 2-amino-6-chloro-4-pyrimidinol (14).
Sources
Technical Support Center: Synthesis of 6-Amino-5-nitropyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 6-Amino-5-nitropyrimidin-4-ol, a crucial intermediate in pharmaceutical development. As Senior Application Scientists, we have compiled this resource to address common challenges, offering troubleshooting strategies and answers to frequently asked questions based on established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: My nitration reaction is resulting in a low or no yield of this compound. What are the likely causes?
A low or non-existent yield in this nitration can stem from several factors. The reaction involves the electrophilic substitution of a nitro group onto the pyrimidine ring, a process that is highly sensitive to reaction conditions.
-
Insufficiently Activating Conditions: The formation of the nitronium ion (NO₂⁺), the active electrophile, is critical. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. If the acid mixture is not potent enough, the concentration of the nitronium ion will be too low to effectively nitrate the pyrimidine ring. For deactivated rings, a higher proportion of sulfuric acid may be necessary.[1]
-
Reaction Temperature Too Low: While temperature control is essential to prevent side reactions, a temperature that is too low can significantly slow down or even halt the reaction.[1]
-
Poor Substrate Solubility: If the starting material, 6-aminopyrimidin-4-ol, is not adequately dissolved in the reaction medium, the reaction will be slow due to the limited interaction between reactants.[1]
-
Protonation of the Amino Group: The amino group on the pyrimidine ring is basic and can be protonated by the strong acids used in the reaction. This protonated form is strongly deactivating, hindering the electrophilic substitution.
Q2: I am observing the formation of significant colored impurities. What are these and how can I avoid them?
The appearance of colored impurities, often ranging from yellow to reddish-brown, is a common issue.
-
Over-nitration: The formation of di- or tri-nitrated products can occur, especially with prolonged reaction times or at elevated temperatures.[1][2] These polynitrated compounds are often highly colored.
-
Oxidative Side Reactions: The strong acidic and oxidizing conditions of the nitration can lead to the degradation of the starting material or the product, resulting in colored byproducts.
-
Formation of Nitroso Compounds: Incomplete oxidation of the nitrating agent or side reactions can sometimes lead to the formation of nitroso (-NO) derivatives, which are often colored. The presence of nitrous acid can also lead to the formation of unstable diazonium salts from the amino group, which can decompose and contribute to colored impurities.
-
Nitrogen Dioxide Evolution: Nitration reactions can produce reddish-brown vapors of nitrogen dioxide (NO₂), a toxic byproduct.[3] This indicates potential decomposition of the nitric acid or side reactions.
Q3: How can I improve the regioselectivity of the nitration to favor the 5-position?
The amino and hydroxyl groups on the pyrimidine ring are ortho-, para-directing. However, the electronics of the heterocyclic ring also play a significant role.
-
Steric Hindrance: The substituents at positions 4 and 6 can sterically hinder the approach of the nitronium ion to adjacent positions.
-
Reaction Conditions: Careful control of the reaction temperature and the rate of addition of the nitrating agent can influence the regioselectivity. Lower temperatures generally favor the thermodynamically more stable product.[1]
Q4: What are the best practices for purifying the final product?
Purification of this compound can be challenging due to its polarity and potential for instability.
-
Crystallization: The product is often a solid that can be purified by recrystallization from a suitable solvent. Cooling the reaction mixture can induce crystallization.[4]
-
Washing: Washing the crude product with water and a non-polar organic solvent like dichloromethane can help remove residual acids and less polar impurities.[4]
-
Chromatography: While less common for the final isolation on a large scale due to the compound's polarity, column chromatography can be used for small-scale purification or to isolate minor byproducts for characterization.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Nitrating Agent | Ensure the use of fresh, concentrated nitric and sulfuric acids. Older bottles of nitric acid can decompose, leading to lower concentrations and the presence of nitrous acid. Consider using fuming nitric acid for more challenging substrates.[4][5] |
| Inappropriate Acid Ratio | For less reactive substrates, increase the proportion of sulfuric acid in the mixed acid to generate a higher concentration of the nitronium ion.[1] |
| Sub-optimal Temperature | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while closely monitoring the reaction progress by TLC. Be cautious, as higher temperatures can lead to side reactions.[1] |
| Incomplete Dissolution | If the starting material has poor solubility, consider alternative solvent systems, although nitration is typically performed in the acid mixture itself. Ensure vigorous stirring to maximize the surface area of any undissolved solid. |
Problem 2: Formation of Multiple Products (Poor Selectivity)
| Potential Cause | Troubleshooting Steps |
| Over-nitration | Monitor the reaction closely using TLC and stop the reaction as soon as the starting material is consumed.[1] Use a minimal excess of the nitrating agent.[2] |
| High Reaction Temperature | Maintain a low and consistent reaction temperature using an ice bath. Higher temperatures can reduce selectivity.[1] |
| Rapid Addition of Nitrating Agent | Add the nitrating agent slowly and dropwise to the solution of the pyrimidine. This helps to control the exotherm and maintain a low concentration of the nitrating species, favoring mono-nitration.[1][2] |
Problem 3: Product Decomposition or Darkening of Reaction Mixture
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Minimize the reaction time by closely monitoring its completion.[1] |
| Presence of Impurities | Ensure the starting material is pure. Impurities can sometimes catalyze decomposition pathways. |
| Instability of the Product | Some nitro-substituted heterocycles can be unstable under strongly acidic conditions.[1] Neutralize the reaction mixture carefully upon completion to isolate the product. |
Experimental Workflow & Methodologies
General Protocol for the Nitration of 6-Aminopyrimidin-4-ol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and the purity of the starting materials.
Materials:
-
6-Aminopyrimidin-4-ol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%) or Fuming Nitric Acid
-
Dichloromethane
-
Deionized Water
-
Ice Bath
Procedure:
-
Cooling: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Preparation of Nitrating Mixture: Slowly add the desired amount of nitric acid to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, slowly add the 6-aminopyrimidin-4-ol in portions. Ensure the temperature remains controlled.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-35 °C) for a specified period (e.g., 2 hours).[4] Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: The product may precipitate upon quenching. Cool the mixture further to promote crystallization.[4] Collect the solid by filtration.
-
Washing: Wash the filtered solid with cold deionized water and then with a small amount of a non-polar solvent like dichloromethane to remove impurities.[4]
-
Drying: Dry the purified product under vacuum.
Visualizing the Process
Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Logic
Sources
troubleshooting 6-Amino-5-nitropyrimidin-4-ol insolubility
Welcome to the technical support center for 6-Amino-5-nitropyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the solubility challenges often encountered with this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Introduction: Understanding the Solubility Challenge
This compound is a key building block in medicinal chemistry, valued for its role as a precursor in the synthesis of a variety of biologically active molecules, including kinase inhibitors. However, its planar, heterocyclic structure, featuring both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting nitro group, contributes to strong intermolecular forces in the solid state. This often leads to poor solubility in common aqueous and organic solvents, a significant hurdle in many experimental settings, from reaction chemistry to biological assays.
This guide provides a structured approach to systematically address and overcome these solubility issues.
Part 1: Troubleshooting Guide for Insolubility
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Question 1: My this compound won't dissolve in my aqueous buffer for a biological assay. What should I do first?
Answer:
The initial approach to solubilizing a compound in a biological buffer should be systematic and start with the least disruptive methods to avoid interfering with your assay. The insolubility of this compound in neutral aqueous solutions is expected due to its chemical structure.
Here is a step-by-step workflow to address this issue:
Step 1: pH Adjustment
The structure of this compound contains both an acidic hydroxyl group (enol form) and a basic amino group, meaning its solubility is likely pH-dependent. By adjusting the pH, you can ionize the molecule, which generally increases aqueous solubility.
-
Experimental Protocol: pH Screening for Solubility
-
Prepare a series of small-volume buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10). Common biological buffers can be found in reference materials.[1]
-
Add a small, known amount of this compound to each buffer to create a slurry.
-
Vortex each sample vigorously for 1-2 minutes.
-
Allow the samples to equilibrate for at least one hour at a controlled temperature.
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry at its λmax.
-
Step 2: Employing Co-solvents
If pH adjustment is not sufficient or is incompatible with your assay, the use of a water-miscible organic co-solvent is the next logical step.
-
Underlying Principle: Co-solvents can increase the solubility of non-polar compounds in aqueous solutions by reducing the polarity of the solvent system. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful polar aprotic solvents that are often effective at dissolving compounds with multiple hydrogen bonding sites.
-
Experimental Protocol: Co-solvent Titration
-
Prepare a concentrated stock solution of this compound in 100% DMSO or DMF (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
Perform a serial dilution of the stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to prevent precipitation.
-
Visually inspect for any precipitation. If precipitation occurs, you have exceeded the solubility limit for that co-solvent concentration.
-
Important: Always run a vehicle control in your biological assay containing the same final concentration of the co-solvent to account for any effects of the solvent on the biological system.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for insolubility.
Question 2: I am performing a chemical reaction and this compound is not dissolving in my reaction solvent. What are my options?
Answer:
In a synthesis setting, you have more flexibility with solvent choice and reaction conditions compared to biological assays.
-
Solvent Selection: If your compound is insoluble in a non-polar or moderately polar solvent, consider switching to a more polar, aprotic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are excellent choices for dissolving polar, hydrogen-bonding solids.
-
-
Temperature: Increasing the reaction temperature will generally increase the solubility of a solid in a liquid.[2][3][4]
-
Caution: Ensure that your starting materials and expected products are stable at elevated temperatures. Run a small-scale test reaction to check for degradation.
-
-
Co-solvent Systems: If a single solvent is not effective or not compatible with your reaction chemistry, a co-solvent system can be employed. For example, adding a small amount of DMSO to a less polar solvent like tetrahydrofuran (THF) can significantly enhance solubility.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: While specific quantitative solubility data for this compound is not widely published, its solubility profile can be predicted based on its structure and data from similar compounds.
Table 1: Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Buffers (pH ~7) | Poorly Soluble | The molecule has significant non-polar character from the pyrimidine ring and is capable of strong intermolecular hydrogen bonding in its solid state, which water may not overcome effectively at neutral pH. |
| Polar Protic | Ethanol, Methanol | Sparingly to Moderately Soluble | These solvents can act as both hydrogen bond donors and acceptors, which can help to disrupt the crystal lattice of the solid. Solubility is expected to be better than in water. |
| Polar Aprotic | DMSO, DMF | Soluble | These solvents are strong hydrogen bond acceptors and have high polarity, making them effective at solvating polar molecules with multiple hydrogen bonding sites. |
| Non-polar | Hexane, Toluene | Insoluble | "Like dissolves like." The high polarity and hydrogen bonding capability of this compound make it incompatible with non-polar solvents. |
Q2: What is the pKa of this compound?
-
Acidic pKa: The hydroxyl group on the pyrimidinol ring is acidic. The presence of the electron-withdrawing nitro group will increase the acidity (lower the pKa) compared to an unsubstituted pyrimidinol. The pKa is likely to be in the range of 6-8.
-
Basic pKa: The amino group is basic. The electron-withdrawing effect of the nitro group and the pyrimidine ring will decrease the basicity (lower the pKa) of the amino group compared to a simple alkylamine. The pKa is likely to be in the range of 2-4.
For precise determination, experimental methods such as potentiometric titration or UV-Vis spectrophotometric titration would be required.[5][6]
Q3: Can this compound exist in different tautomeric forms?
A3: Yes, tautomerism is an important consideration for this molecule. This compound can exist in several tautomeric forms, primarily involving the migration of a proton between the hydroxyl group and the nitrogen atoms in the pyrimidine ring. The two most likely tautomers are the -ol (hydroxy) form and the -one (keto) form. The equilibrium between these forms can be influenced by the solvent and the pH. The presence of multiple tautomers can sometimes complicate solubility behavior.
Q4: Are there any safety precautions I should be aware of when handling this compound?
A4: Yes, as with any chemical, proper safety precautions should be taken. It is recommended to consult the Safety Data Sheet (SDS) for comprehensive handling and storage guidelines. In general, handle the compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
References
- ChemAxon. (n.d.). pKa calculation.
- Rupp, M. (n.d.). Predicting the pKa of Small Molecules.
- PubChem. (n.d.). 6-Amino-5-nitrosouracil.
- ChemSynthesis. (2025). 6-amino-2-morpholin-4-yl-5-nitrosopyrimidin-4-ol.
- MDPI. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
- Wang, J., et al. (2018). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 3(10), 14386-14392. [Link]
- PubChem. (n.d.). 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one.
- Flynn, A. (2021, September 6).
- Babic, S., et al. (2013). Development of Methods for the Determination of pKa Values. Molecules, 18(8), 9571-9590. [Link]
- Córdoba Gómez, L., et al. (2023).
- ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents.
- ResearchGate. (n.d.). Effects of nitro- and amino-group on the antioxidant activity of genistein: A theoretical study.
- LibreTexts Chemistry. (2023, January 29). Temperature Effects on Solubility.
- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls.
- LibreTexts Chemistry. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility.
- PubChemLite. (n.d.). 2-amino-6-methyl-5-nitropyrimidin-4-ol.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
- ResearchGate. (n.d.). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide.
- National Center for Biotechnology Information. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3649. [Link]
- Zemanova, Z., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 20(7), 12536-12555. [Link]
- MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity.
- National Center for Biotechnology Information. (2013). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicological Sciences, 133(1), 1-22. [Link]
Sources
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Technical Support Center: Optimizing Reaction Conditions for 6-Amino-5-nitropyrimidin-4-ol
Welcome to the dedicated technical support center for the synthesis and optimization of 6-Amino-5-nitropyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important chemical transformation. As your Senior Application Scientist, my goal is to equip you with the necessary knowledge to not only successfully synthesize this compound but also to optimize the reaction conditions for improved yield, purity, and safety.
I. Introduction to the Synthesis of this compound
The synthesis of this compound is a critical step in the preparation of various biologically active molecules. The most common synthetic route involves the nitration of the precursor, 6-aminopyrimidin-4-ol. This electrophilic aromatic substitution reaction, while conceptually straightforward, is fraught with potential challenges, including controlling the regioselectivity, preventing over-nitration, and minimizing oxidative side reactions. This guide will provide a comprehensive framework for navigating these challenges.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Decomposition of Nitrating Agent: Using old or improperly stored nitric or sulfuric acid. 3. Substrate Degradation: Reaction temperature is too high, leading to decomposition of the starting material or product.[1] 4. Loss of Product During Workup: Product may be partially soluble in the aqueous phase or wash solvents. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Cautiously increase the reaction time or temperature in small increments.[1] 2. Use Fresh Reagents: Ensure the use of fresh, concentrated nitric and sulfuric acids. 3. Strict Temperature Control: Maintain the recommended low temperature throughout the addition of the nitrating agent and the course of the reaction.[1] 4. Optimize Workup: Cool the reaction mixture thoroughly before filtration to minimize solubility. Use minimal amounts of ice-cold water for washing the product. |
| Formation of Dark Brown or Tarry Byproducts | 1. Oxidation of the Amino Group: The amino group is susceptible to oxidation by the nitrating agent, especially at elevated temperatures.[1][2] 2. Over-Nitration: Harsh reaction conditions can lead to the formation of polynitrated species, which are often unstable and colored. | 1. Maintain Low Temperature: This is the most critical factor. The use of an ice bath (0°C) or an ice-salt bath (<0°C) is highly recommended.[1] 2. Controlled Addition of Nitrating Agent: Add the nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation and prevent localized hotspots.[1] 3. Protecting Group Strategy: For particularly sensitive substrates, consider protecting the amino group (e.g., through acetylation) before nitration, followed by deprotection.[2] |
| Product is an Off-White or Yellowish Solid Instead of a Clean Crystalline Product | 1. Presence of Impurities: Co-precipitation of side products or unreacted starting material. 2. Oxidized Species: The final product, being an aminopyrimidine derivative, can be susceptible to air oxidation, leading to colored impurities.[3] | 1. Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., water or ethanol/water mixtures). The use of activated carbon during recrystallization can help remove colored impurities.[3] 2. Thorough Washing: Ensure the filtered product is washed thoroughly with ice-cold water and then a non-polar solvent like dichloromethane to remove residual acids and soluble impurities.[4] 3. Inert Atmosphere: During workup and storage, minimizing exposure to air by working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[3] |
| Difficulty in Isolating the Product | 1. Product is too Soluble in the Reaction Mixture: This can be an issue if the reaction volume is too large or the wrong solvent is used. 2. Fine Precipitate that is Difficult to Filter: The product may precipitate as very fine particles. | 1. Concentrate the Reaction Mixture: If feasible, carefully remove some of the solvent under reduced pressure. 2. Adjust pH: Carefully neutralize the reaction mixture to the isoelectric point of the product to minimize its solubility. 3. Use a Filter Aid: Employ a filter aid like celite to improve the filtration of fine precipitates. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal nitrating agent for the synthesis of this compound?
A1: A mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) is the most commonly employed nitrating agent for this type of transformation.[4] Sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The ratio of sulfuric acid to nitric acid is a critical parameter to optimize.
Q2: What is the ideal temperature range for this nitration reaction?
A2: Due to the presence of the activating amino group, the reaction is typically carried out at low temperatures, generally between -5°C and 10°C, to control the reaction rate and minimize side reactions like oxidation and dinitration.[1][4]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane or dichloromethane and methanol, can be used to separate the starting material from the product. The spots can be visualized under UV light.
Q4: What are the primary safety concerns associated with this reaction?
A4: The nitration of organic compounds is an energetic process and must be handled with extreme caution.[5] Key safety concerns include:
-
Exothermic Reaction: The reaction generates a significant amount of heat, and poor temperature control can lead to a runaway reaction.[5][6]
-
Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are highly corrosive and their fumes are toxic.[6][7] This reaction should always be performed in a well-ventilated fume hood.
-
Potential for Explosive Byproducts: Over-nitration can lead to the formation of unstable and potentially explosive polynitrated compounds.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[6][7] Have an emergency plan and appropriate quenching agents readily available.
IV. Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of 2,6-diamino-5-nitropyrimidin-4-ol and should be optimized for the specific substrate.[4]
Materials:
-
6-Aminopyrimidin-4-ol
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (93%)
-
Dichloromethane
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0 to -5°C in an ice-salt bath.
-
Addition of Substrate: While maintaining the low temperature, slowly add 6-aminopyrimidin-4-ol to the stirred sulfuric acid. Ensure the substrate is fully dissolved before proceeding.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Nitration: Slowly add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, ensuring the internal temperature does not exceed 5-10°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified time (e.g., 2 hours).[4] Monitor the reaction progress by TLC.
-
Workup:
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate should form. Continue stirring for some time to allow for complete precipitation.
-
Filter the solid product using a Büchner funnel.
-
Wash the filter cake thoroughly with ice-cold water until the washings are neutral to pH paper.
-
Wash the product with a small amount of cold dichloromethane to remove non-polar impurities.[4]
-
-
Drying and Purification:
-
Dry the product in a vacuum oven at a low temperature.
-
If necessary, recrystallize the crude product from a suitable solvent to obtain a pure sample.
-
V. Visualization of Key Processes
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for common synthesis issues.
VI. References
-
Nitration reaction safety - YouTube. (2024). Retrieved from [Link]
-
University of California, Riverside Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]
-
Scribd. (n.d.). Nitration Reactions in Pharma Intermediates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. Retrieved from [Link]
-
ResearchGate. (2014). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]
-
ResearchGate. (2023). Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. Retrieved from [Link]
-
ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]
-
ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]
-
PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Retrieved from [Link]
-
CORE. (n.d.). Nitration of Primary Amines to Form Primary Nitramines (Review). Retrieved from [Link]
-
Google Patents. (n.d.). WO2016059646A2 - Improved process for the preparation of 4- [6-amino-5-bromo-2- [(4-cvanophenyl) aminol]-4-pvrimidinvl]oxv]-3.5-dimethvlbenzonitrile. Retrieved from
-
National Institutes of Health. (n.d.). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Retrieved from [Link]
-
precisionFDA. (n.d.). 6-AMINO-5-(2,2-DIETHOXYETHYL)PYRIMIDIN-4-OL. Retrieved from [Link]
-
MDPI. (2020). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]
-
National Institutes of Health. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. ehs.washington.edu [ehs.washington.edu]
Technical Support Center: Purification of 6-Amino-5-nitropyrimidin-4-ol
Welcome to the technical support center for 6-Amino-5-nitropyrimidin-4-ol (CAS No. 36746-26-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important synthetic intermediate. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification processes effectively.
Understanding the Molecule: Key Physicochemical Properties
Before diving into purification strategies, let's consider the inherent properties of this compound that influence its behavior during purification.
| Property | Value/Information | Implication for Purification |
| Molecular Formula | C₄H₄N₄O₃[1] | Indicates a small, polar molecule. |
| Molecular Weight | 156.10 g/mol [1] | |
| Structure | Pyrimidine core with amino, nitro, and hydroxyl groups. | The multiple polar functional groups suggest high polarity and the potential for strong intermolecular hydrogen bonding. This will significantly impact its solubility in various solvents. The nitro group, being electron-withdrawing, can affect the reactivity and stability of the molecule. |
| Appearance | Likely a colored solid (e.g., yellow to brown) | The color can be an initial indicator of purity. Darker colors may suggest the presence of impurities or degradation products. |
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Q1: My isolated product is a dark, oily residue instead of a crystalline solid. What's happening?
Answer:
This is a common issue, particularly after synthesis. The oily nature suggests the presence of significant impurities that are preventing crystallization. Here are the likely culprits and how to address them:
-
Residual Starting Materials and Byproducts: The synthesis of this compound, likely proceeding through the nitration of 6-aminopyrimidin-4-ol, can result in several impurities. Unreacted starting material, over-nitrated products, or products of side reactions can create a complex mixture. For instance, the nitration of primary amines can sometimes be challenging and lead to byproducts.
-
Solvent Trapping: If a high-boiling point solvent was used in the reaction (e.g., DMF, DMSO), it might be trapped in the product, giving it an oily consistency.
-
Thermal Degradation: Although related aminonitropyrimidines can be quite thermally stable, prolonged exposure to high temperatures during synthesis or workup could lead to some decomposition, generating tarry impurities.
Solutions:
-
Aqueous Wash: Before attempting crystallization, dissolve the crude product in a suitable organic solvent (if possible) and wash it with water. This can help remove highly polar impurities and residual acids from the nitration step. If the product is water-soluble, this step may not be feasible.
-
Trituration: If the product is an oil, try triturating it with a solvent in which the desired product is sparingly soluble but the impurities are highly soluble. Good starting points for trituration are cold methanol, ethanol, or a mixture of diethyl ether and hexane. This can often induce crystallization of the desired product.
-
Charcoal Treatment: If the product is colored, dissolving it in a suitable solvent and treating it with activated charcoal can help remove colored impurities. However, be aware that charcoal can also adsorb some of your product, so use it sparingly.
Q2: I'm having trouble finding a good recrystallization solvent. The compound is either too soluble or not soluble at all.
Answer:
This is a classic purification challenge for highly polar molecules like this compound. The key is to find a solvent (or solvent system) where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Solvent Selection Strategy:
Based on the polar nature of the molecule, here is a suggested screening workflow:
-
Start with Polar Protic Solvents:
-
Water: Given the amino and hydroxyl groups, water is a prime candidate. Test the solubility in a small amount of cold and hot water. It's possible that it is sparingly soluble in cold water and more soluble in hot water, making it a good candidate for recrystallization from an aqueous solution.
-
Ethanol/Methanol: These are also good candidates. The compound might be too soluble in methanol at room temperature, but a mixture of ethanol and water could provide the desired solubility profile.
-
-
Consider Polar Aprotic Solvents:
-
Acetone, Ethyl Acetate: Test the solubility. These are less polar than alcohols and may provide a suitable solubility gradient.
-
Acetonitrile: This can be a good solvent for polar compounds.
-
-
Two-Solvent Recrystallization: If a single solvent doesn't work, a two-solvent system is often effective.
-
Procedure: Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., hot water or hot ethanol). Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., hexane or diethyl ether) dropwise at the elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Frequently Asked Questions (FAQs)
What are the most likely impurities in my sample?
While a definitive list depends on the specific synthetic route, if we assume the synthesis is via nitration of 6-aminopyrimidin-4-ol, potential impurities could include:
-
Unreacted 6-aminopyrimidin-4-ol: The starting material for the nitration.
-
Di-nitrated products: Nitration at other positions on the pyrimidine ring, although less likely due to the directing effects of the existing groups.
-
Oxidation products: The nitrating conditions can sometimes be oxidizing.
-
Products of ring opening/degradation: Under harsh conditions, the pyrimidine ring could potentially degrade.
My purified product is still showing a broad melting point. What should I do?
A broad melting point is a classic sign of impurities. If you have already attempted recrystallization, consider the following:
-
Repeat Recrystallization: A second recrystallization can often significantly improve purity.
-
Column Chromatography: For difficult-to-separate impurities, column chromatography can be very effective. Given the polar nature of the compound, normal-phase chromatography on silica gel with a polar mobile phase (e.g., a gradient of ethyl acetate in hexane, or dichloromethane with a small amount of methanol) could be a good starting point.
-
Purity Analysis: Use an analytical technique like HPLC to assess the purity and determine if you have a single major product with minor impurities or a mixture of components. A guide to developing an HPLC method for a similar compound suggests that a reversed-phase column with a polar endcapping might be necessary to get good retention and separation of such a polar molecule.
Is the compound sensitive to heat or light?
-
Avoid excessive heat: During recrystallization, use the minimum amount of heat necessary to dissolve the compound and avoid prolonged heating.
-
Store in a cool, dark place: Protect the purified compound from light and store it at a low temperature to prevent degradation over time. Thermal analysis of related energetic materials based on 6-amino-5-nitropyrimidine shows good thermal stability, but it is always prudent to handle nitro compounds with care.
Experimental Protocols
Protocol 1: General Recrystallization from an Aqueous Solution
This protocol is a good starting point, assuming the compound has moderate solubility in hot water and low solubility in cold water.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling with stirring.
-
Saturated Solution: Continue adding small portions of hot deionized water until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with a non-polar solvent like cold dichloromethane or diethyl ether to help remove any remaining organic impurities and to aid in drying.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general method adaptable for purity analysis, based on protocols for similar polar pyrimidine derivatives.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). A polar-endcapped C18 column may provide better results.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by a UV scan of the compound (likely in the 254-280 nm range).
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
Visualizing the Purification Workflow
The following diagram illustrates a typical purification workflow for this compound.
Caption: A generalized workflow for the purification of this compound.
References
- Alfa Chemistry. This compound. [Link]
- O'Brien, D. E., et al. "Pyrimidines. 18. 2,4-diamino-5-nitro-6-arylaminopyrimidines. Nitration study of 2,4-diamino-6-chloropyrimidine and a literature correction." Semantic Scholar. [Link]
- Zhang, X., et al. "Highly Thermally Stable Energetic Compounds Based on 6-Amino-5-nitropyrimidine".
Sources
stability issues with 6-Amino-5-nitropyrimidin-4-ol in solution
Welcome to the technical support center for 6-Amino-5-nitropyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this molecule, with a specific focus on addressing its stability challenges in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your experiments.
Introduction: Understanding the Molecule
This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its structure, featuring an amino group, a nitro group, and a hydroxyl group on the pyrimidine ring, makes it a versatile precursor for the synthesis of more complex molecules, including potential kinase inhibitors. However, the very functional groups that make it a valuable building block also contribute to its potential instability in solution. The electron-withdrawing nature of the nitro group, combined with the electron-donating amino group, can render the pyrimidine ring susceptible to various degradation pathways.
This guide will provide a comprehensive overview of the factors influencing the stability of this compound in solution, troubleshooting strategies for common issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What does this indicate?
A change in color, typically to a yellow or brownish hue, is a common indicator of degradation. This is often due to the formation of conjugated systems or polymeric degradation products. The nitro group, in particular, can be involved in redox reactions or rearrangements that lead to colored byproducts. It is crucial to investigate the cause of this color change immediately to ensure the integrity of your downstream applications.
Q2: I'm observing poor reproducibility in my experiments using this compound. Could stability be the issue?
Absolutely. Inconsistent results are a hallmark of using a labile compound. If the concentration of the active molecule is decreasing over the course of your experiment due to degradation, it will directly impact reaction kinetics, biological activity assays, and analytical measurements. Establishing the stability of your stock solutions and experimental solutions is a critical first step in troubleshooting poor reproducibility.
Q3: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound is influenced by several key factors:
-
pH: The molecule has acidic and basic functional groups, making its stability highly pH-dependent. Both strongly acidic and alkaline conditions can catalyze hydrolysis or other degradation reactions.
-
Solvent: The polarity and protic nature of the solvent can significantly impact stability. Solvation can influence the equilibrium between different tautomeric forms of the molecule, which may have different degradation rates.[1][2]
-
Temperature: As with most chemical reactions, higher temperatures accelerate the rate of degradation.[3]
-
Light: The nitroaromatic and heterocyclic nature of the molecule suggests potential photosensitivity. Exposure to UV or even ambient light can trigger photodegradation pathways.[4][5]
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the amino group or other parts of the molecule.
Q4: What are the recommended storage conditions for solutions of this compound?
To maximize shelf-life, solutions should be:
-
Stored at low temperatures: -20°C or -80°C is recommended for long-term storage.
-
Protected from light: Use amber vials or wrap containers in aluminum foil.
-
Prepared in a suitable solvent: Consider aprotic solvents like anhydrous DMSO or DMF for stock solutions. For aqueous experiments, prepare fresh solutions and use them immediately.
-
Purged with an inert gas: For sensitive applications, purging the solvent with nitrogen or argon before preparing the solution can minimize oxidative degradation.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related problems.
Issue 1: Rapid Degradation Observed in Aqueous Buffers
-
Symptom: Loss of parent compound peak and appearance of new peaks in HPLC analysis within a short timeframe (minutes to hours).
-
Potential Cause: pH-catalyzed hydrolysis. The pyrimidine ring can be susceptible to nucleophilic attack by water or hydroxide ions, especially at extreme pH values.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aqueous instability.
Issue 2: Inconsistent Results from Stock Solutions
-
Symptom: Varying experimental outcomes when using the same stock solution over a period of days or weeks.
-
Potential Cause: Gradual degradation of the compound in the stock solution, likely due to solvent effects, temperature fluctuations, or light exposure.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stock solution instability.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[6][7][8][9]
Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphate buffer, pH 7.4
-
HPLC system with UV detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze aliquots at various time points by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, incubate a solution of the compound in phosphate buffer (pH 7.4) at 60°C for 24 hours.
-
Analyze the stressed samples by dissolving the solid in methanol and diluting the solution for HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound in phosphate buffer (pH 7.4) to light in a photostability chamber (ICH Q1B conditions).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples by HPLC at appropriate time intervals.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Monitor at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm or a wavelength maximum determined by UV scan).
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and quantify the major degradation products.
-
Determine the degradation pathway based on the appearance and disappearance of peaks over time.
| Stress Condition | Temperature | Duration | Expected Outcome |
| Acidic | 60°C | 24 hours | Potential hydrolysis of the amino group or ring opening. |
| Basic | Room Temp | 24 hours | Potential hydrolysis, rearrangement, or polymerization. |
| Oxidative | Room Temp | 24 hours | Oxidation of the amino group, potential formation of N-oxides. |
| Thermal (Solid) | 80°C | 48 hours | Assess solid-state stability. |
| Thermal (Solution) | 60°C | 24 hours | Assess thermal stability in a neutral aqueous environment. |
| Photolytic | ICH Q1B | Variable | Assess light sensitivity and potential photodegradation products. |
Protocol 2: pH-Rate Profile Study
Objective: To determine the stability of this compound across a range of pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
HPLC system with UV detector.
Procedure:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).
-
For each pH to be tested, dilute a small volume of the stock solution into the corresponding buffer to a final concentration suitable for HPLC analysis.
-
Incubate the solutions at a constant temperature (e.g., 40°C).
-
At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot onto the HPLC.
-
Quantify the peak area of the parent compound at each time point.
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration of the parent compound versus time.
-
The slope of this line will give the observed first-order degradation rate constant (k_obs).
-
Plot log(k_obs) versus pH to generate the pH-rate profile. This will reveal the pH of maximum stability.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the literature, we can infer potential routes based on the chemistry of related compounds.
Caption: Potential degradation pathways for this compound.
Hydrolysis: Under acidic or basic conditions, the pyrimidine ring can be susceptible to nucleophilic attack by water or hydroxide ions, potentially leading to ring-opening products. The amino group could also be hydrolyzed to a hydroxyl group under certain conditions.
Photodegradation: Nitroaromatic compounds are known to undergo photodegradation.[5] This can involve reduction of the nitro group, denitration, or rearrangement reactions initiated by the absorption of light.
Oxidation: The amino group is susceptible to oxidation, which could lead to the formation of nitroso or N-oxide derivatives. The electron-rich pyrimidine ring itself could also be a target for oxidation.
References
- Wieczorkiewicz, P. A., Szatyłowicz, H., & Krygowski, T. M. (2023). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 28(6), 2589.
- Wieczorkiewicz, P. A., Szatyłowicz, H., & Krygowski, T. M. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 3021.
- Pharma Stability. (2023). Designing Forced Degradation for Nitrosamine-Risk Drug Products.
- Szatyłowicz, H., Wieczorkiewicz, P. A., & Krygowski, T. M. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(40), 26335–26346.
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(6), 56-65.
- Research Journal of Pharmacy and Technology. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(4), 1293-1301.
- Wieczorkiewicz, P. A., Szatyłowicz, H., & Krygowski, T. M. (2023). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers.
- LinkedIn. (2023).
- ChemicalBook. (n.d.). 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis.
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- ChemShuttle. (n.d.). This compound;CAS No.
- Kim, J., Kim, M. S., Lee, J., Park, S., & Kim, S. (2022).
- National Institutes of Health. (n.d.). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I).
- Royal Society of Chemistry. (2019). Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation. Environmental Science: Water Research & Technology, 5(6), 1083-1093.
- BenchChem. (n.d.). An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- National Institutes of Health. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
- National Institutes of Health. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Bacteriology, 192(19), 5118-5125.
- National Institutes of Health. (2019). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 26(2), 1125-1148.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- ResearchGate. (n.d.). Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines.
- National Institutes of Health. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
- ChemicalBook. (n.d.). This compound.
- MDPI. (2018). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2018(4), M1014.
- MDPI. (2022). Photodegradation of Riboflavin under Alkaline Conditions: What Can Gas-Phase Photolysis Tell Us about What Happens in Solution?. Molecules, 27(15), 4945.
- ResearchGate. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designing Forced Degradation for Nitrosamine-Risk Drug Products – Pharma Stability [pharmastability.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Amino-5-nitropyrimidin-4-ol
Welcome to the Technical Support Center for 6-Amino-5-nitropyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As Senior Application Scientists, we have compiled this guide to address potential challenges, with a focus on preventing and understanding the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound is showing a color change from off-white to yellow/brown. What could be the cause?
A color change is a common indicator of degradation. This can be initiated by several factors, including exposure to light, elevated temperatures, or incompatible solvents. The nitro group on the pyrimidine ring is susceptible to reduction, and the overall aromatic system can undergo oxidative degradation, leading to the formation of colored byproducts. We recommend immediate purity analysis by HPLC to assess the extent of degradation.
Q2: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place. We recommend storage at 2-8°C, protected from light, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture, oxygen, and light, which can all contribute to degradation.
Q3: I am seeing an unexpected peak in my HPLC analysis. How can I determine if it is a degradation product?
To identify if a new peak is a degradation product, we recommend conducting forced degradation studies. By intentionally exposing the compound to stress conditions such as acid, base, oxidation, heat, and light, you can generate potential degradation products. Comparing the retention time of the unknown peak with the peaks generated during forced degradation can help in its identification. Further characterization by LC-MS and NMR is advised for definitive structural elucidation.
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause | Recommended Action |
| Low Yield in Synthesis | Incomplete reaction or degradation of the product during workup. | Monitor the reaction closely using TLC or HPLC to ensure completion. During workup, maintain a low temperature and avoid prolonged exposure to acidic or basic conditions. Purify the product promptly after synthesis. |
| Inconsistent Biological Activity | Degradation of the compound in the assay buffer or medium. | Assess the stability of the compound in your specific assay conditions. This can be done by incubating the compound in the assay buffer for the duration of the experiment and analyzing for degradation by HPLC. If instability is observed, consider adjusting the pH or adding antioxidants. |
| Poor Solubility | The compound may have limited solubility in certain solvents. | We recommend using a co-solvent system or preparing a stock solution in a polar aprotic solvent such as DMSO or DMF, followed by dilution into the aqueous medium. Sonication may aid in dissolution. |
| Precipitation in Solution | The compound may be precipitating out of solution over time. | Ensure that the concentration of the compound does not exceed its solubility limit in the chosen solvent or buffer. If working with aqueous buffers, check for pH-dependent solubility. |
Understanding Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the literature, we can infer potential routes based on the chemistry of related nitroaromatic and aminopyrimidine compounds. Understanding these potential pathways is crucial for designing stable formulations and interpreting stability data.
Proposed Degradation Mechanisms
-
Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage, especially under strong acidic or basic conditions. The amino and hydroxyl groups can also be targets of hydrolysis.
-
Oxidation: The electron-rich pyrimidine ring is prone to oxidation, which can be accelerated by the presence of oxidizing agents, metal ions, or exposure to air and light. This can lead to the formation of N-oxides or ring-opened products.
-
Photodegradation: Nitroaromatic compounds are known to be sensitive to light.[1][2] UV or even visible light can promote the formation of reactive species that lead to decomposition.
-
Thermal Degradation: At elevated temperatures, the nitro group can be lost, and the pyrimidine ring can undergo cleavage.
The following diagram illustrates a logical workflow for investigating these potential degradation pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for a specified duration.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust HPLC method is essential for separating the parent compound from its degradation products.
1. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds. A suggested starting gradient is 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm and 280 nm).
-
Column Temperature: 30°C.
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.
The following diagram illustrates the logical steps in developing and validating a stability-indicating HPLC method.
References
- Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photochemical processes for water treatment. Chemical Reviews, 93(2), 671-698. [Link]
- Andreozzi, R., Caprio, V., Insola, A., & Marotta, R. (1999). Advanced oxidation processes (AOP) for water purification and recovery.
Sources
Technical Support Center: Synthesis of 6-Amino-5-nitropyrimidin-4-ol
Introduction
Welcome to the technical support guide for the synthesis of 6-Amino-5-nitropyrimidin-4-ol. This molecule is a crucial building block in medicinal chemistry, often serving as a precursor for developing novel kinase inhibitors and other targeted therapeutics. However, its synthesis is not without challenges. The highly activated pyrimidine ring, a consequence of the electron-withdrawing nitro group, is susceptible to a range of side reactions. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into navigating these challenges. We will move beyond simple protocols to explain the causality behind common experimental pitfalls and provide robust, self-validating methodologies to ensure your success.
Understanding the Core Synthesis & Potential Pitfalls
The most common and logical synthetic route to this compound proceeds via a sequential nucleophilic aromatic substitution (SNAr) starting from 4,6-dichloro-5-nitropyrimidine. The two chlorine atoms serve as excellent leaving groups, but controlling the selectivity of their displacement is the central challenge of this synthesis. The process typically involves two key steps:
-
Step 1: Hydrolysis. Selective replacement of one chlorine atom with a hydroxyl group.
-
Step 2: Amination. Replacement of the second chlorine atom with an amino group.
The order of these steps can be reversed, but each pathway presents unique challenges related to byproduct formation. The diagram below illustrates the primary synthetic pathway and the key diversion points where common byproducts are formed.
Caption: Primary synthesis route and major byproduct pathways.
Troubleshooting FAQs
This section addresses the most common issues encountered during the synthesis of this compound in a direct question-and-answer format.
Q1: My main impurity is the di-amino byproduct, 4,6-Diamino-5-nitropyrimidine. How is this forming from the 6-chloro-5-nitropyrimidin-4-ol intermediate?
A: This is a classic case of a competing SNAr reaction where the intended leaving group (chlorine) and the newly installed group (hydroxyl/alkoxy) are both displaced. While one might assume the C-Cl bond is significantly more labile, studies on related systems have shown that alkoxy groups can also act as leaving groups, especially when the ring is highly activated by a nitro substituent.[1][2] The formation of the di-amino byproduct occurs when the amine nucleophile attacks both the C-Cl and the C-OH (or its conjugate base, C-O⁻) positions.
Root Causes & Solutions:
-
Excess Nucleophile: Using a large excess of the amine source dramatically increases the statistical probability of a second substitution.
-
Solution: Carefully control the stoichiometry. Use no more than 1.0-1.2 equivalents of your ammonia source during the amination step.
-
-
High Temperature: Elevated temperatures provide the necessary activation energy to displace the less reactive hydroxyl/alkoxide group.
-
Solution: Run the amination step at a lower temperature for a longer duration. Monitor the reaction closely by TLC or LC/MS to find the optimal balance between conversion and byproduct formation.
-
Q2: I'm seeing a significant amount of the di-hydroxy byproduct, 5-Nitropyrimidine-4,6-diol. What causes this and how can I prevent it?
A: The formation of the di-hydroxy byproduct is a direct result of the over-hydrolysis of the starting material, 4,6-dichloro-5-nitropyrimidine. Both chlorine atoms are susceptible to displacement by hydroxide ions.
Root Causes & Solutions:
-
Harsh Hydrolysis Conditions: Using a strong base (like NaOH) at high concentrations or elevated temperatures will favor the double substitution.
-
Solution: Perform the initial hydrolysis under milder conditions. Use a weaker base (e.g., NaHCO₃) or a stoichiometric amount of a stronger base at a controlled temperature (e.g., 0-25°C).
-
-
Prolonged Reaction Time: Allowing the hydrolysis step to run for too long, even under mild conditions, can lead to the accumulation of the di-hydroxy byproduct.
-
Solution: Monitor the disappearance of the starting material via TLC. Quench the reaction as soon as the 4,6-dichloro-5-nitropyrimidine is consumed to prevent further reaction of the desired intermediate.
-
Q3: My yield is consistently low, and I have unreacted 6-chloro-5-nitropyrimidin-4-ol intermediate. How can I drive the amination to completion?
A: Incomplete conversion during the amination step is a common issue, often stemming from a desire to avoid the byproduct formation discussed in Q1. The key is to enhance the reactivity of the C-Cl bond without promoting the unwanted side reaction.
Root Causes & Solutions:
-
Insufficient Temperature/Time: The reaction may simply be too slow under the chosen conditions.
-
Solution: While high temperatures are risky, a modest increase (e.g., from room temperature to 40-50°C) can significantly improve the reaction rate. Alternatively, simply increasing the reaction time, with careful monitoring, is a safer approach.
-
-
Poor Solubility: The intermediate may not be fully soluble in the reaction medium, limiting the rate.
-
Solution: Consider using a co-solvent system. For example, if using aqueous ammonia, adding a polar, aprotic co-solvent like THF or Dioxane can improve the solubility of the pyrimidine intermediate and facilitate the reaction.
-
Q4: My final product is an intractable solid that is difficult to purify. What are the recommended purification strategies?
A: this compound and its common byproducts often have similar polarities and low solubility in common organic solvents, making purification challenging.
Recommended Methods:
-
Acid/Base Wash: The target compound has both an acidic (hydroxyl) and a basic (amino) group. You can sometimes exploit this amphoteric nature. An initial wash with a very dilute, weak acid might protonate and dissolve the more basic di-amino byproduct, while a subsequent wash with a weak base could remove the more acidic di-hydroxy byproduct. This requires careful pH control.
-
Recrystallization: This is the most effective method if a suitable solvent system can be found.
-
Recommended Solvents: Try polar, protic solvents like water, ethanol, or acetic acid, or polar aprotic solvents like DMF or DMSO, often with water as an anti-solvent. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.
-
-
Silica Gel Chromatography: This should be considered a last resort due to the high polarity and potential for streaking on the column.
-
Eluent System: A highly polar mobile phase will be required, such as Dichloromethane/Methanol (e.g., 9:1 or 8:2) or Ethyl Acetate/Methanol mixtures, often with a small amount of acetic acid or ammonia added to improve peak shape.
-
Troubleshooting Guide: Optimizing Selectivity
Use this guide to systematically troubleshoot and optimize the reaction selectivity towards the desired product.
Impact of Reaction Parameters on Product Distribution
| Parameter | To Increase Target Product Yield | To Minimize Di-Amino Byproduct | To Minimize Di-Hydroxy Byproduct | Rationale |
| Temperature | Increase moderately (40-60°C) for amination | Decrease (0-25°C) for amination | Decrease (0-25°C) for hydrolysis | Higher temperatures overcome the activation energy for displacing less reactive groups (OH), leading to di-substitution. |
| Stoichiometry | Use slight excess of nucleophile (1.1 eq) | Use strict stoichiometry (1.0 eq) of amine | Use strict stoichiometry (1.0 eq) of base | Excess nucleophile drives the reaction but greatly increases the probability of double substitution. |
| Base Strength | N/A | Use a non-nucleophilic organic base (e.g., DIPEA) if possible | Use a weak inorganic base (e.g., NaHCO₃) | A strong base like NaOH will readily hydrolyze both chlorine atoms. |
| Solvent | Aprotic polar (DMF, DMSO) | Aprotic polar (THF, Dioxane) | Protic or aqueous mixture | Aprotic solvents can enhance nucleophilicity but protic solvents are necessary for hydrolysis. |
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting reaction outcomes.
Recommended Experimental Protocol
This protocol details a reliable two-step synthesis designed to maximize the yield of this compound while controlling for common byproducts.
Protocol 1: Synthesis of this compound
Step 1: Controlled Monohydrolysis of 4,6-Dichloro-5-nitropyrimidine
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 4,6-dichloro-5-nitropyrimidine (1.0 eq) in a 1:1 mixture of THF and water (approx. 10 mL per gram of starting material).
-
Cooling: Cool the suspension to 0-5°C using an ice bath.
-
Base Addition: Prepare a solution of sodium bicarbonate (NaHCO₃, 1.1 eq) in water. Add this solution dropwise to the cooled suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The starting material is much less polar than the mono-hydrolyzed product. The reaction is complete when the starting material spot has disappeared.
-
Workup: Once complete, acidify the reaction mixture to pH 2-3 with dilute HCl. This will precipitate the product, 6-chloro-5-nitropyrimidin-4-ol.
-
Isolation: Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum. This intermediate is often pure enough for the next step without further purification.[3]
Step 2: Amination of 6-Chloro-5-nitropyrimidin-4-ol
-
Setup: In a sealed pressure vessel (if heating above ambient boiling point) or a round-bottom flask with a condenser, suspend the crude 6-chloro-5-nitropyrimidin-4-ol (1.0 eq) from the previous step in aqueous ammonium hydroxide (28-30%, approx. 1.05-1.1 eq of NH₃). A co-solvent like ethanol or THF can be added to improve solubility.
-
Reaction: Stir the mixture at room temperature for 12-24 hours or heat moderately to 40-50°C for 4-8 hours. The choice of temperature is a critical parameter to optimize based on your results (see FAQs).
-
Monitoring: Monitor the disappearance of the starting material by TLC (e.g., 9:1 Dichloromethane:Methanol). The product is more polar than the starting material.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The product, this compound, should precipitate as a solid.
-
Purification: Filter the solid, wash with a small amount of cold water, followed by a cold non-polar solvent like diethyl ether to remove any residual organic impurities.
-
Final Purification: If necessary, recrystallize the crude solid from hot water or an ethanol/water mixture to obtain the final product with high purity.
References
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- BenchChem. (n.d.). An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- ChemicalBook. (n.d.). 6-CHLORO-5-NITROPYRIMIDINE-2,4-DIAMINE synthesis.
- BenchChem. (n.d.). 6-Chloro-5-nitropyrimidin-4-ol.
- Chemical Synthesis Database. (n.d.). 6-chloro-N-methyl-5-nitropyrimidin-4-amine.
- RSC Publishing. (2023, October 2). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines.
- ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
- ResearchGate. (n.d.). Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines.
- National Institutes of Health. (n.d.). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I).
- Sigma-Aldrich. (n.d.). 6-Chloro-5-nitropyrimidin-4-amine.
- PubMed. (n.d.). 6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine.
- ChemicalBook. (n.d.). This compound.
- CymitQuimica. (n.d.). 6-Chloro-5-nitropyrimidin-4-amine.
- MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile.
- ChemicalBook. (n.d.). 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis.
- PubMed Central. (2022, March 17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
- Google Patents. (n.d.). WO2016059646A2 - Improved process for the preparation of 4- [6-amino-5-bromo-2- [(4-cvanophenyl) aminol]-4-pvrimidinvl]oxv]-3.5-dimethvlbenzonitrile.
- Semantic Scholar. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec.
- ChemicalBook. (n.d.). 6-aMino-2-Methyl-5-nitropyriMidin-4-ol.
- ResearchGate. (2023, January). The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives.
Sources
- 1. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-Amino-5-nitropyrimidin-4-ol
Welcome to the technical support center for the synthesis of 6-Amino-5-nitropyrimidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and explore alternative synthetic strategies for this critical heterocyclic building block, grounding our advice in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions for issues you may encounter during the synthesis of this compound.
Q1: What is the most established synthetic route to this compound?
The most direct and commonly cited method for synthesizing this compound is through the electrophilic nitration of a suitable pyrimidine precursor. The logical and most frequently used starting material is 6-aminopyrimidin-4-ol (also known as 6-aminouracil).
Causality Behind this Choice: 6-Aminopyrimidin-4-ol possesses an electron-rich aromatic system due to the activating effects of the amino and hydroxyl groups. These groups direct electrophiles, such as the nitronium ion (NO₂⁺), to the C5 position, which is sterically accessible and electronically activated. The reaction is typically performed using a mixture of concentrated sulfuric and nitric acids, which generates the nitronium ion in situ. Sulfuric acid acts as both a catalyst and a solvent, protonating the nitric acid to facilitate the formation of the electrophile. This method is analogous to the nitration of other activated pyrimidine systems, such as the synthesis of 2,4-Diamino-6-hydroxy-5-nitropyrimidine from 2,6-diaminopyrimidin-4(1H)-one.[1]
Q2: My nitration of 6-aminopyrimidin-4-ol is resulting in low yields and significant byproduct formation. What are the common pitfalls and how can I troubleshoot this?
Low yields and impurities during the nitration of activated heterocycles are common issues. Here’s a breakdown of potential causes and their solutions.
Troubleshooting Guide: Nitration of 6-Aminopyrimidin-4-ol
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Yield / No Reaction | Insufficiently Strong Nitrating Conditions: The pyrimidine ring, while activated, may be protonated by the strong acid, deactivating it towards electrophilic attack. | 1. Optimize Nitrating Agent: Use fuming nitric acid in concentrated sulfuric acid to increase the concentration of the nitronium ion.[1] 2. Control Temperature: While initial cooling is crucial to manage the exotherm, the reaction may require gentle heating (e.g., 30-50°C) to proceed to completion. Monitor the reaction progress carefully using TLC or LC-MS.[1][2] |
| Product Degradation (Dark Tar-like Residue) | Overheating / Runaway Reaction: The nitration of aminopyrimidines is highly exothermic. Poor temperature control can lead to oxidative degradation of the starting material and product. | 1. Strict Temperature Control: Perform the addition of the pyrimidine precursor to the acid mixture and the subsequent addition of nitric acid at a low temperature (0-5°C) using an ice bath.[3] 2. Slow, Portion-wise Addition: Add the reagents slowly and in small portions to allow for effective heat dissipation. |
| Formation of Multiple Byproducts | Over-nitration or Side Reactions: Although the C5 position is highly activated, harsh conditions can sometimes lead to undesired side reactions on the amino group or the ring itself. | 1. Milder Nitrating Agent: Consider alternative nitrating agents like potassium nitrate in sulfuric acid or acetyl nitrate for a more controlled reaction, though this may require more optimization. 2. Precise Stoichiometry: Use a slight excess, but not a large excess, of nitric acid (e.g., 1.05-1.1 equivalents) to minimize dinitration or oxidation. |
| Difficulty Isolating the Product | Product Solubility: The product is often a sparingly soluble solid. The work-up procedure is critical for good recovery. | 1. Controlled Precipitation: Quench the reaction mixture by pouring it slowly onto crushed ice. This precipitates the product while keeping impurities dissolved in the acidic aqueous solution.[2][3] 2. Thorough Washing: Wash the filtered solid with cold water to remove residual acid, followed by a solvent like ethanol or dichloromethane to remove organic impurities.[1] |
Troubleshooting Workflow: Low Nitration Yield
Caption: Alternative cyclocondensation pathway.
Advantages of this route:
-
Avoids harsh nitrating conditions on the final heterocyclic product.
-
May offer higher yields and cleaner reaction profiles if optimized.
-
Starting materials are commercially available or readily prepared.
Potential Challenges:
-
The stability of nitromalonate under strongly basic conditions.
-
Controlling the condensation to prevent polymerization or side reactions.
-
The final product exists in a tautomeric equilibrium between the -ol and -one form, which can affect its properties.
Q4: How can I effectively purify this compound, given its poor solubility in common organic solvents?
The target compound is a polar molecule with hydrogen bonding capabilities (amino, hydroxyl/keto, nitro groups), leading to low solubility in many solvents but some solubility in highly polar media.
Purification Strategies:
-
Recrystallization: This is the preferred method for purification if a suitable solvent system can be found.
-
Solvent Screening: Test solubility in hot water, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and mixtures like DMSO/water or DMF/ethanol.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter hot to remove insoluble impurities, and allow the solution to cool slowly to induce crystallization.
-
-
Acid-Base Precipitation:
-
Rationale: The amino group on the pyrimidine ring can be protonated, and the hydroxyl group (or N-H in the keto tautomer) can be deprotonated. This allows for selective dissolution and precipitation.
-
Procedure:
-
Dissolve the crude material in a dilute aqueous base (e.g., NaOH or NH₄OH).
-
Filter the solution to remove any base-insoluble impurities.
-
Carefully acidify the filtrate with an acid (e.g., HCl or acetic acid) to precipitate the purified product. [4] * Filter the solid, wash thoroughly with water to remove salts, and then with a solvent like ethanol to aid drying.
-
-
-
Washing/Trituration: If the impurities are significantly more soluble than the product, a simple wash can be effective.
-
Procedure: Suspend the crude solid in a suitable solvent (e.g., hot water, ethanol, or acetone), stir vigorously for a period, and then filter. This process washes away soluble impurities. Repeat as necessary. The washing of a similar compound with dichloromethane and then water has been reported to be effective. [1]
-
Detailed Experimental Protocols
Protocol 1: Synthesis via Nitration of 6-Aminopyrimidin-4-ol (Route A)
This protocol is a representative procedure based on standard nitration reactions of similar pyrimidine scaffolds. [1][2] Materials:
-
6-Aminopyrimidin-4-ol (1.0 eq)
-
Concentrated Sulfuric Acid (98%) (approx. 5-10 volumes)
-
Fuming Nitric Acid (>90%) (1.1 eq)
-
Deionized Water
-
Crushed Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add 6-aminopyrimidin-4-ol in small portions to the cold sulfuric acid, ensuring the temperature does not rise above 10°C. Stir until all the solid has dissolved.
-
Charge the dropping funnel with fuming nitric acid. Add the nitric acid dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature between 0-10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until reaction completion is confirmed by TLC/LC-MS.
-
In a separate large beaker, prepare a mixture of crushed ice and water (approx. 10-20 times the volume of the reaction mixture).
-
Slowly and carefully pour the reaction mixture onto the stirred ice-water slurry. A yellow precipitate should form.
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral (pH ~7).
-
Wash the solid with cold ethanol (2 x 20 mL) to facilitate drying.
-
Dry the product in a vacuum oven at 50-60°C to a constant weight.
References
- BenchChem. Application Notes and Protocols: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- BenchChem. An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- ChemicalBook. 2-Amino-5-nitropyridine synthesis.
- ChemicalBook. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis.
- Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- Konecny, J., et al. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health.
- Konecny, J., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PubMed.
- Guidechem. What are the synthesis and applications of 6-Hydroxy-5-nitronicotinic acid?
Sources
Technical Support Center: Scaling Up the Synthesis of 6-Amino-5-nitropyrimidin-4-ol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 6-Amino-5-nitropyrimidin-4-ol. As a critical intermediate in the development of various active pharmaceutical ingredients, mastering its synthesis at scale is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in established chemical principles and practical field experience.
Overview of the Synthetic Pathway
The most common and scalable method for preparing this compound is through the electrophilic nitration of the parent compound, 6-aminopyrimidin-4-ol. This reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which serves as both a catalyst and a dehydrating agent to generate the highly reactive nitronium ion (NO₂⁺).[1][2][3] The pyrimidine ring, being an electron-rich heteroaromatic system, is susceptible to electrophilic attack. The amino and hydroxyl groups are activating and direct the incoming nitro group to the C5 position.
Controlling the reaction conditions, particularly temperature, is critical to prevent over-nitration and decomposition, which are common challenges when scaling up exothermic reactions.
General Synthesis Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the likely causes and how can I improve it?
Answer: Low yields are a common scale-up challenge and can stem from several factors. The primary culprits are often incomplete reaction, product degradation, or loss during workup.
-
Causality & Explanation:
-
Inadequate Nitrating Agent Activity: The nitronium ion (NO₂⁺) is the active electrophile. Its concentration depends on the strength and water content of the acids.[1] If the sulfuric acid is not sufficiently concentrated, or if there is excess water in the system, the equilibrium shifts away from NO₂⁺ formation, leading to an incomplete reaction.
-
Poor Temperature Control: While higher temperatures can increase the reaction rate, they also significantly accelerate the rate of decomposition of the nitro product, which can be unstable in strong acid at elevated temperatures. This leads to the formation of dark, tarry byproducts.[4]
-
Sub-optimal Reagent Stoichiometry: An insufficient amount of nitric acid will naturally lead to incomplete conversion. Conversely, a large excess can increase the risk of side reactions and make the workup more hazardous.
-
Loss During Workup: The product has some solubility in acidic aqueous solutions. If the pH is not carefully controlled during precipitation or if excessive washing is performed, a significant amount of product can be lost.
-
-
Actionable Solutions:
-
Verify Acid Quality: Use fresh, high-purity concentrated (98%) sulfuric acid and fuming (>90%) nitric acid. Minimize exposure to atmospheric moisture.
-
Strict Temperature Management: Maintain the reaction temperature within the optimal range, typically 30-35°C, as suggested for similar compounds.[4] For larger batches, ensure your reactor has adequate cooling capacity. A slow, controlled addition of the starting material to the nitrating mixture is essential.
-
Optimize Stoichiometry: Carefully control the molar ratio of the reactants. A slight excess (1.05-1.1 equivalents) of nitric acid is often sufficient.
-
Controlled Precipitation: After the reaction is complete, cool the mixture to a lower temperature (e.g., 0 to -5°C) to maximize crystallization before filtration.[4] This minimizes the product's solubility in the acidic filtrate.
-
Troubleshooting Workflow: Low Yield dot
Sources
- 1. (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid | AIChE [proceedings.aiche.org]
- 2. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Inconsistent Results in Assays with 6-Amino-5-nitropyrimidin-4-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Amino-5-nitropyrimidin-4-ol (CAS: 36746-26-6). This guide is designed to provide in-depth, field-proven insights into troubleshooting the common sources of variability and inconsistency encountered in assays utilizing this compound. Our approach focuses on understanding the underlying chemical principles to empower you to diagnose and resolve experimental challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Integrity and Preparation
This section addresses issues that arise from the physical and chemical properties of the compound itself, often before it is even introduced into the main biological assay.
Q1: My stock solution of this compound is cloudy, or a precipitate has formed. What is the cause and how can I resolve it?
Possible Causes:
-
Poor Solubility: Pyrimidine derivatives can exhibit limited solubility, especially in aqueous buffers.[1] this compound, while having some polar groups (amino, hydroxyl), may not be highly soluble in neutral aqueous solutions. The formation of a precipitate suggests that the concentration of your stock solution exceeds its solubility limit in the chosen solvent.
-
Solvent Incompatibility: If you are diluting a high-concentration DMSO stock into an aqueous assay buffer, the compound can "crash out" of solution if the final percentage of DMSO is too low to maintain solubility.
-
pH-Dependent Solubility: The amino and hydroxyl groups on the pyrimidine ring are ionizable. The overall charge of the molecule, and thus its solubility in aqueous media, can be highly dependent on the pH of the solution.
Suggested Solutions & Protocols:
-
Verify Solubility Limits: Before preparing high-concentration stocks, perform a simple solubility test. Add small, known amounts of the compound to a fixed volume of your solvent (e.g., DMSO, water, ethanol) and determine the point of saturation.
-
Optimize Solvent System: For initial stock solutions, use a high-purity, anhydrous solvent like DMSO. It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically <1%) and consistent across all wells to avoid solvent-induced artifacts.
-
Adjust pH: If using aqueous buffers, systematically test the solubility of the compound across a range of pH values (e.g., pH 5.0 to 8.0). You may find that a slightly acidic or basic buffer significantly improves solubility.
-
Employ Sonication or Gentle Warming: To aid dissolution, you can sonicate the solution in a water bath or warm it gently (e.g., to 30-37°C). However, always re-check for precipitation after the solution returns to room temperature. Be cautious, as heat can also accelerate compound degradation.
Preventative Measures:
-
Always prepare fresh dilutions from a high-concentration DMSO stock for each experiment.
-
Avoid repeated freeze-thaw cycles of stock solutions, which can promote precipitation and degradation. Aliquot stocks into single-use volumes.
-
Centrifuge your stock solution vial before opening and aspirate from the supernatant to avoid transferring any microscopic precipitate.
Section 2: Assay-Specific Interference
The unique chemical structure of this compound, particularly the nitro group, can lead to non-specific interactions and assay artifacts.
Q2: I'm observing a high background signal or apparent activity that is not dose-dependent. Could the compound be interfering with my assay detection method?
Possible Causes:
-
Intrinsic Absorbance/Fluorescence: Nitroaromatic compounds are often colored (typically yellow) and can absorb light in the visible spectrum.[2] If your assay readout is colorimetric or fluorescent, the compound's intrinsic optical properties can directly interfere with the measurement, leading to false-positive or false-negative results.
-
Redox Cycling: The nitro group (NO₂) is a well-known redox-active moiety.[3][4] In the presence of cellular reducing agents (like glutathione) or certain assay components (like DTT), the nitro group can be reduced to a nitro radical anion. This radical can then be re-oxidized by molecular oxygen, creating reactive oxygen species (ROS) like superoxide.[4] This "futile cycle" can interfere with redox-sensitive assays (e.g., those using luciferase, resazurin) or cause cell toxicity.[5]
-
Reactivity with Assay Reagents: The electron-withdrawing nature of the nitro group can influence the reactivity of the pyrimidine ring. The compound may react directly with assay components, such as thiol-containing reagents (e.g., DTT, cysteine residues in proteins), leading to signal changes unrelated to the intended biological target.[5]
Suggested Solutions & Protocols:
-
Control for Optical Interference:
-
Protocol: Run a control plate containing only the assay buffer and serial dilutions of your compound. Measure the absorbance or fluorescence at the same wavelength used for your assay readout.
-
Action: If a significant signal is detected, you must subtract this background from your experimental wells. If the compound's signal is too high, you may need to switch to an alternative detection method that is not spectrally compatible with your compound.
-
-
Assess for Redox Activity:
-
Protocol: Run your assay under two conditions: with and without a strong reducing agent like DTT (if compatible with your system).
-
Action: A significant difference in compound activity between the two conditions suggests redox cycling.[5] Consider adding antioxidants like N-acetylcysteine to your assay buffer as a control or removing non-essential reducing agents.
-
Caption: The futile redox cycle of a nitro-containing compound.
References
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.
- Hernández-Luis, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 705.
- Boryczka, S., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3063.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Kim, Y. J., & Choi, J. K. (2015). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Bacteriology, 197(16), 2596-2605.
- ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- Kim, Y. J., & Choi, J. K. (2015). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 2164-84-3: 4,6-Diamino-5-nitropyrimidine | CymitQuimica [cymitquimica.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experiments with 6-Amino-5-nitropyrimidin-4-ol
Welcome to the technical support center for 6-Amino-5-nitropyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile pyrimidine derivative. As a key building block in the synthesis of various biologically active molecules, particularly kinase inhibitors, understanding its properties and potential challenges is crucial for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions encountered when working with this compound.
Q1: What are the primary applications of this compound?
A1: this compound is a valuable heterocyclic building block primarily used in the synthesis of more complex molecules. Its structure is particularly amenable to the construction of fused ring systems, such as the pyrrolo[2,3-d]pyrimidine core, which is a key structural motif in many ATP-competitive kinase inhibitors.[1] This scaffold mimics the purine ring of ATP, allowing it to bind to the ATP-binding site of various kinases and disrupt their catalytic activity.
Q2: How should I prepare a stock solution of this compound?
Q3: My compound precipitates when I add it to my aqueous assay buffer. What should I do?
A3: This is a common issue known as "crashing out" and occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous buffer where it is less soluble. To address this, consider the following:
-
Lower the final concentration: Your target concentration in the assay may be too high.
-
Reduce the final DMSO concentration: While it may seem counterintuitive, a rapid change in solvent polarity can cause precipitation. Aim for a final DMSO concentration of ≤ 0.1% in your assay.[3]
-
Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions in your assay buffer. This gradual change in solvent composition can help maintain solubility.[3]
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to store the solid compound and DMSO stock solutions at -20°C or -80°C.[4] Aliquoting the stock solution into single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can degrade the compound. While specific stability data for this compound is limited, related aminopyrimidine compounds have shown sensitivity to pH changes and prolonged exposure to light.[5][6]
Troubleshooting Guides
This section provides detailed guidance on how to address specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays
Possible Causes:
-
Compound Precipitation: As discussed in the FAQs, precipitation of the compound in the cell culture media can lead to a lower effective concentration, resulting in inconsistent data.
-
Compound Instability: The compound may be degrading in the cell culture media over the course of the experiment.
-
Cell Health: The health and density of your cells can significantly impact their response to a test compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Issue 2: Low Yield or Incomplete Reaction in Synthesis of Kinase Inhibitors
Possible Causes:
-
Impure Starting Material: The purity of your this compound can affect the reaction outcome.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of reagents are critical for successful synthesis.
-
Moisture Contamination: Some of the reagents used in the synthesis, such as phosphorus oxychloride, are sensitive to moisture.
Troubleshooting Steps:
-
Verify Starting Material Purity: Confirm the purity of your this compound using techniques like NMR or LC-MS.
-
Optimize Reaction Conditions:
-
Temperature: Ensure the reaction is maintained at the optimal temperature. For the chlorination step, this is typically refluxing at around 40°C.[7]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.
-
-
Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Weigh the Compound: Accurately weigh out the required amount of this compound. For a 1 mL 10 mM stock solution (Molecular Weight: 156.11 g/mol ), you will need 1.56 mg.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.
-
Aliquot and Store: Once the solution is clear, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize light exposure and avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Synthesis of a Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Core
This protocol describes the acid-catalyzed cyclization of a 6-amino-5-substituted pyrimidin-4-ol to form the core pyrrolo[2,3-d]pyrimidine scaffold, a common step in kinase inhibitor synthesis.[8]
Materials:
-
This compound (or a suitable derivative)
-
1N Hydrochloric Acid (HCl)
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the this compound derivative in 1N HCl.
-
Reaction: Stir the mixture at room temperature for 1 hour. A precipitate should form.
-
Filtration: Filter the precipitate and wash it with a minimal amount of cold water.
-
Drying: Dry the collected solid in a vacuum oven overnight to yield the 7H-pyrrolo[2,3-d]pyrimidin-4-ol core.
Synthesis Workflow:
Caption: General synthetic workflow for kinase inhibitors from this compound.
Protocol 3: General Cell Viability Assay (MTT Assay)
This protocol can be adapted to assess the cytotoxic effects of this compound or its derivatives on cancer cell lines.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The concentration range should be wide enough to determine a dose-response curve (e.g., 0.01 µM to 100 µM). Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells (DMSO at the same final concentration) as a negative control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Data Summary
While specific quantitative data for this compound is not extensively available, the following table provides information for structurally related compounds to guide your experimental design.
| Property | Value (for related compounds) | Source |
| Solubility | ||
| 4,6-Diamino-5-nitropyrimidine | Moderate solubility in water and organic solvents | [2] |
| Biological Activity (Derivatives) | ||
| Pyrrolo[2,3-d]pyrimidine derivatives | IC50 values in the nanomolar range against various kinases (e.g., EGFR, Her2, VEGFR2, CDK2) | [8] |
| 2-amino-4,6-dimethylpyrimidin-5-ol derivatives | Selective FGFR4 inhibitors with IC50 values in the nanomolar range | [9] |
References
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- PubMed Central. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- MDPI. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
- YouTube. (2020). Cell Culture Troubleshooting Tips and Tricks.
- World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
- MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
- PubMed Central. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
- ResearchGate. (2018). Solubility of 1-methyl-4-nitropyrazole in seventeen pure solvents at temperatures from 283.15 K to 323.15 K.
- PubMed. (2015). Stability of adenine-based cytokinins in aqueous solution.
- PubMed. (1997). Stability of 5-aminolevulinic acid in aqueous solution.
- ResearchGate. (2002). The stability of 5-aminolevulinic acid in solution.
- PubMed. (1998). Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy.
- MDPI. (2022). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile.
- PubMed. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
- ResearchGate. (2021). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents.
- ResearchGate. (2005). The stability of 5-aminolevulinic acid and its ester derivatives.
- National Institutes of Health. (2007). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 2164-84-3: 4,6-Diamino-5-nitropyrimidine | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing off-target effects of 6-Amino-5-nitropyrimidin-4-ol
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 6-Amino-5-nitropyrimidin-4-ol in their experiments. As a substituted aminopyrimidine, this compound is predicted to function as a kinase inhibitor. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to anticipate and address potential off-target effects, ensuring the generation of robust and reliable data.
I. Understanding the Compound: A Predicted Kinase-Target Profile
To provide a framework for troubleshooting, we have generated a hypothetical, yet plausible, kinase inhibition profile for this compound based on its chemical structure (SMILES: C1=C(N=C(N=C1[O-])N)O) and computational predictions using established kinase inhibitor databases. This predicted profile is intended to guide experimental design and interpretation.
Table 1: Predicted Kinase Inhibition Profile for this compound
| Target Classification | Kinase Target | Predicted Affinity (Kd) | Potential Biological Implication |
| Primary (On-Target) | Aurora Kinase A (AURKA) | 15 nM | Inhibition of mitotic progression, anti-proliferative effects. |
| Secondary (Off-Target) | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) | 80 nM | Anti-angiogenic effects, potential for cardiovascular side effects. |
| Secondary (Off-Target) | Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) | 150 nM | Inhibition of cell growth and migration, potential effects on stromal cells. |
| Tertiary (Off-Target) | c-Src Tyrosine Kinase (SRC) | > 500 nM | Broad effects on cell signaling, proliferation, and survival. |
| Tertiary (Off-Target) | Cyclin-Dependent Kinase 2 (CDK2) | > 1 µM | Minor effects on cell cycle progression. |
Disclaimer: This profile is predictive and requires experimental validation.
II. Troubleshooting Guide: Addressing Off-Target Effects
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I'm observing a more potent anti-proliferative effect in my cell line than expected based on AURKA inhibition alone. Could this be an off-target effect?
Answer: Yes, this is a strong possibility. The predicted inhibition of VEGFR2 and PDGFRβ could contribute to the observed anti-proliferative activity, especially in cell lines that are dependent on signaling through these pathways.[1] Here’s a systematic approach to dissecting this observation:
Step 1: Confirm On-Target Engagement
Before investigating off-targets, it is crucial to confirm that this compound is engaging with its intended target, AURKA, in your cellular context.
-
Protocol 1: Western Blot for Phospho-AURKA
-
Cell Treatment: Plate your cells and treat with a dose-range of this compound (e.g., 10 nM to 10 µM) for a relevant time period (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated AURKA (Thr288). Subsequently, probe with an antibody for total AURKA as a loading control.
-
Detection: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands.
-
Analysis: A dose-dependent decrease in the ratio of phospho-AURKA to total AURKA will confirm on-target engagement.
-
Step 2: Investigate Potential Off-Target Pathways
If on-target engagement is confirmed, the next step is to investigate the contribution of predicted off-target kinases.
-
Protocol 2: Western Blot for Downstream Effectors of VEGFR2 and PDGFRβ
-
Cell Treatment: Use the same treatment conditions as in Protocol 1.
-
Western Blotting: Probe membranes with antibodies against key downstream effectors of VEGFR2 and PDGFRβ signaling, such as phospho-ERK1/2 (p-ERK) and phospho-AKT (p-AKT). Use total ERK1/2 and total AKT as loading controls.
-
Analysis: A dose-dependent decrease in p-ERK or p-AKT at concentrations consistent with the predicted affinities for VEGFR2 and PDGFRβ would suggest off-target activity.
-
Step 3: Orthogonal Approaches for Target Validation
To further confirm that the enhanced anti-proliferative effect is due to off-target inhibition, consider the following:
-
Use a Structurally Different AURKA Inhibitor: Treat your cells with a well-characterized, selective AURKA inhibitor that has a different chemical scaffold. If this compound recapitulates the expected phenotype of AURKA inhibition but not the enhanced anti-proliferative effect, it strengthens the hypothesis that the additional effect of this compound is due to off-target activity.
-
Genetic Knockdown: Use siRNA or shRNA to specifically knockdown AURKA, VEGFR2, or PDGFRβ. A reduction in the anti-proliferative effect upon knockdown of VEGFR2 or PDGFRβ in the presence of this compound would provide strong evidence for their involvement.
Question 2: My experiments are showing unexpected toxicity in a cell line that does not express high levels of AURKA. What is the likely cause?
Answer: This is a classic indicator of off-target toxicity. The predicted inhibition of kinases like VEGFR2 and SRC, which are more broadly expressed and involved in fundamental cellular processes, could be the cause.
-
Workflow for Deconvoluting Off-Target Toxicity:
Caption: Workflow for investigating off-target toxicity.
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression levels of AURKA, VEGFR2, and SRC in your cell line via Western Blot or qPCR.
-
Detailed Dose-Response: Generate a precise IC50 curve for cytotoxicity. If the IC50 value aligns more closely with the predicted Kd for VEGFR2 or SRC rather than AURKA, it points towards an off-target effect.
-
Kinome Profiling: For a comprehensive understanding of the off-target landscape, consider a kinome-wide profiling service. This will provide a broad screen of kinases inhibited by this compound at a given concentration.
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm target engagement in intact cells. A thermal shift for VEGFR2 or SRC upon treatment with this compound would be direct evidence of binding.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or vehicle.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blot for the presence of AURKA, VEGFR2, and SRC.
-
Analysis: A shift in the melting curve to a higher temperature for a specific kinase in the presence of the compound indicates stabilization upon binding.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for my in vitro experiments?
A1: Based on the predicted on-target affinity for AURKA (Kd = 15 nM), a starting concentration range of 10-100 times the Kd is recommended for initial cell-based assays. Therefore, a starting range of 150 nM to 1.5 µM would be appropriate to observe on-target effects. Be mindful that at the higher end of this range, you may begin to see effects from off-target inhibition of VEGFR2.
Q2: How can I improve the selectivity of my experiments for AURKA?
A2: To focus on the effects of AURKA inhibition, it is crucial to work at the lowest effective concentration. A detailed dose-response curve for your primary biological endpoint will help you determine the concentration at which you see a significant on-target effect with minimal off-target engagement. Additionally, using a highly selective, structurally unrelated AURKA inhibitor as a positive control can help differentiate on-target from off-target phenotypes.
Q3: The compound is not showing any activity in my assay. What should I check first?
A3: Before suspecting off-target effects, it's important to rule out common experimental issues.
-
Compound Integrity: Ensure the compound has been stored correctly and prepare fresh stock solutions.
-
Solubility: Visually inspect your final assay medium for any precipitation of the compound.
-
Cell Health: Confirm that your cells are healthy and in the logarithmic growth phase.
-
Target Expression: Verify that your cell line expresses the primary target, AURKA.
Q4: Are there any known liabilities of the 5-nitropyrimidine moiety?
A4: The nitroaromatic group can sometimes be associated with metabolic liabilities or non-specific activity. It is advisable to include a counter-screen with a structurally similar compound lacking the nitro group, if available, to assess its contribution to the observed biological effects.
IV. Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Signaling Pathways of Predicted Targets
Caption: Predicted on- and off-target signaling pathways.
Diagram 2: Experimental Workflow for Off-Target Validation
Caption: A systematic workflow for validating off-target effects.
V. References
-
Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D, Di Santo, R., & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. 10th EFMC Young Medicinal Chemists' Symposium, Zagreb, Croatia. [Link]
Sources
Technical Support Center: Characterization of 6-Amino-5-nitropyrimidin-4-ol
Introduction
Welcome to the technical support guide for 6-Amino-5-nitropyrimidin-4-ol (CAS No. 36746-26-6). This molecule is a key intermediate in medicinal chemistry and drug development, valued for its versatile pyrimidine scaffold. However, its unique combination of functional groups—an amino group, a nitro group, and a hydroxyl group—presents specific challenges during analytical characterization. The inherent polarity, potential for tautomerism, and specific reactivity profile can lead to ambiguous results if not properly addressed.
This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights, troubleshooting protocols, and detailed explanations to help you navigate the complexities of characterizing this compound, ensuring the integrity and reliability of your data.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Behavior
This section addresses fundamental questions about the properties of this compound that are critical for designing robust analytical methods.
Q1: Why is my compound showing poor solubility in common organic solvents like Methanol or Acetonitrile?
A1: The chemical structure of this compound contains multiple polar functional groups capable of extensive hydrogen bonding (the amino -NH₂, hydroxyl -OH, and nitro -NO₂ groups). This high polarity makes it significantly more soluble in polar protic solvents or aqueous systems than in less polar organic solvents. For analytical techniques like HPLC, it is recommended to dissolve the sample in a mixture that mimics the initial mobile phase conditions, such as a high percentage of water or an aqueous buffer, to ensure complete dissolution.[1]
Q2: I am observing multiple or broad peaks in my ¹H NMR spectrum. Is my sample impure?
A2: Not necessarily. This is a classic challenge with this molecule and is often attributable to two phenomena:
-
Keto-Enol Tautomerism: The hydroxyl group on the pyrimidine ring allows the molecule to exist in equilibrium between its 'ol' (enol) form and a 'one' (keto) form (6-amino-5-nitro-1H-pyrimidin-4-one).[2] In solution, both tautomers can be present, leading to two distinct sets of NMR signals. The ratio of these tautomers can be highly dependent on the solvent, temperature, and pH.
-
Proton Exchange: The protons on the amino (-NH₂) and hydroxyl (-OH) groups are acidic and can exchange with residual water in the NMR solvent or with each other. This exchange can lead to signal broadening. To confirm this, you can perform a D₂O exchange experiment, where the addition of a drop of deuterium oxide will cause the -OH and -NH₂ peaks to disappear or significantly diminish.
Q3: My compound appears to be degrading during thermal analysis (TGA/DSC). What is its expected thermal stability?
A3: While specific decomposition temperature for this exact molecule is not widely published, related energetic compounds based on 6-Amino-5-nitropyrimidine exhibit excellent thermal stabilities, with decomposition temperatures often exceeding 300 °C.[3] The presence of the nitro group, however, makes it an energetic material. The thermal stability is attributed to the π-conjugated planar structure of the pyrimidine ring.[3] Any unexpected degradation at lower temperatures could be due to impurities from the synthesis or interaction with the analysis pan material. It is crucial to use a pure, dry sample and an inert pan (e.g., aluminum or gold) for thermal analysis.
Q4: What is the expected reactivity of this molecule? Can it interfere with characterization?
A4: The molecule has several reactive sites. The amino group is nucleophilic, while the nitro group is strongly electron-withdrawing, which can activate the pyrimidine ring for certain reactions.[4][5] Under harsh conditions (e.g., strong acids/bases or high temperatures used in sample preparation), the nitro group could be reduced or the molecule could undergo hydrolysis. It is advisable to use mild conditions for sample preparation and storage to maintain sample integrity.
Part 2: Troubleshooting Guide for Common Analytical Issues
This table provides a systematic approach to diagnosing and solving common problems encountered during the characterization of this compound.
| Technique | Observed Problem | Potential Root Cause(s) | Recommended Solution & Rationale |
| HPLC | Poor peak shape (tailing) | 1. Secondary Interactions: The basic amino group interacts with acidic residual silanols on standard C18 columns. 2. Sample Overload: Injecting too high a concentration. | 1. Use a Polar-Endcapped Column: These columns have a modified surface that shields residual silanols, improving peak shape for basic compounds.[1] 2. Lower Mobile Phase pH: Add a buffer (e.g., 20 mM phosphate or formate) to the mobile phase to bring the pH to ~3. This protonates the amino group, ensuring it is in a single ionic state and reducing interaction with silanols. 3. Reduce Injection Concentration: Dilute the sample and reinject. |
| HPLC | No or poor retention on a C18 column | High Polarity: The molecule is highly polar and is not sufficiently retained by the non-polar stationary phase, causing it to elute in or near the solvent front.[1] | 1. Increase Aqueous Content: Start with a high-aqueous mobile phase (e.g., 95-98% aqueous buffer).[1] 2. Use a Polar-Embedded Column: These columns offer enhanced retention for polar analytes.[1] 3. Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique specifically designed for highly polar compounds. |
| LC-MS | Poor ionization or signal suppression in ESI | 1. Inefficient Protonation/Deprotonation: The molecule's charge state is pH-dependent. 2. High Buffer Concentration: Non-volatile buffers like phosphate will contaminate the MS source and suppress the signal. | 1. Optimize Mobile Phase Additives: Use volatile mobile phase modifiers like formic acid (for positive mode, ESI+) or ammonium hydroxide/formate (for negative mode, ESI-). A mobile phase with 0.1% formic acid is a standard starting point.[6] 2. Switch to Volatile Buffers: If buffering is needed, replace phosphate with ammonium formate or ammonium acetate at low concentrations (5-10 mM). |
| NMR | Inconsistent chemical shifts between samples | Solvent and Concentration Effects: The chemical shifts of protons involved in hydrogen bonding (-NH₂, -OH) are highly sensitive to the solvent, sample concentration, and temperature due to changes in intermolecular interactions.[7] | 1. Standardize Conditions: Always use the same NMR solvent, sample concentration, and acquisition temperature for comparative analysis. 2. Use an Internal Standard: Add a reference standard (e.g., TMS) directly to the sample to ensure accurate referencing. 3. Report Conditions: Clearly document the solvent and concentration used when reporting NMR data. |
Part 3: Detailed Experimental Protocol
Protocol: Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is designed to provide robust and accurate purity analysis of this compound by addressing its high polarity.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[1]
-
Column: Polar-endcapped C18 column (e.g., Waters XBridge Shield RP18, Agilent Zorbax Extend-C18), 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Water/Acetonitrile (95:5 v/v).
-
Standard: A well-characterized reference standard of this compound.
2. Sample and Standard Preparation:
-
Accurately weigh approximately 1.0 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of the Sample Diluent to a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.[1]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 310 nm (or PDA scan from 200-400 nm).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 98.0 2.0 15.0 50.0 50.0 17.0 5.0 95.0 20.0 5.0 95.0 20.1 98.0 2.0 | 25.0 | 98.0 | 2.0 |
4. System Suitability Test (SST):
-
Before running samples, perform five replicate injections of the reference standard solution.
-
Acceptance Criteria:
-
Tailing Factor: Must be between 0.8 and 1.5.
-
Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.
-
RSD of Retention Time: Must be ≤ 1.0%.
-
-
Causality: The SST ensures that the chromatographic system is performing adequately and is capable of producing accurate and reproducible results. The tailing factor is particularly important for this basic compound to confirm that secondary silanol interactions are minimized.
5. Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Identify any impurities and report their retention times and area percentages.
Part 4: Visualization of Key Workflows
Workflow for Troubleshooting HPLC Peak Asymmetry
The following diagram outlines a logical decision-making process for addressing common peak shape issues encountered when analyzing this compound with RP-HPLC.
Caption: Troubleshooting decision tree for HPLC peak asymmetry.
References
- A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Benchchem.
- 36746-26-6|this compound|BLD Pharm. BLD Pharm.
- Separation of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one on Newcrom R1 HPLC column. SIELC Technologies. Published May 16, 2018.
- CAS 2164-84-3: 4,6-Diamino-5-nitropyrimidine. CymitQuimica.
- 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis. ChemicalBook.
- CAS 36746-26-6 this compound. Alfa Chemistry.
- CAS 4316-94-3: 6-Chloro-5-nitropyrimidin-4-amine. CymitQuimica.
- Highly Thermally Stable Energetic Compounds Based on 6-Amino-5-nitropyrimidine. ResearchGate.
- This compound. ChemicalBook.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 2164-84-3: 4,6-Diamino-5-nitropyrimidine | CymitQuimica [cymitquimica.com]
- 5. CAS 4316-94-3: 6-Chloro-5-nitropyrimidin-4-amine [cymitquimica.com]
- 6. 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
improving the purity of synthesized 6-Amino-5-nitropyrimidin-4-ol
An in-depth guide to overcoming common challenges in the synthesis and purification of 6-Amino-5-nitropyrimidin-4-ol, designed for chemists and drug development professionals. This technical support center provides practical, field-tested solutions to enhance product purity and yield.
Technical Support Center: this compound
Welcome to the technical support hub for the synthesis of this compound. As a Senior Application Scientist, I understand that achieving high purity for this important intermediate is critical for downstream applications. This guide is structured to address the most common issues encountered during its synthesis and purification through a practical, question-and-answer format.
Troubleshooting Guide: From Crude Product to High-Purity Material
This section addresses specific experimental observations and provides a logical framework for identifying the root cause and implementing an effective solution.
Q1: My final product is a brownish-red or dark yellow solid, not the expected pale yellow. What causes this discoloration and how can I purify it?
Expert Analysis: This is a very common issue. The discoloration typically arises from two sources: residual acidic reagents from the nitration mixture (concentrated sulfuric and nitric acids) and the formation of colored organic byproducts. The harsh, oxidizing nature of the nitrating environment can lead to minor degradation of the pyrimidine ring or the formation of polymeric impurities.
Corrective Actions:
-
Thorough Washing: The first and most critical step is to remove residual acids and some of the more soluble colored impurities. A multi-solvent washing procedure is highly effective. A procedure based on a similar synthesis demonstrates the effectiveness of sequential washing.[1]
-
Recrystallization: For removing ingrained impurities and achieving the highest purity, recrystallization is the gold standard. The choice of solvent is critical. Given the polar nature of this compound, polar solvents are required. You may need to screen a few solvent systems to find the optimal one for your specific impurity profile.
Protocol 1: Post-Synthesis Washing
-
After filtration of the crude product from the reaction mixture, transfer the filter cake into a beaker.
-
Create a slurry by adding deionized water (approx. 10 mL per gram of crude product). Stir vigorously for 15-20 minutes.
-
Filter the solid and repeat the water wash. This removes the bulk of the residual acids.
-
Next, wash the filter cake with a non-polar organic solvent like dichloromethane (approx. 5-10 mL per gram) to remove non-polar colored impurities.[1]
-
Finally, wash with a small amount of cold ethanol or acetone to facilitate drying.
-
Dry the product under vacuum at 40-50°C to a constant weight.
Protocol 2: Recrystallization
-
Place the washed, crude product in an appropriately sized Erlenmeyer flask.
-
Add a small amount of a suitable solvent (see Table 1) and heat the mixture to reflux with stirring.
-
Continue adding the solvent in small portions until the solid is completely dissolved.
-
If the solution is still colored, you can perform a hot filtration through a pad of celite or activated carbon to remove insoluble and polymeric impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent System | Rationale | Boiling Point (°C) |
|---|---|---|
| Ethanol / Water | Good for polar compounds; water decreases solubility of the product at lower temperatures. | Varies |
| Acetic Acid / Water | Often effective for nitrogen-containing heterocycles. | Varies |
| Dimethylformamide (DMF) / Water | Strong solvent for highly polar compounds; water acts as the anti-solvent. | Varies |
| Acetone | A good general-purpose solvent for moderately polar compounds.[2] | 56 |
Q2: My HPLC analysis shows low purity (<95%) with a significant peak for the unreacted starting material. How can I drive the reaction to completion?
Expert Analysis: Detecting a significant amount of the starting 6-aminopyrimidin-4-ol indicates an incomplete reaction. The nitration of an electron-rich heterocyclic system is generally rapid but can be hampered by several factors. The primary amine can be protonated by the strong acid, deactivating the ring towards electrophilic substitution. Therefore, precise control over reaction conditions is essential.
Corrective Actions:
-
Temperature Control: The reaction temperature is a critical parameter. For the synthesis of a similar compound, 2,6-diamino-5-nitropyrimidin-4-ol, a temperature range of 30-35°C is maintained during the addition of the nitrating agent.[1] Temperatures that are too low can significantly slow the reaction rate, while excessively high temperatures can promote the formation of degradation products.
-
Stoichiometry of Reagents: Ensure that a sufficient excess of the nitrating agent (nitric acid) is used. However, an extremely large excess can increase the risk of side reactions. A molar ratio of approximately 1.05 to 1.2 equivalents of nitric acid to the substrate is a good starting point.
-
Reaction Time: The reaction should be allowed to proceed for an adequate duration after the addition of the nitrating agent is complete. A typical time is around 2 hours.[1] It is highly advisable to monitor the reaction's progress.
Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
TLC System: Use silica gel plates. A good mobile phase to start with is a mixture of Dichloromethane:Methanol (e.g., 9:1 or 8:2 v/v).
-
Spotting: On a TLC plate, spot the starting material (dissolved in a suitable solvent), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Sampling: Carefully take a small aliquot from the reaction mixture, quench it in a vial with ice-cold water, and extract with a small amount of ethyl acetate. Use the ethyl acetate layer for TLC spotting.
-
Analysis: Develop the plate and visualize under UV light (254 nm). The reaction is complete when the spot corresponding to the starting material has disappeared or is very faint in the reaction mixture lane.
Q3: My product appears clean by TLC, but the HPLC shows multiple small impurity peaks. What are these and how do I remove them?
Expert Analysis: This situation highlights the superior resolving power of HPLC compared to TLC. These small peaks are likely structurally similar byproducts that co-elute with the product in simpler chromatographic systems. Potential impurities in this synthesis include:
-
Dinitrated products: Over-nitration can lead to the introduction of a second nitro group.
-
Oxidation byproducts: The pyrimidine ring can be susceptible to oxidation under the harsh reaction conditions.
-
Nitrosated impurities: While less common for primary amines, nitrosation can sometimes occur, leading to nitroso-pyrimidine impurities.[3][4]
Corrective Actions:
-
Optimized Recrystallization: This is the most effective method. You may need to perform a second recrystallization using a different solvent system from the first pass to target impurities with different solubility profiles.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment: A robust HPLC method is essential to confirm the purity of your final product. For polar compounds like this, a reversed-phase method is standard.[5]
Protocol 4: Standard HPLC Method for Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is required.[5]
-
Sample Preparation: Accurately weigh ~1.0 mg of your sample and dissolve it in 1.0 mL of a Water/Acetonitrile (95:5 v/v) mixture. Filter through a 0.45 µm syringe filter before injection.[5]
-
Analysis: Inject the sample and calculate the purity based on the peak area percentage. The goal is to have the main product peak be >98% of the total area.
Table 2: Recommended HPLC Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, Polar-Embedded or Endcapped (e.g., 4.6 x 150 mm, 5 µm) | A polar-embedded column enhances the retention of polar analytes like this compound.[5] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Provides good peak shape and is MS-compatible (formic acid).[3][4] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Elution | Gradient (e.g., 5% B to 95% B over 20 minutes) | Ensures that both polar and potential non-polar impurities are eluted and resolved.[5] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | 254 nm or 280 nm (scan with PDA to find optimal wavelength) | Pyrimidine systems typically have strong UV absorbance in this range. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
Visualizing the Workflow
A logical approach is key to efficient troubleshooting and purification.
Caption: Troubleshooting workflow for purity issues.
Caption: Step-by-step purification and analysis workflow.
Frequently Asked Questions (FAQs)
-
Q: What is the best way to store purified this compound?
-
A: It should be stored in a tightly sealed container, protected from light, in a cool, dry place. A desiccator is recommended to prevent moisture absorption.
-
-
Q: How can I definitively confirm the identity of my synthesized product?
-
A: Beyond HPLC, full characterization should be performed using techniques like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, Mass Spectrometry (MS) to verify the molecular weight, and Infrared (IR) spectroscopy to identify key functional groups (amino, nitro, hydroxyl).
-
-
Q: What are the most critical safety precautions when performing this nitration?
-
A: Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. The nitrating mixture (concentrated H₂SO₄ and HNO₃) is extremely corrosive and a strong oxidizing agent. Add reagents slowly and ensure the reaction temperature is controlled with an ice bath on standby to manage any exotherm.
-
References
- BenchChem Technical Support Team. (2025). A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. BenchChem.
- SIELC Technologies. (2018). Separation of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one on Newcrom R1 HPLC column.
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Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 6-Amino-5-nitropyrimidin-4-ol
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the lifeblood of innovation. The compound 6-Amino-5-nitropyrimidin-4-ol, a pyrimidine derivative, belongs to a class of molecules that have historically yielded a rich harvest of therapeutic agents. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—the aminopyrimidine core and the nitro group—are present in compounds with known anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2]
This guide provides a comprehensive, technically-grounded framework for the initial biological validation of this compound. We will not merely present protocols; we will delve into the scientific rationale behind a tiered experimental approach, ensuring a self-validating and robust characterization of this promising compound. Our comparative analysis will benchmark its potential activities against two well-established drugs: 5-Fluorouracil (5-FU) , a pyrimidine analog used in oncology, and Sulfamethoxazole , an antibiotic that targets folate synthesis.[3][4]
Part 1: A Tiered Approach to Biological Validation
A logical and resource-efficient validation process begins with broad, high-throughput screening to identify potential areas of biological activity, followed by more specific assays to elucidate the mechanism of action. Our proposed workflow is designed to maximize information while minimizing compound expenditure in the early stages.
Part 2: Experimental Protocols & Scientific Rationale
Tier 1: Cytotoxicity Screening - The MTT Assay
Scientific Rationale: The first crucial question is whether this compound has any effect on cell viability. A broad-spectrum cytotoxicity screen against a panel of cancer cell lines is an efficient starting point. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often proportional to the number of viable cells.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan.[6] This initial screen will guide our subsequent, more focused investigations.
Experimental Protocol: MTT Assay [7]
-
Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound, 5-Fluorouracil (positive control), and a vehicle control (e.g., DMSO) in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the cell plates with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Visually confirm the formation of purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Tier 1: Antimicrobial Screening - Minimum Inhibitory Concentration (MIC) Assay
Scientific Rationale: The pyrimidine ring is a core structure in many antimicrobial agents. Therefore, it is prudent to screen this compound for antibacterial activity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] We will test against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Experimental Protocol: Broth Microdilution MIC Assay [10]
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound and Sulfamethoxazole (positive control) in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Part 3: Mechanistic Insights and Comparative Analysis
The results from Tier 1 will dictate the direction of our mechanistic studies.
Scenario A: If the Compound is Cytotoxic
Should this compound exhibit significant cytotoxicity, the next logical step is to investigate its mechanism. Many pyrimidine-based anticancer agents function as kinase inhibitors or by interfering with DNA synthesis.[1][11]
Proposed Tier 2 Experiment: Kinase Inhibition Assay
Scientific Rationale: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. A broad-panel kinase inhibition screen can quickly identify potential enzymatic targets. Furo[3,2-b]pyridin-3-ol derivatives, for example, have shown significant inhibitory activity against various kinases.[12]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic) [12][13]
-
Assay Setup: In a 96- or 384-well plate, combine a purified recombinant kinase, its specific substrate peptide, and a buffer containing ATP and MgCl2.
-
Inhibitor Addition: Add this compound at various concentrations.
-
Reaction Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization, TR-FRET, or luminescence-based ADP detection.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Plot a dose-response curve to determine the IC50 (concentration for 50% inhibition).
Scenario B: If the Compound is Antimicrobial
If the compound shows antimicrobial activity, its structural similarity to components of the folate synthesis pathway warrants investigation.
Proposed Tier 2 Experiment: Dihydropteroate Synthase (DHPS) Inhibition Assay
Scientific Rationale: Sulfamethoxazole acts by competitively inhibiting DHPS, an enzyme crucial for bacterial folate synthesis.[4][14] Given that this compound is an aminopyrimidine, it could potentially act as an antimetabolite in this pathway.
Part 4: Data Presentation and Comparative Benchmarking
All quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Comparative Cytotoxicity Profile (GI50 in µM)
| Cell Line | This compound | 5-Fluorouracil (Comparator) |
| MCF-7 (Breast) | Experimental Value | 5.2 |
| A549 (Lung) | Experimental Value | 8.7 |
| HCT116 (Colon) | Experimental Value | 3.1 |
Table 2: Comparative Antimicrobial Profile (MIC in µg/mL)
| Bacterial Strain | This compound | Sulfamethoxazole (Comparator) |
| S. aureus (ATCC 29213) | Experimental Value | 16 |
| E. coli (ATCC 25922) | Experimental Value | 8 |
Table 3: Comparative Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | This compound | Staurosporine (Control) |
| EGFR | Experimental Value | 6 |
| CDK2 | Experimental Value | 3 |
| SRC | Experimental Value | 7 |
Conclusion
This guide outlines a systematic and scientifically rigorous approach to the initial biological characterization of this compound. By employing a tiered screening strategy and making informed comparisons to established drugs like 5-Fluorouracil and Sulfamethoxazole, researchers can efficiently uncover the therapeutic potential of this novel compound. The causality-driven experimental design ensures that each step logically informs the next, building a comprehensive and trustworthy biological profile. The provided protocols serve as a robust starting point for any laboratory equipped for standard cell and microbiology work, paving the way for potential lead optimization and further drug development.
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The Pyrimidine Scaffold: A Comparative Guide to Kinase Inhibition, Featuring 6-Amino-5-nitropyrimidin-4-ol
Introduction: The Ubiquitous Kinase and the Privileged Pyrimidine
Protein kinases, orchestrators of a vast array of cellular processes, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. Their dysregulation is a hallmark of many diseases, driving aberrant cell growth, proliferation, and survival. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and at the heart of many of these successful therapeutics lies the pyrimidine scaffold.[1][2] This heterocyclic ring system, a fundamental component of DNA and RNA, serves as an excellent bioisostere for the adenine core of ATP, enabling competitive inhibition at the kinase's ATP-binding site.[1][2] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide provides a comparative analysis of the kinase inhibitory potential of 6-Amino-5-nitropyrimidin-4-ol , a compound with limited published data as a kinase inhibitor, against a panel of well-established pyrimidine-based kinase inhibitors. By examining the structural features, inhibitory profiles, and mechanisms of action of these established drugs, we can extrapolate the potential of this compound as a kinase inhibitor scaffold and provide a framework for its future investigation.
Comparative Analysis of Pyrimidine-Based Kinase Inhibitors
To understand the potential of this compound, we will compare it to four exemplary pyrimidine-based kinase inhibitors with diverse structures and targets:
-
Gefitinib: An anilino-quinazoline that selectively inhibits the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
-
Ibrutinib: A pyrazolo[3,4-d]pyrimidine that acts as an irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).
-
UNC2025: A potent dual inhibitor of Mer Tyrosine Kinase (MerTK) and FMS-like Tyrosine Kinase 3 (FLT3).
-
BMS-777607: A multi-targeted inhibitor with high affinity for the MET, AXL, and RON receptor tyrosine kinases.
Structural Comparison
The kinase inhibitory activity of a pyrimidine-based compound is heavily influenced by the nature and position of its substituents. The core pyrimidine ring typically forms hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, mimicking the interaction of adenine. The substituents at various positions then dictate the inhibitor's potency and selectivity by interacting with other residues within and around the active site.
Caption: Structural comparison of this compound with selected pyrimidine-based kinase inhibitors.
Analysis of this compound's Structural Features:
-
6-Amino Group: The amino group at the 6-position can act as a hydrogen bond donor, potentially interacting with the kinase hinge region or other nearby residues. This is a common feature in many kinase inhibitors.
-
4-Hydroxy Group: The hydroxyl group at the 4-position can also participate in hydrogen bonding, either as a donor or an acceptor. Its presence suggests a potential for strong interactions within the ATP-binding pocket.
-
5-Nitro Group: The nitro group at the 5-position is a strong electron-withdrawing group. This can significantly alter the electronic properties of the pyrimidine ring and influence its interactions with the target kinase.[3] While not a common feature in the selected comparators, the electron-withdrawing nature of the nitro group could potentially enhance binding to specific kinases by creating favorable electrostatic interactions.[3]
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a kinase inhibitor. The following table summarizes the reported IC50 values for our comparator compounds against their primary targets and selected off-targets. It is important to note that IC50 values can vary depending on the assay conditions, so this table serves as a comparative guide.
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Targets | IC50 (nM) |
| Gefitinib | EGFR | 0.41[4] | EGFR (L858R + T790M) | 21,461[5] |
| Ibrutinib | BTK | 0.5[6] | ITK, TEC, BLK, JAK3, EGFR, HER2 | Varies |
| UNC2025 | MerTK, FLT3 | 0.46 (MerTK), 0.35 (FLT3)[7] | AXL, TYRO3 | 1.65 (AXL), 5.83 (TYRO3)[7] |
| BMS-777607 | AXL, RON, c-Met, Tyro3 | 1.1 (AXL), 1.8 (RON), 3.9 (c-Met), 4.3 (Tyro3)[4] | Lck, VEGFR-2, TrkA/B | >40-fold less potent |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase.
Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ format.
Detailed Steps:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., this compound) in 100% DMSO. Further dilute these solutions in the appropriate kinase buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of diluted compound or DMSO (vehicle control).
-
2 µL of the target kinase enzyme in kinase buffer.
-
2 µL of a mixture containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.[5]
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of a kinase inhibitor on the proliferation of cancer cell lines.
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the test compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Structure-Activity Relationship (SAR) and Future Directions
The pyrimidine scaffold is a highly "privileged" structure in kinase inhibitor design, with substitutions at the 2, 4, and 5-positions being particularly important for modulating potency and selectivity.[1]
Caption: Key positions for substitution on the pyrimidine ring and their general influence on kinase inhibitory activity.
Based on the analysis of our comparator compounds and general SAR principles, we can hypothesize the following for this compound:
-
Potential for Hinge Binding: The 6-amino and 4-hydroxy groups provide strong potential for hydrogen bonding with the kinase hinge region, a critical interaction for many pyrimidine-based inhibitors.
-
Role of the Nitro Group: The electron-withdrawing nitro group at the 5-position is the most unique feature. It could either enhance potency against specific kinases through favorable electrostatic interactions or, conversely, be sterically hindering or electronically unfavorable for binding to others.[3] Its impact on selectivity will be a key point of investigation.
-
Path Forward: To evaluate the true potential of this compound, a systematic approach is required. This would involve:
-
Synthesis and Characterization: Confirmation of the structure and purity of the compound.
-
Broad Kinase Screening: Profiling the compound against a large panel of kinases to identify initial hits.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications at the 5- and 6-positions to understand the contribution of the nitro and amino groups to activity and selectivity. For example, replacing the nitro group with other electron-withdrawing or electron-donating groups, and exploring different substituents on the amino group.
-
Cell-Based Assays: Evaluating the most promising compounds in cellular assays to determine their effects on cell proliferation, apoptosis, and target kinase phosphorylation.
-
Conclusion
While this compound is not a well-documented kinase inhibitor, its pyrimidine core, coupled with the potential for key hydrogen bonding interactions from its amino and hydroxyl groups, makes it an intriguing starting point for inhibitor design. The unique presence of a nitro group at the 5-position presents both a challenge and an opportunity for achieving novel selectivity profiles. By following the established principles of kinase inhibitor discovery and employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate the potential of this and other novel pyrimidine scaffolds, contributing to the development of the next generation of targeted therapeutics.
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A Comparative Guide to 6-Amino-5-nitropyrimidin-4-ol and Other Pyrimidine Derivatives for Researchers in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds, including nucleobases essential for life.[1][2][3] Its inherent drug-like properties and synthetic tractability have made it a privileged structure in the quest for novel therapeutics.[4][5][6] This guide provides an in-depth technical comparison of 6-Amino-5-nitropyrimidin-4-ol with other key pyrimidine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, chemical properties, and biological activities, supported by experimental data and protocols to inform rational drug design and development.
The Significance of the Pyrimidine Core
Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3.[7] This fundamental structure is found in a vast array of biologically important molecules, including the nucleobases uracil, thymine, and cytosine, which are integral components of nucleic acids. The diverse biological activities exhibited by pyrimidine derivatives, such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties, stem from their ability to interact with a wide range of biological targets.[4][5][8]
This compound: A Versatile Building Block
This compound is a key pyrimidine derivative characterized by the presence of an amino group at position 6, a nitro group at position 5, and a hydroxyl group at position 4. The electron-withdrawing nitro group significantly influences the chemical reactivity of the pyrimidine ring, making it a valuable precursor for the synthesis of more complex heterocyclic systems, particularly purines, through reactions like the Traube purine synthesis.[3][7][9]
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of a 6-aminopyrimidin-4-ol precursor. A general and effective method involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
Experimental Protocol: Synthesis of 2,6-diamino-5-nitropyrimidin-4-ol (A structurally similar analogue)
This protocol for a closely related compound illustrates the general principles of nitration on a pyrimidine ring.[9]
Materials:
-
2,6-diaminopyrimidin-4(1H)-one
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (93%)
-
Dichloromethane
-
Water
Procedure:
-
Dissolve 126 g of 2,6-diaminopyrimidin-4(1H)-one in 730 g of the filtrate from a previous batch with stirring, maintaining the temperature between 30 and 35°C.
-
Slowly add 20 g of concentrated sulfuric acid (98%).
-
While maintaining the temperature, add 68.5 g (1.01 mol) of 93% fuming nitric acid dropwise.
-
Continue the reaction for 2 hours after the addition is complete.
-
Cool the reaction mixture to -5 to 0°C to induce crystallization.
-
Filter the mixture to collect the solid product. The filtrate can be recycled for the next batch.
-
Wash the solid first with 100 mL of dichloromethane and then with 200 mL of water.
-
Dry the product to obtain brownish-yellow to brownish-red solid of 2,6-diamino-5-nitropyrimidin-4-ol.
Expected Yield and Purity: Approximately 96.4% yield with a purity of 98.7% as determined by HPLC.[9]
Caption: General synthetic scheme for the nitration of 6-aminopyrimidin-4-ol.
Comparative Performance: Biological Activity
The true value of a pyrimidine derivative in drug discovery lies in its biological activity profile. Here, we compare the potential of this compound as a scaffold to other pyrimidine derivatives in key therapeutic areas.
Anticancer Activity
Numerous pyrimidine derivatives have been investigated for their anticancer properties, with several compounds demonstrating potent activity against various cancer cell lines.[8][10][11] The mechanism of action often involves the inhibition of critical enzymes in cancer cell proliferation, such as kinases.[4][12]
| Pyrimidine Derivative Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 1n | HCT-116 (Colon) | 1.98 ± 0.69 | [4] |
| Pyrido[2,3-d]pyrimidine | Compound 1n | MCF-7 (Breast) | 2.18 ± 0.93 | [4] |
| Pyrazolo[3,4-d]pyrimidine | Compound 5 | HT1080 (Fibrosarcoma) | 96.25 | [8] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | A549 (Lung) | 68.75 | [8] |
| 6-(dibromomethyl)-5-nitropyrimidine | Compound 11 | L1210 (Leukemia) | 0.32 | [13] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Pyrimidine compounds to be tested
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyrimidine compounds and a vehicle control.
-
Incubate for a further 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.[10]
Caption: Workflow of a typical MTT cytotoxicity assay.
Antimicrobial Activity
The emergence of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Pyrimidine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[14][15][16] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.
| Pyrimidine Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivative (4f) | Bacillus subtilis | - | [15][16] |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivative (4g) | Staphylococcus aureus | - | [15][16] |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivative (4h) | Escherichia coli | - | [15][16] |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivative (4i) | Fusarium oxysporum | - | [15][16] |
Note: Specific MIC values were not provided in the abstracts, but the compounds were reported to have "good antimicrobial activity."
Analysis: The antimicrobial potential of pyrimidine derivatives is evident, although quantitative data for direct comparison is often compound- and species-specific. The structural features of this compound, particularly the amino and nitro groups, are known to be present in various antimicrobial compounds. This suggests that derivatives of this compound could be explored for their potential as novel antimicrobial agents.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Pyrimidine compounds to be tested
-
Positive control antibiotic
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the pyrimidine compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
The Role of this compound as a Synthetic Precursor
Beyond its potential intrinsic biological activity, this compound is a highly valuable intermediate for the synthesis of other heterocyclic systems, most notably purines. The Traube purine synthesis, a classical method for constructing the purine ring system, often utilizes 4,5-diaminopyrimidines as key precursors.[3][7][9][17]
The 5-nitro group of this compound can be readily reduced to an amino group, yielding a 5,6-diaminopyrimidine derivative. This intermediate can then be cyclized with a one-carbon source, such as formic acid or a derivative, to form the imidazole ring of the purine.
Caption: The utility of this compound as a precursor in the Traube purine synthesis.
This synthetic versatility makes this compound a critical starting material for the generation of diverse libraries of purine derivatives for screening against various biological targets.
Conclusion and Future Directions
This compound stands out as a pyrimidine derivative of significant interest due to its strategic placement of functional groups. While direct comparative data on its biological activity is still emerging, its structural features and its role as a key precursor for purine synthesis underscore its importance in drug discovery.
For researchers, the key takeaways are:
-
Synthetic Versatility: this compound is a readily accessible intermediate that can be further functionalized at its amino and hydroxyl groups, and its nitro group can be transformed to open up new synthetic avenues.
-
Potential for Biological Activity: The presence of the amino, nitro, and hydroxyl groups suggests the potential for a range of biological activities, which warrants further investigation.
-
Gateway to Purine Scaffolds: Its utility in the Traube purine synthesis makes it an invaluable tool for generating libraries of purine analogs, a class of compounds with proven therapeutic relevance.
Future research should focus on the systematic evaluation of this compound and its derivatives in a battery of biological assays to fully elucidate its therapeutic potential. Direct, head-to-head comparisons with other pyrimidine derivatives under standardized conditions will be crucial for establishing a clear understanding of its structure-activity relationships and for guiding the development of the next generation of pyrimidine-based drugs.
References
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- Chatterjee, A., & Sharma, P. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-11.
- Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Salahi, R., Al-Ostoot, F. H., Marzouk, M., ... & Al-Salahi, O. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 27(19), 6563.
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- Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of enzyme inhibition and medicinal chemistry, 37(1), 844-856.
- Zapol'skii, V., Namyslo, J. C., Altug, C., & Kaufmann, D. E. (2008). Chemistry of Polyhalogenated Nitrobutadienes, 6: A New Ring-Closure Approach to Perfunctionalized 5-Nitropyrimidines. Synthesis, 2008(01), 113-121.
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A Senior Application Scientist's Comparative Guide to the Efficacy of 6-Amino-5-nitropyrimidin-4-ol Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of clinically successful drugs.[1] Its inherent drug-like properties, synthetic tractability, and ability to mimic the purine bases of DNA and RNA make it a fertile ground for the development of novel therapeutics.[1][2] This guide focuses on a specific, highly functionalized pyrimidine core: 6-Amino-5-nitropyrimidin-4-ol . We will provide an in-depth comparison of its analogs, grounded in experimental data, to illuminate their therapeutic potential, particularly in oncology. Our analysis will not only present data but also explore the causal relationships between chemical structure and biological efficacy, reflecting the rigorous, evidence-based approach required in modern drug discovery.
The Strategic Importance of the this compound Scaffold
The therapeutic promise of this scaffold is not accidental; it is a product of deliberate chemical design. The pyrimidin-4-ol core, substituted with an amino group at position 6 and a nitro group at position 5, possesses a unique combination of features:
-
Hydrogen Bonding Hub: The amino group and the hydroxyl group (in its tautomeric oxo form) provide critical hydrogen bond donors and acceptors, essential for anchoring the molecule within the active site of a target protein.
-
Electronic Activation: The potent electron-withdrawing nitro group at the 5-position significantly modulates the electronic character of the pyrimidine ring. This activation not only influences binding interactions but also makes the ring susceptible to nucleophilic aromatic substitution, a key strategy for synthesizing a diverse library of analogs.[3]
-
Vector for Diversity: The scaffold allows for chemical modification at multiple positions (e.g., at the 2-position or by functionalizing the amino group), enabling systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[2]
Comparative Efficacy I: Analogs as Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The pyrimidine core is a well-established pharmacophore for ATP-competitive kinase inhibitors.[2][4][5] While direct comparative data for a series of this compound analogs is not extensively published, we can draw authoritative insights from structurally related aminopyrimidinol derivatives to understand the SAR principles.
A compelling case study involves 2-amino-4,6-dimethylpyrimidin-5-ol derivatives developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma (HCC).[6][7][8]
Structure-Activity Relationship Analysis
In a study by Lee et al. (2022), a series of aminopyrimidinol derivatives were synthesized and evaluated for their inhibitory activity against FGFR kinases.[6] The data reveals critical insights into how substitutions on the pyrimidine core and its appended moieties dictate efficacy and selectivity.
Table 1: Comparative Inhibitory Activity of Aminopyrimidinol Analogs against FGFR Kinases (IC₅₀ in nM)
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity for FGFR4 (over FGFR1/2/3) | Reference |
| BLU9931 (Control) | FGFR4 | 40 | ~50-fold | [6] |
| Compound 6A | FGFR4 | 190 | 1.5 to 8-fold | [6] |
| FGFR1 | 1565 | [6] | ||
| FGFR2 | 1149 | [6] | ||
| FGFR3 | 277 | [6] | ||
| Compound 6O | FGFR4 | 75.3 | 398 to >664-fold | [6] |
| FGFR1 | >50,000 | [6] | ||
| FGFR2 | 35,482 | [6] | ||
| FGFR3 | >30,000 | [6] |
Data extracted from Lee, J. H., et al. (2022).[6]
Expert Analysis: The leap in selectivity and potency from compound 6A to 6O is remarkable. Compound 6O , an aminodimethylpyrimidinol derivative, demonstrated an FGFR4 selectivity at least 8 times greater than the positive control, BLU9931.[6][7] This superior performance was attributed to specific substitutions on the phenyl ring attached to the core, highlighting that modifications peripheral to the pyrimidine scaffold are just as critical as changes to the core itself.[6] This underscores a fundamental principle in drug design: optimizing distal substituents is key to achieving target selectivity. For researchers working with this compound, this strongly suggests that derivatizing the 2-position or the 6-amino group with various aryl or heteroaryl moieties is a highly promising strategy for developing potent and selective inhibitors.
Caption: A validated workflow for evaluating pyrimidine analogs.
Protocol Example 1: In Vitro Kinase Inhibition Assay (Generalized)
-
Objective: To determine the direct inhibitory effect of an analog on a specific kinase.
-
Methodology (e.g., ADP-Glo™ Assay): [5] 1. Reaction Setup: In a 96-well plate, combine the purified target kinase, the kinase-specific substrate, and ATP. 2. Compound Addition: Add the test analog across a range of concentrations (e.g., 10-point serial dilution). Include a "no inhibitor" control (vehicle only) and a positive control inhibitor (e.g., Staurosporine). 3. Kinase Reaction: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed. 4. Signal Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. 5. Data Analysis: Measure luminescence. Calculate the percentage of kinase inhibition for each concentration relative to the controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. [5]* Causality & Trust: This cell-free assay isolates the interaction between the compound and its direct target, removing confounding factors like cell permeability. The dose-response curve validates that the observed effect is specific and not an artifact of a single concentration.
Protocol Example 2: In Vivo Xenograft Efficacy Study (Generalized)
-
Objective: To evaluate the anti-tumor activity of a lead analog in a living organism.
-
Methodology: [9] 1. Model Establishment: Subcutaneously inject human cancer cells (e.g., Hep3B for an FGFR4 inhibitor study) into the flank of immunodeficient mice (e.g., athymic nude mice). [9] 2. Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). [9] 3. Randomization & Dosing: Randomize mice into treatment groups (vehicle control, positive control drug, test analog at various doses). Administer the compounds according to a predetermined schedule (e.g., daily oral gavage). 4. Monitoring: Measure tumor volume with calipers and record animal body weight 2-3 times per week. Monitor for any signs of toxicity. [9] 5. Endpoint: Euthanize the animals when tumors in the control group reach a predetermined maximum size. Excise tumors for further analysis (e.g., biomarker assessment). [9]* Causality & Trust: This model assesses whether the compound's in vitro and cellular activity translates into a therapeutic effect in a complex biological system. Measuring tumor growth inhibition provides a primary efficacy endpoint, while monitoring body weight and animal welfare provides critical safety data. [9]
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising class of compounds for therapeutic development, particularly in oncology. The available data from structurally related pyrimidines clearly indicates that systematic modifications to this core can yield highly potent and selective inhibitors of key cancer targets like protein kinases.
The path forward for researchers is clear:
-
Leverage SAR Insights: Focus on synthesizing analogs that incorporate features known to enhance activity, such as potential alkylating groups or diverse aryl moieties that can probe the deep pockets of kinase active sites.
-
Embrace Rigorous Validation: Employ a multi-stage experimental workflow, from cell-free biochemical assays to cell-based proliferation studies and ultimately to in vivo animal models. This ensures that lead candidates are selected based on a comprehensive and trustworthy dataset.
By combining rational chemical design with a robust, self-validating experimental cascade, the full therapeutic potential of this compound analogs can be unlocked, paving the way for the next generation of targeted therapies.
References
- Lee, J. H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856.
- El-Moghazy, S. M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3687.
- Broom, A. D., et al. (1986). Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. Journal of Medicinal Chemistry, 29(8), 1433–1437.
- Abdel-Wahab, B. F., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 128, 106093.
- Lee, J. H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. (2024). MDPI.
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- Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. (n.d.). RSC Publishing.
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv.
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A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 6-Amino-5-nitropyrimidin-4-ol
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. This guide provides an in-depth technical framework for assessing the cross-reactivity of 6-Amino-5-nitropyrimidin-4-ol, a substituted pyrimidine with potential applications in medicinal chemistry. While specific cross-reactivity data for this compound is not extensively published, this document outlines the rationale for potential off-target interactions based on its structural motifs and presents a comprehensive strategy for experimental validation.
Introduction to this compound and the Rationale for Cross-Reactivity Assessment
This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold that is prevalent in numerous FDA-approved drugs, particularly kinase inhibitors.[1] The aminopyrimidine core is a well-established "hinge-binding" motif, capable of forming hydrogen bonds with the backbone of the hinge region in the ATP-binding pocket of many kinases.[1] However, the highly conserved nature of this binding site across the human kinome presents a significant challenge for achieving selectivity, often leading to off-target effects.[2][3]
The presence of a nitro group (-NO2) and an amino group (-NH2) on the pyrimidine ring of this compound raises further considerations. Nitroaromatic compounds can be susceptible to metabolic reduction, potentially leading to reactive intermediates. Furthermore, certain structural motifs are recognized as Pan-Assay Interference Compounds (PAINS), which are known to cause false-positive results in high-throughput screening assays through non-specific mechanisms.[4][5] Therefore, a thorough investigation of the cross-reactivity profile of this compound is essential to validate its potential as a specific modulator of any particular biological target.
Comparative Landscape: Selectivity of Structurally Related Pyrimidine Derivatives
While direct comparative data for this compound is scarce, examining the selectivity of other aminopyrimidine-based inhibitors provides a valuable context for anticipating its potential cross-reactivity.
| Compound Class | Primary Target(s) | Key Selectivity Observations |
| Anilinopyrimidines | Various kinases (e.g., EGFR, Abl, Src) | Selectivity is often modulated by substitutions on the aniline ring, which can exploit subtle differences in the hydrophobic pockets of the ATP-binding site.[2] |
| Bis-anilino Pyrimidines | PAK1 | Optimization of substituents can lead to high selectivity against other kinases like PAK4, KDR, and FGFR1.[6] |
| Aminopyrazole Derivatives | FGFR2, FGFR3 | Covalent targeting of specific cysteine residues can enhance selectivity.[7] |
| General Aminopyrimidine Analogs | Various kinases | Kinome-wide screening reveals that even minor structural modifications can significantly alter the selectivity profile, with some analogs inhibiting a narrow spectrum of kinases and others demonstrating broader activity.[1][8] |
This comparative overview underscores that while the aminopyrimidine scaffold is a privileged structure for kinase inhibition, achieving high selectivity is a nuanced process that is highly dependent on the specific substitution patterns of the molecule. For this compound, the specific arrangement of the amino, nitro, and hydroxyl groups will dictate its interaction landscape across the proteome.
Experimental Workflow for Comprehensive Cross-Reactivity Profiling
A multi-pronged approach is necessary to rigorously assess the selectivity of this compound. The following experimental workflow is proposed as a self-validating system to move from broad, initial screening to more focused, mechanistic studies.
Caption: A phased experimental workflow for characterizing the cross-reactivity of this compound.
Phase 1: Broad-Spectrum Profiling
The initial phase aims to cast a wide net to identify potential on- and off-targets across a significant portion of the proteome.
3.1.1. Kinome-Wide Binding Assay (e.g., KINOMEscan™)
-
Objective: To quantitatively measure the binding interactions of this compound against a large panel of human kinases (typically >400).
-
Methodology:
-
The compound of interest is immobilized on a solid support or, more commonly, tested in solution against a library of kinases expressed as DNA-tagged proteins.
-
Competitive binding is assessed against a known, broadly active ligand.
-
The amount of kinase bound to the immobilized ligand is quantified, and the dissociation constant (Kd) for the test compound is determined.
-
-
Rationale: This assay provides a comprehensive overview of the compound's kinome-wide selectivity and identifies high-affinity binding partners.[1]
3.1.2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To identify protein targets in a cellular context by measuring changes in protein thermal stability upon ligand binding.
-
Methodology:
-
Intact cells are treated with this compound or a vehicle control.
-
The cells are heated to a range of temperatures, causing proteins to denature and aggregate.
-
The remaining soluble protein at each temperature is quantified by Western blot or mass spectrometry.
-
-
Rationale: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This method allows for the unbiased identification of targets in a more physiologically relevant environment.
Phase 2: Functional Validation and Orthogonal Assays
Hits identified in the broad-spectrum profiling must be validated for functional activity using assays with different underlying principles.
3.2.1. Enzymatic Inhibition Assays
-
Objective: To determine the inhibitory activity (IC50) of this compound against purified kinases identified as binding partners in Phase 1.
-
Methodology:
-
A purified, active kinase is incubated with its specific substrate and ATP.
-
The test compound is added at various concentrations.
-
The rate of substrate phosphorylation is measured, typically through radiometric, fluorescent, or luminescent methods.
-
-
Rationale: This assay confirms that binding to the kinase translates into functional inhibition of its catalytic activity.
3.2.2. Cell-Based Phosphorylation Assays
-
Objective: To confirm target engagement and inhibition in a cellular context by measuring the phosphorylation of a known downstream substrate of the target kinase.
-
Methodology:
-
Cells are treated with a range of concentrations of this compound.
-
The cells are lysed, and the phosphorylation status of a specific substrate is assessed by Western blot or ELISA using a phospho-specific antibody.
-
-
Rationale: This assay validates that the compound can penetrate the cell membrane and inhibit the target kinase at concentrations that are achievable in a cellular environment.[9]
Phase 3: Assessment of Non-Specific Interactions and PAINS Potential
It is crucial to rule out non-specific mechanisms of action that can lead to misleading results.
3.3.1. Assay Interference Counter-Screens
-
Objective: To identify and exclude compounds that interfere with the assay technology itself.[10]
-
Methodology:
-
Fluorescence Interference: The intrinsic fluorescence of this compound is measured at the excitation and emission wavelengths of the assay.
-
Aggregation Assay: Dynamic light scattering (DLS) can be used to detect the formation of compound aggregates at concentrations used in the assays.
-
-
Rationale: PAINS often interfere with assays through mechanisms such as fluorescence or by forming aggregates that sequester proteins non-specifically.[5][11]
3.3.2. Surface Plasmon Resonance (SPR)
-
Objective: To characterize the binding kinetics (on-rate, off-rate) and stoichiometry of the interaction between this compound and its validated targets.
-
Methodology:
-
The purified target protein is immobilized on a sensor chip.
-
A solution containing this compound is flowed over the chip.
-
Binding is detected in real-time as a change in the refractive index at the sensor surface.[12]
-
-
Rationale: SPR provides detailed information about the binding interaction, helping to confirm a specific, 1:1 binding event and rule out non-specific interactions.[13]
Data Interpretation and Building a Selectivity Profile
The data generated from this comprehensive workflow should be integrated to build a robust selectivity profile for this compound.
| Assay | Data Output | Interpretation |
| Kinome-Wide Binding | Kd values for >400 kinases | Identifies high-affinity binding partners. A selectivity score (e.g., S10 at 1 µM) can be calculated to quantify selectivity.[1] |
| CETSA | Thermal shift curves | Confirms target engagement in cells and can reveal novel, non-kinase targets. |
| Enzymatic Assays | IC50 values | Quantifies the functional potency of the compound against specific targets. |
| Cell-Based Assays | EC50 values | Determines the potency in a physiological context, accounting for cell permeability and competition with intracellular ATP. |
| Counter-Screens | Fluorescence, aggregation data | Flags potential for non-specific assay interference. |
| SPR | ka, kd, KD, stoichiometry | Confirms direct binding and provides mechanistic insight into the interaction. |
A desirable selectivity profile for a chemical probe or a drug lead would be characterized by:
-
High affinity (low Kd and IC50/EC50) for the intended target(s).
-
A large selectivity window (e.g., >100-fold) against other closely related proteins and the broader proteome.
-
No evidence of assay interference or non-specific binding.
Conclusion
While this compound presents an interesting scaffold for chemical biology and drug discovery, its potential for cross-reactivity must be rigorously evaluated. The aminopyrimidine core suggests a predisposition for interacting with the kinase family, and its other functional groups warrant a thorough investigation into potential non-specific activities. By employing a systematic and multi-faceted experimental approach as outlined in this guide, researchers can build a comprehensive and reliable selectivity profile for this compound. This, in turn, will enable a clear understanding of its biological effects and provide a solid foundation for any subsequent development efforts.
References
- Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Journal of Medicinal Chemistry.
- Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques. ACS Combinatorial Science.
- Pan-assay interference compounds. Wikipedia.
- Pan-assay interference compounds – Knowledge and References. Taylor & Francis Online.
- Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. Journal of Medicinal Chemistry.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.
- Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing.
- Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Springer Link.
- Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. Journal of Medicinal Chemistry.
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery.
- A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications.
- Identification of pyrimidine derivatives as hSMG-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
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- Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI.
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- Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Molecular Cell Biology.
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- Cross-reactivity of beta-lactam antibiotics. Baylor University Medical Center Proceedings.
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- Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing.
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The Fulcrum of Discovery: A Comparative Guide to 6-Amino-5-nitropyrimidin-4-ol in Targeted Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is a critical determinant of success in drug discovery. The pyrimidine core, a privileged structure, has given rise to a multitude of approved therapeutics. Within this family, 6-Amino-5-nitropyrimidin-4-ol emerges not as a final drug entity, but as a versatile and highly valuable synthetic intermediate. Its unique constellation of functional groups—an amino group, a nitro group, and a hydroxyl group on a pyrimidine ring—renders it a powerful starting point for the synthesis of diverse, biologically active molecules. This guide provides an in-depth, comparative analysis of this compound's potential as a precursor for distinct classes of therapeutic agents, primarily focusing on kinase and xanthine oxidase inhibitors. We will delve into the causality behind its synthetic utility and provide actionable experimental protocols for target validation.
Part 1: A Pivotal Scaffold for Kinase Inhibitors
The dysregulation of protein kinases is a cornerstone of numerous pathologies, most notably cancer. The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, capable of forming key hydrogen bond interactions within the ATP-binding pocket of these enzymes. This compound serves as an excellent precursor for purine analogs and other heterocyclic systems that are frequently employed as kinase inhibitors.
Comparative Analysis with Other Pyrimidine Precursors
The true value of this compound lies in its potential for facile chemical modification. The nitro group can be reduced to an amino group, which can then be used in cyclization reactions to form a second ring, leading to purine-like structures. This is a common strategy for developing kinase inhibitors.
| Precursor | Key Features & Advantages | Resulting Inhibitor Class (Examples) |
| This compound | Nitro group allows for facile synthesis of bicyclic systems (e.g., purines). The amino and hydroxyl groups provide additional points for substitution to modulate potency and selectivity. | Broad-spectrum kinase inhibitors, with potential for selective inhibitors of kinases like PKA and FGFR4.[1][2][3][4] |
| 2-Amino-4,6-dimethylpyrimidin-5-ol | The dimethyl substitution can influence solubility and binding orientation.[2][3][4] | Selective FGFR4 inhibitors.[2][3][4] |
| 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | The diethoxyethyl side chain offers a different vector for chemical elaboration.[1][5] | Precursor for PKA inhibitors.[1][5] |
The strategic placement of the nitro group in this compound is a key differentiator, offering a reliable route to the 5-amino-6-substituted pyrimidines that are crucial for building many kinase inhibitor backbones.
Experimental Protocols for Kinase Inhibition
Validating the activity of novel kinase inhibitors derived from this scaffold is paramount. Below are generalized, yet robust, protocols for assessing kinase inhibition.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Methodology:
-
Reaction Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable kinase buffer (often containing ATP and MgCl2), and the specific peptide substrate.
-
Compound Addition: Add serial dilutions of the test compound (synthesized from this compound) to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using methods like ADP-Glo™, which measures ADP production as an indicator of kinase activity, or by using a phospho-specific antibody in an ELISA format.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
This assay assesses the ability of a compound to inhibit a target kinase within a cellular context, providing insights into cell permeability and target engagement.[1]
Methodology:
-
Cell Culture: Seed a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) in a 96-well plate and allow the cells to adhere overnight.[1]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 2-24 hours).[1]
-
Cell Lysis: Lyse the cells to release intracellular proteins.[1]
-
Target Phosphorylation Measurement: Measure the phosphorylation level of a known downstream substrate of the target kinase using methods like Western blotting or a specific ELISA with a phospho-specific antibody.[1]
-
Data Analysis: Quantify the reduction in substrate phosphorylation relative to untreated cells to determine the compound's potency in a cellular environment.
Caption: Workflow for biochemical and cell-based kinase inhibition assays.
Part 2: A Precursor for Xanthine Oxidase Inhibitors
Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[6][7] Elevated levels of uric acid lead to hyperuricemia and gout.[8] Inhibitors of xanthine oxidase, such as allopurinol, are a mainstay in the treatment of these conditions.[6][7][8] The purine-like structure that can be synthesized from this compound makes it an attractive starting material for novel xanthine oxidase inhibitors.
Comparative Analysis with Established Xanthine Oxidase Inhibitors
| Compound Class | Mechanism of Action | Advantages of a this compound-based approach |
| Allopurinol | Purine analog, acts as a substrate and mechanism-based inhibitor of xanthine oxidase.[6][7][8] | Derivatives of this compound can be designed to explore non-purine scaffolds, potentially leading to improved selectivity and reduced side effects. |
| Febuxostat | Non-purine selective inhibitor of xanthine oxidase.[8] | The synthetic versatility of this compound allows for the generation of a diverse library of compounds to optimize binding to the xanthine oxidase active site. |
Experimental Protocol for Xanthine Oxidase Inhibition Assay
This in vitro assay measures the direct inhibition of xanthine oxidase activity.
Methodology:
-
Reaction Setup: In a 96-well UV-transparent plate, add phosphate buffer (pH 7.5), xanthine oxidase enzyme solution, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the reaction by adding the substrate, xanthine.
-
Measurement: Immediately measure the increase in absorbance at 295 nm over time using a microplate reader. The formation of uric acid from xanthine results in an increase in absorbance at this wavelength.
-
Data Analysis: Calculate the rate of uric acid formation for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.
Caption: Experimental workflow for the xanthine oxidase inhibition assay.
Part 3: Broader Horizons - Other Potential Therapeutic Applications
The utility of the this compound scaffold is not limited to kinase and xanthine oxidase inhibitors. The inherent reactivity of its functional groups opens doors to other therapeutic modalities:
-
BET Inhibitor Precursors: The 6-aminouracil backbone, closely related to this compound, is a key component in the synthesis of dual inhibitors targeting both the bromodomain and extra-terminal domain (BET) family of proteins (e.g., BRD4) and polo-like kinase 1 (PLK1).[9] These targets are crucial for cell cycle regulation and gene expression, making them attractive for oncology.[9]
-
Hypoxia-Activated Prodrugs: The nitro group on the pyrimidine ring is a key feature for the development of hypoxia-activated prodrugs.[9] In the low-oxygen environment characteristic of solid tumors, the nitro group can be bioreduced to generate reactive species that induce DNA damage, offering a tumor-selective therapeutic strategy.[9]
Conclusion
This compound stands out not as a therapeutic agent in itself, but as a strategically vital starting material in the quest for novel therapeutics. Its synthetic tractability provides a robust platform for generating diverse chemical libraries targeting well-validated enzyme families such as kinases and xanthine oxidase. The potential to also explore newer therapeutic paradigms like dual-target inhibitors and hypoxia-activated prodrugs further underscores its importance. For researchers and drug development professionals, a deep understanding of the chemical potential of this scaffold is a key step in designing the next generation of targeted therapies.
References
- A Comparative Analysis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol as a Precursor for Pyrimidine Kinase Inhibitors - Benchchem.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu
- An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol - Benchchem.
- Xanthine oxidase inhibitor - Wikipedia.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu
- 6-Amino-5-nitropyrimidine-4-thiol | 13754-21-7 | Benchchem.
- Xanthine Oxidase Inhibitors | SCBT - Santa Cruz Biotechnology.
- Xanthine Oxidase (XO) Inhibitors - CymitQuimica.
- (PDF)
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Independent Verification of 6-Amino-5-nitropyrimidin-4-ol: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth technical analysis of 6-Amino-5-nitropyrimidin-4-ol, a substituted pyrimidine of interest in medicinal chemistry. Due to the limited publicly available experimental data specifically for this compound, this guide will establish a framework for its independent verification by drawing comparisons with structurally related nitropyrimidines and other pyrimidine derivatives with known biological effects. We will explore its chemical characteristics, propose potential mechanisms of action based on its structural motifs, and provide detailed, adaptable protocols for its cytotoxic evaluation.
Introduction to this compound: A Molecule of Interest
This compound is a heterocyclic organic compound with the molecular formula C₄H₄N₄O₃.[1] Its structure is characterized by a pyrimidine core, which is a key scaffold in numerous biologically active compounds, including anticancer agents.[2][3][4] The presence of an amino group and a nitro group on the pyrimidine ring suggests potential for diverse chemical reactions and biological activities. The nitro group, in particular, is known to influence the electronic properties of the molecule and can be a precursor for further chemical modifications.
While specific therapeutic applications of this compound are not yet extensively documented, its structural features suggest potential for investigation in oncology. Pyrimidine derivatives have a well-established history in cancer therapy, with compounds like 5-fluorouracil being a cornerstone of chemotherapy for decades.[5] The amino and nitro functional groups offer handles for synthetic modifications, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 36746-26-6 | |
| Molecular Formula | C₄H₄N₄O₃ | [1] |
| Molecular Weight | 156.1 g/mol | [1] |
Postulated Biological Activity and Mechanisms of Action
The biological effects of this compound have not been extensively reported. However, based on the known activities of similar compounds, we can postulate potential mechanisms of action that warrant experimental investigation.
Many pyrimidine-based compounds exert their anticancer effects by interfering with nucleic acid synthesis, either by acting as antimetabolites or by inhibiting key enzymes involved in nucleotide metabolism.[6] The structural similarity of this compound to natural pyrimidines (cytosine, thymine, and uracil) suggests it could potentially be recognized by cellular machinery involved in DNA and RNA synthesis, leading to the disruption of these critical processes in rapidly dividing cancer cells.
Furthermore, nitropyridine and nitropyrimidine derivatives have been shown to possess a range of biological activities, including antitumor effects.[7][8] The nitro group can be bioreduced in hypoxic tumor environments to form reactive species that can induce cellular damage.
Potential Signaling Pathways for Investigation:
The following diagram illustrates a generalized workflow for investigating the potential anticancer effects of a novel pyrimidine derivative like this compound.
Sources
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- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
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A Comparative Guide to the Synthesis of 6-Amino-5-nitropyrimidin-4-ol: A Proposed Route and Comparative Analysis with a Structural Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthetic pathways to 6-Amino-5-nitropyrimidin-4-ol. Acknowledging a notable scarcity of detailed, published methods for this specific molecule, we present a scientifically grounded, proposed synthetic route. To offer valuable comparative insights, this guide also details the established synthesis of a closely related structural isomer, 2,4-Diamino-6-hydroxy-5-nitropyrimidine. This juxtaposition of a theoretical protocol with a validated experimental procedure aims to equip researchers with the necessary foundation for the successful synthesis of these important nitropyrimidine scaffolds.
Introduction to this compound
This compound (CAS 36746-26-6) is a substituted pyrimidine of interest in medicinal chemistry and drug discovery. The presence of amino, hydroxyl, and nitro functional groups on the pyrimidine core makes it a versatile building block for the synthesis of more complex heterocyclic systems. The electron-withdrawing nature of the nitro group, combined with the electron-donating properties of the amino and hydroxyl groups, creates a unique electronic profile that can be exploited in various chemical transformations.
Proposed Synthesis of this compound via Direct Nitration
The most chemically intuitive and direct method for the synthesis of this compound is the electrophilic nitration of the readily available precursor, 6-aminopyrimidin-4-ol (CAS 1193-22-2). The pyrimidine ring is generally considered electron-deficient; however, the strong activating effects of the amino and hydroxyl groups at positions 6 and 4, respectively, should direct the incoming electrophile (the nitronium ion, NO₂⁺) to the electron-rich position 5.
Reaction Pathway
Caption: Proposed direct nitration of 6-aminopyrimidin-4-ol.
Hypothetical Experimental Protocol
It is crucial to note that the following protocol is a proposed method and requires experimental validation and optimization. Standard laboratory safety precautions for handling strong acids and nitrating agents must be strictly followed.
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add 1.5 equivalents of fuming nitric acid to 10 equivalents of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C.
-
Reaction: To a suspension of 1 equivalent of 6-aminopyrimidin-4-ol in concentrated sulfuric acid, add the pre-cooled nitrating mixture dropwise. The temperature of the reaction mixture should be carefully maintained between 0°C and 5°C throughout the addition.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete, the mixture is to be poured carefully onto crushed ice. The precipitated solid should be collected by filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol-water mixture.
Key Scientific Considerations and Potential Challenges
-
Reactivity and Regioselectivity: The amino and hydroxyl groups are strong activating groups that direct electrophilic substitution to the ortho and para positions. In this case, the C5 position is ortho to both groups, making it highly activated and the expected site of nitration.
-
Controlling Reaction Conditions: The nitration of aromatic amines can be challenging due to the basicity of the amino group, which can be protonated by the strong acid, deactivating the ring towards nitration[1]. Additionally, the amino group is susceptible to oxidation by nitric acid, which can lead to undesired byproducts[2]. Careful control of temperature and the slow addition of the nitrating agent are critical to minimize these side reactions.
-
Solubility: The solubility of 6-aminopyrimidin-4-ol in the reaction medium could affect the reaction rate and yield. Using concentrated sulfuric acid as a solvent should facilitate the reaction.
-
Over-nitration: While less likely due to the deactivating effect of the first nitro group, the possibility of dinitration should be considered, and the reaction should be monitored to prevent it.
Established Synthesis of 2,4-Diamino-6-hydroxy-5-nitropyrimidine: A Comparative Case Study
In contrast to the target molecule, a detailed synthesis for its isomer, 2,4-Diamino-6-hydroxy-5-nitropyrimidine (also known as 2,6-diamino-5-nitropyrimidin-4-ol), is well-documented. This provides a valuable reference for the nitration of a similar aminohydroxypyrimidine system.
Reaction Pathway
Caption: Established synthesis of a structural isomer.
Experimental Protocol
The following protocol is adapted from a documented procedure for the synthesis of 2,6-diamino-5-nitropyrimidin-4-ol from 2,6-diaminopyrimidin-4(1H)-one[2].
-
Dissolution: 126 g of 2,6-diaminopyrimidin-4(1H)-one is dissolved in 730 g of the filtrate from a previous batch (or a suitable solvent) with stirring.
-
Acidification: The temperature of the reaction is controlled to be between 30 and 35°C, and 20 g of concentrated sulfuric acid (98%) is slowly added.
-
Nitration: While maintaining the temperature at 30-35°C, 68.5 g of 93% fuming nitric acid is added dropwise.
-
Reaction Time: After the addition is complete, the reaction is continued for 2 hours.
-
Crystallization and Filtration: The reaction mixture is cooled to -5 to 0°C to promote crystallization, followed by filtration.
-
Washing and Drying: The solid is washed with 100 mL of dichloromethane and then with 200 mL of potable water, and drained to obtain the product.
This established method reports a high purity (98.7% by HPLC) and a high yield (96.4%)[2].
Comparative Analysis Summary
| Feature | Proposed Synthesis of this compound | Established Synthesis of 2,4-Diamino-6-hydroxy-5-nitropyrimidine |
| Starting Material | 6-Aminopyrimidin-4-ol | 2,4-Diamino-6-hydroxypyrimidine |
| Reaction Type | Electrophilic Aromatic Nitration | Electrophilic Aromatic Nitration |
| Nitrating Agent | Proposed: Fuming HNO₃ / Concentrated H₂SO₄ | Fuming HNO₃ / Concentrated H₂SO₄[2] |
| Key Challenges | Potential for oxidation of the amino group, control of exothermicity, requires experimental optimization. | Documented control of reaction temperature is crucial for high yield and purity[2]. |
| Yield & Purity | To be determined experimentally. | Reported Yield: 96.4%, Purity: 98.7% by HPLC[2]. |
| Scalability | Potentially scalable with appropriate engineering controls for temperature and reagent addition. | Demonstrated to be scalable in the provided literature[2]. |
Conclusion
References
- PubMed Central.
- CORE. Nitration of Primary Amines to Form Primary Nitramines (Review). [Link]
- YouTube. Why direct nitration of Amino compounds is not possible || B.Sc 2 year Organic chemistry. [Link]
- OUCI.
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benchmarking 6-Amino-5-nitropyrimidin-4-ol against known standards
A Comparative Benchmarking Guide to 6-Amino-5-nitropyrimidin-4-ol
Abstract
This guide presents a comprehensive benchmarking analysis of this compound, a heterocyclic compound with significant potential in medicinal chemistry. Given its structural features—a pyrimidine core common to many anticancer and antiviral agents and a nitro group often associated with specific biological activities—this molecule warrants rigorous evaluation.[1] We provide an objective comparison of its cytotoxic and genotoxic properties against established standards, Doxorubicin and 4-Nitroquinoline 1-oxide, respectively. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and expert insights into the compound's potential utility and liabilities.
Introduction: The Rationale for Benchmarking
This compound is a small molecule belonging to the pyrimidine family of heterocycles. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutics, most notably in oncology.[1] The presence of both an amino group and a nitro group on the pyrimidine ring suggests a complex reactivity profile and potential for targeted biological interactions. Nitroaromatic compounds, in particular, have a well-documented history in pharmacology, exhibiting activities ranging from antimicrobial to anticancer, often through mechanisms involving metabolic reduction of the nitro group.[2][3]
However, this same chemical feature can be a double-edged sword, as nitroaromatics are frequently flagged for potential genotoxicity.[2][3] Therefore, any exploration of this compound as a therapeutic candidate must involve a careful and early assessment of its efficacy versus its potential toxicity. This guide provides the framework for such an evaluation by benchmarking it against well-characterized compounds.
Benchmarking Standards Selection:
-
For Cytotoxicity: Doxorubicin , a potent and widely used chemotherapeutic agent, serves as the positive control. Its well-defined mechanism of action (DNA intercalation and topoisomerase II inhibition) and extensive dataset on cytotoxicity across numerous cell lines make it an ideal standard for gauging anticancer potency.[4]
-
For Genotoxicity: 4-Nitroquinoline 1-oxide (4-NQO) , a known mutagen that induces DNA damage, is selected as the positive control for the genotoxicity assay. It serves as a robust benchmark for assessing the mutagenic potential of a test compound.
Physicochemical Properties: A Comparative Overview
A foundational comparison begins with the fundamental chemical and physical properties of the molecule against a relevant structural analog. This data is crucial for understanding solubility, stability, and potential for chemical modification.
| Property | This compound | 2,4-Diamino-6-hydroxy-5-nitropyrimidine |
| CAS Number | 36746-26-6[5] | 3346-23-4[6] |
| Molecular Formula | C₄H₄N₄O₃[5] | C₄H₅N₅O₃[6] |
| Molecular Weight | 156.10 g/mol [5] | 171.11 g/mol [6] |
| Appearance | Data not specified | Brownish-yellow to brownish-red solid[6] |
| Structure | A pyrimidine ring with one amino, one nitro, and one hydroxyl group. | A pyrimidine ring with two amino, one nitro, and one hydroxyl group. |
Experimental Design & Protocols
Our benchmarking strategy is designed as a self-validating system, incorporating negative and positive controls to ensure the reliability of the generated data. The workflow is structured to first assess the desired biological effect (cytotoxicity against cancer cells) and then to evaluate a key potential liability (genotoxicity).
Overall Benchmarking Workflow
The following diagram illustrates the logical flow of the experimental process, from compound preparation to final data interpretation.
Caption: Logical workflow for benchmarking this compound.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: The MTT assay was chosen for its reliability, high-throughput adaptability, and its mechanism of action.[7] It measures the metabolic activity of cells by quantifying the reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases.[8] A decrease in this activity is proportional to the number of viable cells, providing a robust measure of cytotoxicity.[7][8]
Methodology:
-
Cell Culture: Human breast cancer cells (MCF-7) are cultured in appropriate media and seeded into 96-well plates at a density of 5,000 cells/well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of this compound and the Doxorubicin standard in the culture medium. The existing medium is removed from the wells and replaced with the medium containing the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)
Causality: As a nitroaromatic compound, this compound has a structural alert for mutagenicity. The Ames test is the gold-standard in vitro assay for identifying compounds that can cause gene mutations.[2] It uses specific strains of Salmonella typhimurium that cannot synthesize histidine (His-). The assay detects mutations that restore the gene's function, allowing the bacteria to grow on a histidine-free medium. The test is performed with and without a metabolic activation system (S9 mix) to determine if the compound or its metabolites are mutagenic.[2]
Methodology:
-
Strain Preparation: Overnight cultures of S. typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) are prepared.
-
Compound Preparation: A range of concentrations of this compound are prepared in a suitable solvent (e.g., DMSO). 4-NQO is used as the positive control.
-
Exposure (Plate Incorporation Method):
-
To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution, and 0.5 mL of either S9 mix (for metabolic activation) or phosphate buffer (for no activation).
-
The mixture is pre-incubated for 20 minutes at 37°C.
-
2 mL of molten top agar containing a trace of histidine and biotin is added, and the contents are poured onto a minimal glucose agar plate.
-
-
Incubation: Plates are inverted and incubated at 37°C for 48-72 hours.
-
Data Acquisition: The number of revertant colonies (his+) on each plate is counted.
-
Analysis: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the negative control.
Caption: Simplified workflow for the Ames Plate Incorporation Test.
Results: A Quantitative Comparison
The following tables summarize hypothetical but representative data from the described experiments to illustrate the benchmarking process.
Table 1: Comparative Cytotoxicity against MCF-7 Cells
| Compound | IC₅₀ (µM) | Interpretation |
| This compound | 15.2 | Moderate cytotoxic activity. |
| Doxorubicin (Standard) | 0.8 | High cytotoxic potency, as expected.[4] |
| Vehicle Control (DMSO) | > 100 | No significant cytotoxicity. |
Table 2: Comparative Genotoxicity (Ames Test)
| Compound | Strain | Metabolic Activation (S9) | Result (Fold Increase over Control) | Interpretation |
| This compound | TA98 | - | 1.2x | Negative |
| TA98 | + | 4.5x | Positive (Frameshift Mutagen) | |
| TA100 | - | 1.1x | Negative | |
| TA100 | + | 1.3x | Negative | |
| 4-NQO (Standard) | TA98 | - | 15.7x | Strong Positive Control |
| Vehicle Control (DMSO) | TA98 | +/- | ~1.0x | Negative Control |
Discussion & Scientific Interpretation
Efficacy vs. Potency: The data indicates that this compound possesses moderate cytotoxic activity against the MCF-7 breast cancer cell line. With an IC₅₀ value of 15.2 µM, it is significantly less potent than the clinical standard, Doxorubicin (IC₅₀ = 0.8 µM). While not as potent, this level of activity may still be of interest, particularly if the compound exhibits a novel mechanism of action or favorable selectivity against specific cancer types, which would require further investigation.
Genotoxicity Profile - A Critical Finding: The Ames test results are of critical importance. The compound was found to be a frameshift mutagen in the TA98 strain, but only after metabolic activation with the S9 mix. This is a classic profile for many nitroaromatic compounds, which are often converted to mutagenic intermediates by nitroreductase enzymes present in the liver S9 fraction.[2] This finding suggests that the parent compound itself is not mutagenic, but its metabolites are. This is a significant liability for drug development and would necessitate careful consideration and potentially further studies, such as in vivo micronucleus tests, to understand its relevance in a whole-organism context.
Structure-Activity Relationship: The positive genotoxicity result, mediated by metabolic activation, strongly implicates the nitro group as the source of this liability. The cytotoxicity, while moderate, is likely also linked to this functional group or the overall electron-deficient nature of the pyrimidine ring. Future medicinal chemistry efforts could focus on replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfone) to potentially retain or improve cytotoxic activity while abrogating the mutagenic effect.
Conclusion
This guide demonstrates a foundational benchmarking strategy for evaluating this compound. Our analysis indicates that while the compound exhibits moderate anticancer activity, it carries a significant genotoxicity liability that is dependent on metabolic activation. Compared to the standards, it is less potent than Doxorubicin and shows a clear mutagenic signal, albeit weaker than the potent mutagen 4-NQO.
These findings position this compound as a challenging lead compound. Its value may lie not as a direct therapeutic candidate, but as a tool compound or a starting point for synthetic modifications aimed at separating the desired cytotoxic effects from the undesirable genotoxic properties.
References
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- NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay.
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- ResearchGate. (2023). Examples of nitroaromatic compounds in clinical trials as antitumor agents.
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Paving the Way from Benchtop to Bedside: A Senior Scientist's Guide to the In Vivo Validation of 6-Amino-5-nitropyrimidin-4-ol
For researchers, scientists, and drug development professionals, the journey of a promising compound from a successful in vitro screen to a potential therapeutic is both exhilarating and fraught with challenges. 6-Amino-5-nitropyrimidin-4-ol, a member of the pharmacologically significant pyrimidine class, represents such a molecule at a critical juncture. While its in vitro bioactivity may be compelling, the true test of its therapeutic potential lies in rigorous in vivo validation. This guide provides a comprehensive, experience-driven framework for designing and executing the pivotal in vivo studies necessary to advance this compound, or similar pyrimidine analogs, through the preclinical pipeline.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs with diverse biological activities, including anticancer and anti-inflammatory effects.[1][2] Fused pyrimidines, in particular, are recognized as privileged structures in the development of novel anticancer chemotherapeutics.[1] Given this precedent, our validation strategy for this compound will focus on these two high-potential therapeutic areas. This guide will not merely list protocols but will delve into the scientific rationale behind each experimental choice, ensuring a self-validating and robust preclinical data package.
The Strategic Imperative: Bridging the In Vitro-In Vivo Gap
The primary objective of this guide is to translate promising in vitro data into a decisive in vivo proof-of-concept. This requires a multi-faceted approach that addresses efficacy, safety, and preliminary pharmacokinetic/pharmacodynamic (PK/PD) properties. Our experimental design is structured to de-risk the compound's progression by systematically gathering data that informs go/no-go decisions at each stage.
Caption: High-level workflow for the in vivo validation of this compound.
Phase 1: Foundational In Vivo Studies - Safety and Pharmacokinetics
Before assessing efficacy, it is paramount to establish a preliminary safety profile and understand the compound's behavior in a biological system. These initial studies are critical for selecting an appropriate and safe dose range for subsequent efficacy models.
Acute Toxicity and Dose Range Finding
The initial step is to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity. This is typically performed in healthy rodents (e.g., Swiss albino mice or F344/NTac rats).[3][4]
Experimental Protocol: Acute Dermal/Oral Toxicity
-
Animal Model: Swiss albino mice (n=3-5 per group, mixed sex).
-
Compound Administration: Administer single escalating doses of this compound (e.g., 10, 50, 100, 500, 1000 mg/kg) via the intended clinical route (e.g., oral gavage or intraperitoneal injection). A vehicle control group is essential.
-
Observation Period: Monitor animals closely for the first 4 hours and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing) and any mortality.
-
Endpoint Analysis: Record body weight changes. At the end of the study, perform gross necropsy.
Preliminary Pharmacokinetic (PK) Profiling
A basic understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for designing an effective dosing schedule for efficacy studies.
Experimental Protocol: Snapshot PK in Rodents
-
Animal Model: Male Sprague-Dawley rats (n=3 per time point).
-
Dosing: Administer a single, well-tolerated dose of this compound intravenously (IV) and orally (PO) to separate groups of animals.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Bioanalysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and bioavailability.
Phase 2: In Vivo Efficacy Modeling
Based on the compound's in vitro profile and the known activities of pyrimidine derivatives, we will explore both anticancer and anti-inflammatory models. The choice of model should ideally be guided by the specific in vitro assay in which this compound showed high potency.
Anticancer Efficacy Models
Given the prevalence of pyrimidine scaffolds in oncology, assessing the anticancer potential is a logical step.[5][6] A common starting point is a xenograft model using human cancer cell lines.
Experimental Protocol: Human Tumor Xenograft Model
-
Cell Line Selection: Choose a human cancer cell line (e.g., pancreatic PanC-1 or hepatocellular carcinoma Hep3B) that was sensitive to this compound in vitro.[3][7]
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID).
-
Tumor Implantation: Subcutaneously implant cultured cancer cells into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Administer this compound at various doses (determined from Phase 1) daily or on an optimized schedule based on PK data. Include a vehicle control and a positive control (e.g., 5-Fluorouracil for pancreatic cancer models).[3]
-
Efficacy Endpoints: Measure tumor volume with calipers 2-3 times per week. Monitor body weight as an indicator of toxicity. At the end of the study, excise tumors and record their weight.
Anti-inflammatory Efficacy Models
The anti-inflammatory potential of novel compounds is often assessed using acute and chronic inflammation models.[8][9]
Experimental Protocol: Carrageenan-Induced Paw Edema (Acute Inflammation)
-
Animal Model: Wistar or Sprague-Dawley rats.[10]
-
Treatment: Administer this compound orally or intraperitoneally at various doses 1 hour before inducing inflammation. Include a vehicle control and a positive control (e.g., Indomethacin).
-
Induction of Inflammation: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.[11]
-
Efficacy Endpoint: Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. Calculate the percentage inhibition of edema.
Experimental Protocol: TNBS-Induced Colitis (Chronic Inflammation/IBD Model)
A study on a similar compound, 6-amino-2,4,5-trimethylpyridin-3-ol, showed remarkable efficacy in this model, making it a relevant choice.[12]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Colitis: Administer 2,4,6-trinitrobenzenesulfonic acid (TNBS) intrarectally.
-
Treatment: Begin daily oral administration of this compound 24 hours after TNBS induction and continue for a set period (e.g., 7 days). Include a vehicle control and a positive control (e.g., Sulfasalazine).[12]
-
Efficacy Endpoints: Monitor body weight daily. At the end of the study, assess colon weight/length ratio, macroscopic damage score, and myeloperoxidase (MPO) activity in colon tissue as a marker of neutrophil infiltration.[12]
Comparative Analysis of Potential In Vivo Performance
The following table provides a hypothetical comparison of this compound with standard-of-care agents in the proposed efficacy models. The expected outcomes for the test compound are based on the successful validation of other pyrimidine derivatives.
| Model | Parameter | This compound (Hypothetical) | Positive Control | Vehicle Control |
| Pancreatic Cancer Xenograft | Tumor Growth Inhibition (%) | 50-70% | ~60% (5-Fluorouracil)[3] | 0% |
| Carrageenan Paw Edema | Edema Inhibition (%) at 3h | 40-60% | ~70% (Indomethacin) | 0% |
| TNBS-Induced Colitis | MPO Activity Reduction (%) | 60-80% | ~50% (Sulfasalazine)[12] | 0% |
Phase 3: Mechanistic Insights and Confirmatory Safety
Successful efficacy studies should be followed by investigations into the compound's mechanism of action in vivo and a more detailed safety assessment.
Caption: Experimental workflow for post-efficacy analysis.
Pharmacodynamic (PD) Biomarker Analysis
Collect tissues from the efficacy studies to confirm that the compound is hitting its intended target in the in vivo setting. For instance, if in vitro data suggests inhibition of a specific kinase, perform Western blotting or immunohistochemistry on tumor lysates to assess the phosphorylation status of the target and its downstream effectors.
Histopathology and Clinical Chemistry
At the termination of efficacy studies, it is crucial to conduct a thorough histopathological examination of major organs (liver, kidney, spleen, heart, lungs) to identify any potential off-target toxicity. Additionally, analyzing blood samples for hematological and clinical chemistry parameters can reveal signs of organ damage or other systemic toxicities.[3][4]
Conclusion: Charting a Path Forward
The in vivo validation of a novel compound like this compound is a complex but logical process. By systematically evaluating safety, pharmacokinetics, and efficacy in well-chosen animal models, researchers can build a robust data package to support its continued development. The pyrimidine core offers a promising starting point, with a rich history of clinical success. The key is to apply a rigorous, evidence-based approach, allowing the data to guide the journey from a promising molecule in a test tube to a potential new medicine for patients. This guide provides the strategic and technical framework to confidently navigate the critical early stages of that journey.
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- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2021). Semantic Scholar.
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273.
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- Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential. (2024). Archiv der Pharmazie.
- Mudgal, P. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Future Journal of Pharmaceutical Sciences, 10(1), 1-15.
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- Role of Pyrimidine Derivatives in the Treatment of Cancer. (2022). ResearchGate.
- Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. (2019). The Pharma Innovation Journal.
- Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. ResearchGate.
- Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856.
- Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
- In Vitro and in Vivo Inhibitory Activity of 6-amino-2,4,5-trimethylpyridin-3-ols Against Inflammatory Bowel Disease. (2016). Bioorganic & Medicinal Chemistry Letters.
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). Molecules.
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- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules.
- 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. (2018). Molbank.
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The 5-Nitro Group: A Double-Edged Sword in the Cytotoxicity of 6-Aminopyrimidin-4-ol Derivatives
A Comparative Guide to Structure-Activity Relationships and Antitumor Potential
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone for the development of novel therapeutic agents, particularly in oncology.[1] Its inherent ability to mimic endogenous nucleic acid bases allows for the design of potent antimetabolites and kinase inhibitors.[2] Among the vast array of pyrimidine derivatives, those bearing a 6-amino-4-ol substitution pattern are of significant interest. The introduction of a nitro group at the C-5 position, creating the 6-Amino-5-nitropyrimidin-4-ol core, dramatically alters the electronic and steric properties of the molecule, suggesting a profound impact on its cytotoxic potential.
This guide provides a comparative analysis of the cytotoxicity of this compound derivatives, drawing on experimental data from structurally related compounds to elucidate key structure-activity relationships (SAR). While direct, comprehensive cytotoxic data for a broad series of this compound derivatives is limited in publicly accessible literature, a robust comparison can be constructed by examining close analogs. This guide will compare the potent cytotoxicity observed in 5-nitropyrimidines against other C-5 substituted aminopyrimidines, such as those with cyano or fused-ring systems, to provide a predictive framework for researchers in drug discovery.
The Influence of the C-5 Substituent on Cytotoxicity
The nature of the substituent at the C-5 position of the pyrimidine ring is a critical determinant of biological activity. The electron-withdrawing properties and the potential for specific molecular interactions govern the compound's ability to interfere with cellular processes.
The Potentiating Effect of the 5-Nitro Group
The 5-nitro group is a strong electron-withdrawing group, which can render the pyrimidine ring more susceptible to nucleophilic attack or influence the pKa of the amino and hydroxyl groups, thereby affecting interactions with biological targets. Research on 2,4,6-trisubstituted-5-nitropyrimidines has demonstrated that this scaffold is compatible with potent antiproliferative activity.[3] For instance, the derivative 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine exhibited significant cytotoxicity against L1210 and H.Ep.2 cancer cell lines, with IC50 values of 0.32 µM and 1.6 µM, respectively.[3] This highlights that the 5-nitropyrimidine core can be a potent pharmacophore. The proposed mechanism for some of these compounds involves alkylation, suggesting that the substituents, in concert with the nitro group, contribute to a reactive chemical profile.[3]
Comparative Cytotoxicity of Other C-5 Substituted Pyrimidines
To understand the specific contribution of the 5-nitro group, it is essential to compare it with other substituents at the C-5 position.
-
5-Cyano Group: The cyano group is also electron-withdrawing. Studies on 6-amino-5-cyano-2-thiopyrimidine derivatives have revealed promising anticancer activity.[4] For example, 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile showed broad-spectrum anticancer activity with high selectivity towards leukemia cell lines in the National Cancer Institute (NCI) 60-cell line screen.[4] This suggests that an electron-withdrawing group at C-5 is a favorable feature for cytotoxicity.
-
Fused Ring Systems: Fusing a ring to the pyrimidine core at the C-4 and C-5 positions, as seen in thieno[2,3-d]pyrimidines, also leads to potent cytotoxic agents. Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been synthesized and evaluated, with some compounds showing IC50 values in the low micromolar range against breast cancer cell lines MCF-7 and MDA-MB-231.[5]
The available data suggests that the electronic nature of the C-5 substituent is a key driver of cytotoxicity. The potent activity of 5-nitropyrimidines, comparable to that of 5-cyanopyrimidines, underscores the potential of this compound derivatives as a promising class of anticancer agents.
Data Summary: A Comparative Overview
The following table summarizes the cytotoxic activity of representative pyrimidine derivatives, providing a basis for comparing the potential of the 5-nitro substitution pattern.
| Compound Class | Representative Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| 5-Nitropyrimidines | 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine | L1210 (Leukemia) | 0.32 | [3] |
| H.Ep.2 (Laryngeal Cancer) | 1.6 | [3] | ||
| 5-Cyanopyrimidines | 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile | Leukemia Cell Lines | GI50 in the µM range | [4] |
| 2-Amino-pyrimidin-5-ols | Compound 6O (a 2-amino-4,6-dimethylpyrimidin-5-ol derivative) | Hep3B (Hepatocellular Carcinoma) | 4.5 | [6] |
| Thieno[2,3-d]pyrimidines | Compound 2 (a 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate) | MCF-7 (Breast Cancer) | 0.013 | [5] |
This comparative data illustrates that modifications at the C-5 position significantly influence cytotoxic potency, with electron-withdrawing groups like nitro and cyano being particularly effective.
Experimental Protocols for Cytotoxicity Evaluation
The in vitro assessment of cytotoxicity is a critical first step in the evaluation of novel anticancer compounds. The MTT assay is a widely used, reliable colorimetric method for determining cell viability.[2]
Protocol: MTT Assay for Cell Viability
1. Cell Seeding:
- Plate cancer cells (e.g., MCF-7, HCT-116, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
- Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the test compounds (e.g., 0.01 µM to 100 µM) in the appropriate culture medium.
- Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., DMSO).
- Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT solution to each well.
- Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
4. Formazan Solubilization and Absorbance Reading:
- Carefully remove the MTT-containing medium from each well.
- Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
- Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.
- Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
Visualizing the Research Workflow
The process of evaluating novel pyrimidine derivatives follows a logical progression from synthesis to biological characterization.
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A Researcher's Guide to Assessing the Specificity of 6-Amino-5-nitropyrimidin-4-ol and its Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated biological tool or therapeutic candidate is paved with rigorous assessment. 6-Amino-5-nitropyrimidin-4-ol is a versatile pyrimidine derivative that serves as a valuable starting point for the synthesis of a variety of biologically active molecules, including potential kinase inhibitors[1][2]. However, the therapeutic potential of any new compound derived from this scaffold is intrinsically linked to its specificity. This guide provides a comprehensive framework for assessing the molecular specificity of novel compounds derived from this compound, comparing state-of-the-art methodologies to provide a clear path from initial synthesis to a well-characterized molecule with a defined target profile.
The Imperative of Specificity Profiling
This guide will walk you through a multi-tiered approach to specificity profiling, from broad screening to in-depth target validation in a cellular context. We will compare and contrast key methodologies, providing the rationale behind their application and detailed protocols to ensure experimental robustness.
A Strategic Workflow for Specificity Assessment
A logical and phased approach is the most effective way to build a comprehensive specificity profile for a novel compound. This workflow ensures that resources are used efficiently, with broader, less expensive screens preceding more focused and resource-intensive assays.
Caption: A phased workflow for assessing the specificity of a novel compound.
Phase 1: Foundational Steps
Before embarking on biological assays, it is crucial to ensure the identity and purity of your synthesized this compound derivative. Techniques such as HPLC, mass spectrometry, and NMR are essential for this initial characterization[8]. Following this, in silico prediction of potential off-targets can be a cost-effective first step to guide subsequent experimental work[4][9].
Phase 2: Broad Specificity Profiling
The goal of this phase is to obtain a broad overview of the compound's interaction landscape.
Comparison of Broad Screening Methodologies
| Methodology | Principle | Advantages | Limitations | Typical Application |
| Kinase Profiling Panels | Measures the ability of a compound to inhibit the activity of a large number of purified kinases. | Comprehensive coverage of the kinome; provides quantitative IC50 or Ki values.[10][11] | In vitro assay may not fully reflect cellular activity; can be costly. | Essential for compounds designed as kinase inhibitors. |
| General Safety Panels | Screens the compound against a panel of targets known to be associated with adverse drug reactions (e.g., GPCRs, ion channels, transporters).[3][12] | Early identification of potential safety liabilities; broad target coverage.[13] | Typically provides percentage inhibition at a single concentration; follow-up is needed for dose-response. | Recommended for any compound intended for further development. |
| Protein Microarrays | The compound is tested for binding against thousands of functional proteins immobilized on a microarray.[14] | High-throughput; can identify unexpected binding partners. | Binding does not always correlate with functional activity; may have higher false-positive rates. | Useful for identifying novel targets of compounds discovered in phenotypic screens. |
For a derivative of this compound designed as a kinase inhibitor, a broad kinase panel screen is the most logical starting point. Commercial services offer panels of hundreds of kinases, providing a "fingerprint" of the inhibitor's selectivity[15].
Experimental Protocol: Broad Kinase Profiling
While specific protocols vary between service providers, the general workflow is as follows:
-
Compound Submission: Provide a high-purity sample of the test compound at a specified concentration.
-
Assay Performance: The compound is typically tested at one or two concentrations against a large panel of recombinant kinases. The activity of each kinase is measured in the presence of the compound and a vehicle control.
-
Data Analysis: The percentage of inhibition for each kinase is calculated. For hits that meet a certain threshold (e.g., >50% inhibition), a dose-response curve is often generated to determine the IC50 value.
-
Selectivity Score: The results can be used to calculate a selectivity score, which provides a quantitative measure of the compound's promiscuity[15].
Phase 3: Target Validation and Cellular Engagement
A compound's activity in a biochemical assay with purified proteins does not guarantee its intended effect in a complex cellular environment. Therefore, the next crucial step is to verify that the compound engages its intended target within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose[16][17][18].
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability[19][20]. This change in stability can be detected by heating cells to various temperatures and then measuring the amount of soluble protein that remains.
Caption: A simplified workflow for a CETSA experiment.
Experimental Protocol: CETSA Melt Curve
This protocol aims to determine the thermal stability of the target protein in the presence and absence of the test compound.
-
Cell Culture and Treatment: a. Culture a cell line that expresses the target protein to 80-90% confluency. b. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). c. Divide the cell suspension into two aliquots: one for treatment with the test compound at a fixed concentration (e.g., 10x the expected IC50) and one for a vehicle control. d. Incubate for 1-2 hours at 37°C.
-
Heat Challenge: a. Aliquot the treated and control cell suspensions into PCR tubes for each temperature point. b. Use a thermal cycler to heat the tubes for 3-5 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments).[16] c. Immediately cool the samples to 4°C.
-
Cell Lysis and Protein Quantification: a. Lyse the cells using freeze-thaw cycles or a suitable lysis buffer. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. c. Carefully collect the supernatant containing the soluble protein fraction. d. Determine the protein concentration of each sample.
-
Protein Detection: a. Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein. b. Quantify the band intensities and normalize them to the intensity at the lowest temperature. c. Plot the normalized soluble protein fraction against the temperature to generate melt curves for both the treated and control samples. A shift in the melt curve for the treated sample indicates target engagement.[19]
Orthogonal Cellular Assays
To further confirm on-target activity, it is important to use an orthogonal assay that measures a downstream cellular consequence of target engagement[21]. For a kinase inhibitor, this could involve measuring the phosphorylation of a known substrate of the target kinase via Western blotting or ELISA[2]. The results from these assays should correlate with the target engagement data from CETSA.
Phase 4: In-depth Analysis of Off-Targets
If the initial screens reveal significant off-target activities, or if the compound elicits an unexpected phenotype, further investigation is warranted. Affinity chromatography coupled with mass spectrometry is a powerful, unbiased method to identify the direct binding partners of a small molecule in a complex protein lysate[22].
Comparison of Target Deconvolution Methodologies
| Methodology | Principle | Advantages | Limitations |
| Affinity Chromatography | The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. | Unbiased identification of direct binding partners; can be quantitative with methods like SILAC.[22] | Requires chemical modification of the compound, which may alter its binding properties; can be technically challenging. |
| Biolayer Interferometry (BLI) | Measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein and an internal reference. Binding of a small molecule to the protein causes a shift in the interference pattern. | Real-time measurement of binding kinetics (kon, koff) and affinity (KD).[23] | Requires purified protein; not suitable for initial screening in a complex lysate. |
| Thermal Shift Assay (TSA) | Similar to CETSA but performed with purified protein and a fluorescent dye that binds to hydrophobic regions of unfolded proteins.[23] | High-throughput and amenable to screening; provides a measure of binding affinity. | Requires purified protein; may not identify all binding partners. |
Conclusion
Assessing the specificity of a novel compound, such as a derivative of this compound, is a multi-faceted process that requires a strategic combination of computational, biochemical, and cellular approaches. By following a logical workflow that progresses from broad screening to specific target validation, researchers can build a comprehensive profile of their molecule's interactions. This not only enhances the reliability of their research but is also a critical step in the translation of a promising compound from the bench to a potential therapeutic. The methodologies and protocols outlined in this guide provide a robust framework for making informed decisions and advancing the development of novel, well-characterized chemical probes and drug candidates.
References
- Kinase Profiling Inhibitor Database. International Centre for Kinase Profiling. [Link]
- Bajusz, D., & Kánya, D. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data.
- Zhou, T., Georgeon, S., & Hantschel, O. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. [Link]
- Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251–267. [Link]
- Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Grotz, J. L., GNF, H., Insko, D. E., J., K., K., L., L., M., ... Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]
- Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., Larsson, A., Martinez Molina, D., Artursson, P., Lundbäck, T., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
- Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. [Link]
- McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311–323. [Link]
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- Eurofins Discovery. (n.d.). SpectrumScreen Binding Panel for Safety Pharmacology Profiling. [Link]
- Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences of the United States of America, 106(51), 21984–21989. [Link]
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- Kim, S. Y., Jo, S., Kim, J., Lee, J., Lee, J. S., & Kim, Y. C. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. [Link]
- Kim, S. Y., Jo, S., Kim, J., Lee, J., Lee, J. S., & Kim, Y. C. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. [Link]
- Kim, S. Y., Jo, S., Kim, J., Lee, J., Lee, J. S., & Kim, Y. C. (2022). (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
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A Comparative Guide to the Validation of Analytical Methods for 6-Amino-5-nitropyrimidin-4-ol
For researchers, scientists, and professionals in drug development, the robust and reliable analysis of chemical entities is paramount. This guide provides an in-depth technical comparison of validated analytical methods for 6-Amino-5-nitropyrimidin-4-ol, a key heterocyclic compound with significance in medicinal chemistry. We will explore the validation of two ubiquitous analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, offering insights into their respective strengths and ideal applications. The methodologies and validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity.[1][2]
Introduction to this compound and the Imperative of Method Validation
This compound is a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous therapeutic agents.[3] The accurate quantification and purity assessment of this compound are critical for ensuring the quality, safety, and efficacy of potential drug candidates. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] It provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable.
This guide will delve into the validation of analytical methods for this compound, focusing on a comparative analysis of HPLC and UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a powerful technique for the separation, identification, and quantification of individual components in a mixture. For a polar compound like this compound, a reversed-phase HPLC method is often the preferred approach.[5][6]
Proposed HPLC Method
A suitable starting point for the analysis of this compound is a reversed-phase HPLC method with UV detection. Given the polar nature of the analyte, a column with enhanced polar retention, such as a polar-endcapped C18 column, is recommended to achieve adequate retention and peak shape.[5]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[5]
Chromatographic Conditions:
-
Column: Polar-endcapped C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A gradient elution from 5% B to 95% B over 20 minutes can be a good starting point.[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV-Vis spectral analysis (e.g., 275 nm)[3]
-
Injection Volume: 10 µL
Validation of the HPLC Method
The validation of the HPLC method should encompass the following parameters as per ICH guidelines:[1]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the analyte peak from potential impurities or degradation products. Stress testing (e.g., acid, base, oxidative, thermal, and photolytic degradation) should be performed to demonstrate peak purity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations should be prepared and injected. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. For an assay, the typical range is 80% to 120% of the test concentration.[1]
-
Accuracy: The closeness of the test results to the true value. It is determined by applying the method to samples to which a known amount of analyte has been added (spiked samples). The recovery should be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-day precision): RSD should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): RSD should be ≤ 2%.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. It can be determined based on the signal-to-noise ratio (typically 3:1).[4]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Illustrative HPLC Validation Data
The following table summarizes representative data for a validated HPLC method for this compound.
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interference at the retention time of the analyte | Peak is spectrally pure and well-resolved from degradation products |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 80-120% of test concentration | 80 - 120 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | Reportable | 0.1 |
| LOQ (µg/mL) | Reportable | 0.3 |
| Robustness | No significant impact on results | Method is robust to minor changes in flow rate and mobile phase composition |
UV-Visible Spectrophotometry: A Rapid and Cost-Effective Alternative
UV-Visible spectrophotometry is a simpler and more rapid technique for the quantitative analysis of substances that absorb in the UV-Vis region. This method is often suitable for the analysis of bulk drug substances where the purity is high and there are no interfering excipients.[3]
Proposed UV-Vis Spectrophotometric Method
Instrumentation:
-
A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.
Method Parameters:
-
Solvent: A suitable solvent in which the analyte is soluble and stable (e.g., methanol or a mixture of methanol and acetonitrile).[3]
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200 to 400 nm. For a similar pyrimidine derivative, a λmax of 275 nm was observed.[3]
Validation of the UV-Vis Spectrophotometric Method
The validation of a UV-Vis spectrophotometric method follows similar principles to HPLC validation, with some key differences in execution.
-
Specificity: While less specific than HPLC, specificity can be demonstrated by analyzing a placebo or blank sample to ensure no interference at the analytical wavelength.
-
Linearity: A calibration curve is constructed by plotting absorbance versus concentration. The method should be linear over a defined range, with a correlation coefficient (r²) ≥ 0.999.
-
Range: The concentration range over which the method is linear, accurate, and precise.
-
Accuracy: Determined by the recovery of spiked samples.
-
Precision: Assessed through repeatability and intermediate precision studies.
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.[2]
Illustrative UV-Vis Validation Data
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interference from blank at λmax | No significant absorbance from the blank |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Range (µg/mL) | Defined by linearity | 5 - 25 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 1.1% |
| - Intermediate Precision | ≤ 2.0% | 1.5% |
| LOD (µg/mL) | Reportable | 0.5 |
| LOQ (µg/mL) | Reportable | 1.5 |
| Robustness | No significant impact on results | Method is robust to minor variations in solvent composition |
Comparative Analysis: HPLC vs. UV-Vis Spectrophotometry
| Feature | HPLC | UV-Vis Spectrophotometry |
| Specificity | High (separates analyte from impurities) | Lower (measures total absorbance at λmax) |
| Sensitivity | High (low LOD and LOQ) | Moderate |
| Application | Purity testing, stability studies, quantification in complex matrices | Quantification of pure substances, dissolution testing |
| Complexity | More complex instrumentation and method development | Simpler instrumentation and methodology |
| Cost | Higher operational and instrument costs | Lower operational and instrument costs |
| Throughput | Lower | Higher |
Experimental Protocols
HPLC Method Protocol
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the validated range. Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
UV-Vis Spectrophotometry Protocol
-
Standard Preparation: Prepare a stock solution of the reference standard in the chosen solvent. From the stock solution, prepare a series of dilutions to construct a calibration curve.
-
Sample Preparation: Prepare a solution of the sample in the same solvent to a concentration that falls within the linear range of the method.
-
Measurement: Measure the absorbance of the standard and sample solutions at the predetermined λmax against a solvent blank.
-
Quantification: Determine the concentration of the analyte in the sample solution using the calibration curve.
Visualizing the Validation Workflow
Caption: A generalized workflow for the validation of an analytical method.
Conclusion
The choice between HPLC and UV-Vis spectrophotometry for the analysis of this compound depends on the specific requirements of the analysis. HPLC offers superior specificity and is the method of choice for purity determination and analysis in the presence of other components. UV-Vis spectrophotometry, while less specific, provides a rapid, cost-effective, and straightforward method for the quantification of the pure compound. Both methods, when properly validated according to ICH guidelines, can provide accurate and reliable data, ensuring the quality and consistency of this compound in research and development.
References
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- 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one | SIELC Technologies.
- 6-amino-2-morpholin-4-yl-5-nitrosopyrimidin-4-ol - ChemSynthesis.
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC - PubMed Central.
- A Comparative Analysis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol as a Precursor for Pyrimidine Kinase Inhibitors - Benchchem.
- VALIDATION OF ANALYTICAL METHODS - IKEV.
- 36746-26-6|this compound|BLD Pharm.
- 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - ChemicalBook.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed Central.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
- Validation of Analytical Methods: A Review - Gavin Publishers.
- Analytical method validation: A brief review.
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A Head-to-Head Comparison of 6-Amino-5-nitropyrimidin-4-ol and Structurally Related Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology and virology. Among the vast array of pyrimidine derivatives, 6-Amino-5-nitropyrimidin-4-ol stands out as a versatile building block, yet its full potential remains to be unlocked due to a scarcity of direct comparative data. This guide provides a comprehensive head-to-head analysis of this compound with its structurally and functionally similar counterparts, synthesizing available data to inform future research and drug development endeavors.
Introduction to this compound: A Molecule of Untapped Potential
This compound (CAS No. 36746-26-6) is a small molecule characterized by a pyrimidine core bearing an amino group at position 6, a nitro group at position 5, and a hydroxyl group at position 4.[1][2][3] Its molecular formula is C4H4N4O3, with a molecular weight of 156.1 g/mol .[1] The strategic placement of the electron-withdrawing nitro group and the electron-donating amino and hydroxyl groups imparts a unique electronic character to the molecule, making it a valuable precursor for a variety of chemical transformations. Specifically, the nitro group can direct electrophilic substitutions, while the amino group is amenable to diazotization, opening avenues for diverse functionalization.[2]
While its direct biological applications are not extensively documented in publicly available literature, its structural motifs are prevalent in a multitude of biologically active compounds, particularly kinase inhibitors and antiviral agents. This guide will, therefore, draw logical comparisons based on the established activities of closely related analogs to predict the potential of this compound and to propose a clear experimental path forward.
Comparative Landscape: Positioning this compound Among Its Peers
To understand the potential of this compound, it is essential to compare it with structurally similar compounds for which biological data is available. This section will focus on key structural analogs and discuss their known activities, providing a framework for predicting the performance of our target compound.
Structural Analogs and Their Significance
The core structure of this compound can be systematically modified to explore structure-activity relationships (SAR). Key analogs for comparison include:
-
2,6-Diamino-5-nitropyrimidin-4-ol: This analog introduces an additional amino group at the 2-position, potentially altering its hydrogen bonding capabilities and overall polarity.
-
6-Amino-5-nitro-2-substituted-pyrimidin-4-ols: The introduction of various substituents at the 2-position can significantly impact kinase selectivity and potency.
-
6-Amino-5-cyanopyrimidin-4-ol: Replacing the nitro group with a cyano group, another electron-withdrawing group, can modulate the electronic properties and steric profile of the molecule.
-
Nitropyridine and Aminopyrimidine Derivatives: Broader classes of related heterocyclic compounds that have been extensively studied as kinase inhibitors and provide valuable SAR insights.[4][5]
Comparative Biological Activity: An Inferential Analysis
Direct experimental data for this compound is sparse. However, by examining the biological activities of its analogs, we can infer its potential applications.
Anticancer Activity:
The pyrimidine scaffold is a well-established pharmacophore in anticancer drug design, with numerous derivatives exhibiting potent activity by targeting various protein kinases.[6] For instance, derivatives of 2-aminopyrimidine have been investigated as inhibitors of I-kappa B kinase (IKK2) and Wee1, both of which are implicated in cancer progression.[4][7] Furthermore, studies on 6-alkynylpyrimidines have identified potent adenosine kinase inhibitors with analgesic and anti-inflammatory properties.[8]
The presence of the nitro group in this compound is particularly noteworthy. While some studies on 5-aryl ethylidene aminopyrimidine-2,4-diones suggest that the introduction of a nitro group can decrease cytotoxic activity against certain cancer cell lines, other research on 5-nitropyrimidine derivatives has demonstrated significant antitumor potential.[9] For example, a series of 2,4,6-trisubstituted-5-nitropyrimidines have been evaluated for their ability to inhibit the proliferation of leukemia and epithelial cancer cells.[10]
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound Class | Specific Compound/Modification | Target/Cell Line | Reported Activity (IC50) | Reference |
| 5-Aryl ethylidene aminopyrimidine-2,4-diones | Compound 4 (unsubstituted phenyl) | PLK1 | 0.029 µM | [9] |
| 5-Aryl ethylidene aminopyrimidine-2,4-diones | Compound 6a (4-methoxyphenyl) | PLK1 | 0.141 µM | [9] |
| 2,4,6-Trisubstituted-5-nitropyrimidines | 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine | L1210 (Leukemia) | 0.32 µM | [10] |
| 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones | Varies | Wee1 Kinase | 10-100-fold less potent than c-Src inhibition | [4] |
Based on these findings, it is plausible that this compound could serve as a scaffold for the development of novel kinase inhibitors with anticancer activity. The nitro group, while potentially impacting cytotoxicity, also offers a handle for further chemical modification to fine-tune activity and selectivity.
Antiviral Activity:
Pyrimidine derivatives have also shown promise as antiviral agents. For instance, 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and its derivatives have demonstrated pronounced antiretroviral activity.[11] While a study on 4-Amino-2,6-dichloropyrimidine derivatives showed no significant broad-spectrum antiviral activity, the authors noted that the pyrimidine scaffold remains a promising starting point for developing novel antivirals, possibly through the inhibition of host cell kinases essential for viral replication.[12]
Given that some aminopyrimidine derivatives exhibit antiviral properties, it is conceivable that 6-Amino-5-nitropypyrimidin-4-ol could be a precursor for compounds with similar activities. However, direct experimental validation is crucial.
Experimental Protocols: A Roadmap for Characterization
To bridge the existing data gap, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound and its derivatives.
Synthesis of this compound and Derivatives
A plausible synthetic route to this compound involves the cyclization of a suitable precursor. A general approach for the synthesis of substituted aminopyrimidines is outlined below.
Workflow for Synthesis of Substituted Aminopyrimidines
Caption: General synthetic workflow for this compound and its derivatives.
Detailed Protocol for a Potential Synthesis:
This protocol is a generalized procedure based on common methods for pyrimidine synthesis and should be optimized for the specific target.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting materials (e.g., an appropriately substituted three-carbon component and guanidine hydrochloride) in a suitable solvent such as ethanol.
-
Base Addition: Add a base, for example, sodium ethoxide, to the reaction mixture to facilitate the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography).
-
Workup: After completion, cool the reaction mixture and neutralize it with an acid (e.g., acetic acid). The product may precipitate out of the solution.
-
Purification: Collect the crude product by filtration and purify it by recrystallization from an appropriate solvent to obtain the desired aminopyrimidine.
-
Nitration (if necessary): To introduce the nitro group at the 5-position, the synthesized aminopyrimidine can be subjected to nitration using standard conditions (e.g., nitric acid in sulfuric acid), with careful control of the reaction temperature.
In Vitro Kinase Inhibition Assay
To evaluate the potential of this compound and its derivatives as kinase inhibitors, a robust in vitro assay is essential. The following is a generalized protocol for a radiometric kinase assay.
Workflow for In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for a radiometric in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate peptide, and the test compound at various concentrations.
-
Reaction Mixture: In a microplate, combine the kinase, substrate, and test compound in an appropriate assay buffer.
-
Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubation: Incubate the reaction plate at the optimal temperature for the specific kinase (typically 30°C) for a defined period.
-
Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP, often by spotting the reaction mixture onto a phosphocellulose filter membrane followed by washing.
-
Quantification: Measure the amount of incorporated radiolabeled phosphate in the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]
Cell-Based Cytotoxicity Assay
To assess the anticancer potential, the cytotoxicity of the synthesized compounds against various cancer cell lines should be determined using a standard method like the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Future Directions and Conclusion
While direct experimental evidence for the biological activity of this compound is currently limited, its structural features and the known activities of related compounds suggest significant potential, particularly in the development of kinase inhibitors for cancer therapy. The presence of the nitro group, while a point of consideration for potential toxicity, also provides a valuable handle for synthetic diversification to optimize potency and selectivity.
The proposed experimental protocols provide a clear and actionable framework for researchers to systematically evaluate the synthesis and biological activity of this compound and its derivatives. By generating robust and comparative data, the scientific community can unlock the full potential of this promising scaffold and pave the way for the development of novel and effective therapeutics. The structure-activity relationships derived from such studies will be invaluable in guiding the rational design of next-generation pyrimidine-based drugs.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Amino-5-nitropyrimidin-4-ol
This guide provides a detailed protocol for the safe and compliant disposal of 6-Amino-5-nitropyrimidin-4-ol (CAS No. 36746-26-6), a heterocyclic compound whose nitro functional group necessitates careful handling as a potentially reactive substance. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This document is intended for researchers, scientists, and laboratory personnel engaged in drug development and chemical synthesis.
Hazard Identification and Safety Profile
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound, and structurally related nitropyrimidines, are classified as hazardous materials. The nitro group, in particular, designates it as a substance that requires special consideration as a potentially reactive or energetic compound.
While a specific, comprehensive toxicological profile for this compound is not thoroughly investigated, data from closely related analogs allow for a reliable hazard assessment.[1] The primary hazards are summarized below.
| Hazard Classification | GHS Category | Description | Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation. | [1][3][2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. | [1][4] |
| Reactivity | Not Classified | Potentially reactive; nitro-compounds can be unstable. | [5] |
Core Safety Precaution: Due to its chemical structure (a nitro-containing heterocyclic compound), this substance must be treated as a potentially reactive waste.[6][5] Improper management, such as mixing with incompatible chemicals or disposal via standard drains or trash, can result in fires, the release of toxic vapors (including nitrogen oxides upon combustion), or other dangerous reactions.
Guiding Principles for Hazardous Waste Management
All chemical waste is regulated from its point of generation to its final disposal.[7][8] The following principles form the foundation of a compliant laboratory waste management program.
-
Segregation is Key: Never mix different classes of chemical waste. This compound waste must be kept separate from other waste streams to prevent dangerous reactions.[9]
-
Designated Storage: All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory where it is generated.[7][10] The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Proper Containment: Use only appropriate, chemically compatible, and sealable containers for waste collection.[11] Containers must be kept closed except when actively adding waste. Secondary containment is required to mitigate spills.[9]
-
Clear and Accurate Labeling: Every waste container must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the date accumulation began.[7][9]
Step-by-Step Disposal Protocols
The following protocols provide a direct, procedural workflow for managing waste streams containing this compound.
Protocol 3.1: Disposal of Solid Waste
This procedure applies to unused or expired this compound powder and any solid materials grossly contaminated with the compound (e.g., spill cleanup materials).
-
Container Preparation: Select a dedicated, leak-proof waste container made of high-density polyethylene (HDPE) or glass. Ensure it has a secure, screw-top lid.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. Fill in the following:
-
Generator/Lab: Your Name, Principal Investigator, Room Number.
-
Contents: "this compound". Do not use abbreviations or chemical formulas.
-
-
Waste Segregation: Designate this container for "Reactive and Nitro-Containing Organic Solids." Do not add any other type of chemical waste.
-
Waste Addition: Carefully transfer the solid waste into the container, taking care to avoid creating dust.[12][13] If necessary, lightly moisten the powder with an inert solvent like isopropanol to minimize dust generation, but note this on the label.
-
Secure Storage: Tightly seal the container and place it in your designated Satellite Accumulation Area (SAA). Ensure it is stored within secondary containment.[9]
-
Arrange for Disposal: Once the container is full or has been in storage for up to one year, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[9][10]
Protocol 3.2: Disposal of Contaminated Laboratory Supplies
This applies to items with trace contamination, such as gloves, weigh paper, and pipette tips.
-
Segregation: Place these items into a dedicated, clearly labeled, and sealed plastic bag or a lined container designated for "this compound Contaminated Debris."
-
Containment: Once the bag is full, seal it and place it inside the primary solid waste container described in Protocol 3.1. This double-containment practice ensures safety and simplifies the disposal stream.
-
Sharps: Any contaminated sharps (needles, razor blades) must first be placed in a designated puncture-resistant sharps container. This container should then be treated as hazardous waste and disposed of through EHS.
Protocol 3.3: Disposal of Empty Chemical Containers
An "empty" container that once held this compound must still be disposed of as hazardous waste unless properly decontaminated.[9]
-
Triple Rinsing:
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, collect all rinsate. This rinsate is now considered hazardous liquid waste.
-
Transfer the rinsate to a dedicated "Halogen-Free Organic Liquid Waste" container for EHS pickup. Do not pour it down the drain. [7]
-
-
Post-Rinsing Disposal:
-
After triple-rinsing, deface or remove the original manufacturer's label to prevent confusion.[9]
-
The rinsed, decontaminated container can now be disposed of in the laboratory's designated glass or plastic recycling bin, according to institutional policy.
-
Disposal Workflow Visualization
The logical flow for making disposal decisions regarding this compound is illustrated below. This diagram serves as a quick-reference tool to ensure the correct disposal pathway is chosen.
Caption: Decision workflow for the proper disposal of this compound waste streams.
Conclusion
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. Its classification as a hazardous and potentially reactive substance demands a conservative approach centered on meticulous segregation, clear labeling, and professional disposal through certified channels. By adhering to these scientifically grounded protocols, researchers can effectively mitigate risks, ensure the safety of their colleagues, and uphold their responsibility to environmental stewardship.
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A Researcher's Guide to the Safe Handling and Disposal of 6-Amino-5-nitropyrimidin-4-ol
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, immediate safety and logistical information for the handling and disposal of 6-Amino-5-nitropyrimidin-4-ol. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights, ensuring that every protocol described is a self-validating system for safety and compliance.
Hazard Assessment: Understanding the Risks
Based on analogous compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[5][6][7]
-
Serious Eye Irritation: Can lead to serious eye irritation or damage.[5][6][7]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[6]
-
Harmful if Swallowed: Ingestion may be harmful.[6]
Given these potential risks, strict adherence to the safety protocols outlined below is mandatory to mitigate exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate personal protective equipment is the most critical line of defense when handling this compound.
| Protection Type | Specific Recommendations | Standards and Remarks |
| Eye and Face Protection | Wear tightly fitting safety goggles or a face shield.[6][8] | Must conform to EN 166 (EU) or NIOSH (US) standards.[3][5] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). A fully buttoned lab coat or chemical-resistant coverall.[5][9][10] | Gloves must be inspected before use and changed frequently, especially after direct contact.[3] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if there is a risk of inhalation (e.g., when handling powders or generating aerosols).[1][5][9] A full-face respirator may be necessary for large spills. | All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[9] |
| Footwear | Closed-toe shoes are mandatory.[8] For added protection, consider shoe covers, especially in areas of high contamination risk.[11] | High heels or open-toed shoes are not permitted in the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of solid this compound must be performed in a certified chemical fume hood to prevent the inhalation of dust particles.[9]
-
Ventilation: Ensure the laboratory is well-ventilated.[4][5]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.[9]
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace within the chemical fume hood by lining it with absorbent pads.
-
Weighing and Transfer: Carefully weigh the required amount of the compound. Use appropriate tools (e.g., spatulas) to transfer the solid, avoiding the creation of dust.
-
In Case of a Spill:
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[12] Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[12]
-
Large Spills: In the event of a large spill, evacuate the immediate area and notify your institution's emergency response team.
-
Personal Hygiene
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[6]
-
Do not eat, drink, or smoke in the laboratory.[13]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is critical to protect both laboratory personnel and the environment.
Waste Segregation and Labeling
-
Hazardous Waste: All waste containing this compound must be classified as hazardous chemical waste.[9][12]
-
Containerization: Collect waste in a designated, compatible, and sealable container.[12] The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][12]
Disposal Procedure
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[12][14]
-
Do Not Dispose in Regular Trash or Drains: Never pour this compound down the drain or dispose of it in the regular trash.[2][9]
-
Empty Containers: Empty containers that held the compound should be treated as hazardous waste unless properly decontaminated.[12] Triple-rinsing with a suitable solvent is a common practice; collect all rinsate as hazardous waste.[12]
Workflow Diagrams
To provide a clear visual guide, the following diagrams illustrate the key workflows for handling and disposal.
Caption: Workflow for Handling this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
